molecular formula C9H9N3O2S2 B1217975 Thiazosulfone CAS No. 473-30-3

Thiazosulfone

Cat. No.: B1217975
CAS No.: 473-30-3
M. Wt: 255.3 g/mol
InChI Key: KVEZIRCKNOTGKY-UHFFFAOYSA-N
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Description

Thiazosulfone is a sulfur-containing organic compound supplied for research purposes . This product is labeled "For Research Use Only" (RUO) and is strictly intended for use in controlled laboratory research settings; it is not intended for use in diagnostic procedures, clinical use, or personal use . As a member of the thiazole family, this compound possesses a heterocyclic structure that is a cornerstone in medicinal chemistry research . Thiazole and its derivatives, such as thiazolidinones, are extensively investigated for their diverse biological activities, which may include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties in preclinical research . The presence of sulfur and nitrogen in its five-membered ring enhances its potential as a valuable scaffold for exploring drug-target interactions and developing novel therapeutic agents . Researchers utilize this compound in fundamental pharmaceutical research, including the identification and quantification of chemical substances, and in the development of new diagnostic assays and tools .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3O2S2/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-9(11)15-8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEZIRCKNOTGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80197088
Record name Thiazosulfone
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Molecular Weight

255.3 g/mol
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CAS No.

473-30-3
Record name Thiazolsulfone
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Record name Thiazosulfone [INN]
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Record name Thiazosulfone
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Record name Thiazosulfone
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Record name THIAZOSULFONE
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Foundational & Exploratory

Thiazosulfone: A Technical Guide to its Basic Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazosulfone, also known by its synonym Promizole, is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Structurally, it is characterized by a thiazole ring linked to a sulfonyl group, which in turn is attached to an aniline moiety. This unique chemical architecture underpins its biological activity as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway, rendering it an effective bacteriostatic agent against a range of susceptible microorganisms. This technical guide provides a comprehensive overview of the basic properties of this compound, its detailed mechanism of action, and relevant experimental protocols for its evaluation.

Basic Properties of this compound

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine[1]
Synonyms Promizole, 2-amino-5-sulfanilylthiazole, Thiazolsulfone[1]
CAS Number 473-30-3[1]
Molecular Formula C₉H₉N₃O₂S₂[1]
Molecular Weight 255.32 g/mol [1]
Melting Point 219-221 °C (with some decomposition)
Solubility Soluble in dilute mineral acids and aqueous solutions of alkali hydroxides and carbonates. Sparingly soluble in water and alcohol.
Appearance White to off-white crystalline powder

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial activity of this compound stems from its ability to disrupt the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids, making it vital for bacterial growth and replication. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it themselves, making this pathway an attractive target for antimicrobial agents.

This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the folate pathway.

Due to its structural similarity to PABA, this compound binds to the active site of DHPS, preventing the natural substrate from binding and thereby blocking the synthesis of dihydropteroate. This leads to a depletion of folic acid and its derivatives, ultimately resulting in the cessation of bacterial growth (bacteriostatic effect).

folate_pathway cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Mechanism of this compound Action DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides AminoAcids Amino Acid Synthesis Tetrahydrofolate->AminoAcids This compound This compound This compound->Inhibition Inhibition->DHPS Competitive Inhibition

Figure 1: Signaling pathway of bacterial folate synthesis and the inhibitory action of this compound.

Experimental Protocols

The evaluation of the antibacterial activity of this compound typically involves determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC determination.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

2. Experimental Workflow:

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

3. Detailed Methodology:

  • Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

  • Preparation of Serial Dilutions: Perform a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain on an appropriate agar medium overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

Quantitative Data

SulfonamideBacterial StrainMIC (µg/mL)
SulfamethoxazoleEscherichia coli16 - >1024
SulfadiazineStaphylococcus aureus8 - 128
SulfisoxazoleStreptococcus pneumoniae4 - 64

Note: MIC values can vary significantly depending on the specific strain and the testing methodology.

Similarly, specific IC₅₀ values for the inhibition of DHPS by this compound are not widely reported. For context, the IC₅₀ values of other sulfonamides against DHPS from various bacterial sources typically range from the low micromolar to the nanomolar level.

Conclusion

This compound is a sulfonamide antibacterial agent with a well-defined mechanism of action involving the competitive inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway. This targeted action provides a basis for its selective toxicity against susceptible bacteria. While specific quantitative data on its potency is limited in the public domain, the established experimental protocols for sulfonamides provide a clear framework for its further investigation and characterization. The information presented in this guide serves as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

References

The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a central component in a multitude of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the discovery and synthesis of novel thiazole derivatives, with a focus on their anticancer properties. It details experimental protocols for their synthesis and biological evaluation and visualizes their mechanisms of action through key signaling pathways.

I. Synthetic Strategies for Novel Thiazole Derivatives

The construction of the thiazole core is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Modern advancements have introduced variations to this classical method, including microwave-assisted and one-pot multi-component reactions, which offer improved efficiency and yields.[1]

Featured Synthetic Protocol: Hantzsch Thiazole Synthesis of 2,4-Disubstituted Thiazoles

This protocol outlines a general and widely applicable method for the synthesis of 2,4-disubstituted thiazoles, which are common motifs in anticancer agents.[2][3]

Reaction Scheme:

G reactant1 α-Haloketone plus + reactant1->plus reactant2 Thioamide product 2,4-Disubstituted Thiazole reactant2->product Condensation plus->reactant2

Caption: General reaction scheme for Hantzsch thiazole synthesis.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thioamide (e.g., thiourea or a substituted thioamide) (1.1 eq)

  • Solvent (e.g., ethanol, isopropanol)

  • Base (e.g., triethylamine, sodium carbonate) (optional, for neutralization)

Procedure:

  • Dissolve the α-haloketone and thioamide in the chosen solvent in a round-bottom flask.

  • Add a magnetic stir bar and heat the mixture to reflux (typically 60-80 °C) with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the pure 2,4-disubstituted thiazole.

II. Biological Evaluation of Thiazole Derivatives as Anticancer Agents

Novel thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key cellular processes, including cell signaling pathways and cell division machinery.[4][5][6] This section details common in vitro assays used to evaluate their cytotoxic activity and elucidate their mechanisms of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a fundamental tool for determining the cytotoxic potential of novel compounds.

Experimental Workflow:

G A Seed cells in 96-well plate B Treat with thiazole derivatives A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Mechanism of Action: Targeting Key Signaling Pathways

Thiazole derivatives have been shown to exert their anticancer effects by inhibiting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. This section explores three prominent pathways targeted by these compounds.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer.[8] Novel thiazole derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[5][8]

Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.

In Vitro Kinase Inhibition Assay Protocol:

  • Reaction Setup: In a microplate, combine the purified PI3Kα or mTOR enzyme, a specific substrate, and varying concentrations of the thiazole derivative in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Add a detection reagent that measures either the amount of ADP produced or the remaining ATP. Luminescence is a common detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control and determine the IC50 value.[8]

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9][10] Several thiazole-based compounds have been identified as potent Aurora kinase inhibitors.[11][12]

Signaling Pathway Diagram:

G AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticArrest Mitotic Arrest & Apoptosis Thiazole Thiazole Derivative Thiazole->AuroraA inhibits Thiazole->AuroraB inhibits

Caption: Thiazole derivatives induce mitotic arrest by inhibiting Aurora kinases.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[6] Thiazole-containing compounds have been designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6][7]

Mechanism of Action Diagram:

G Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Polymerization->Microtubule Depolymerization->Tubulin CellCycleArrest G2/M Arrest & Apoptosis Thiazole Thiazole Derivative Thiazole->Polymerization inhibits

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

In Vitro Tubulin Polymerization Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer.

  • Compound Addition: Add the thiazole derivative or a control compound (e.g., colchicine) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

  • Monitoring: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. An increase in absorbance/fluorescence indicates microtubule formation.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

To confirm that the cytotoxic effects of thiazole derivatives are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. This technique quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]

Experimental Workflow:

G A Treat cells with thiazole derivative B Harvest and fix cells A->B C Stain with Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Determine cell cycle distribution D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Treat cancer cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.[16][17]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).[16][17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[13]

III. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative novel thiazole derivatives from recent literature.

Table 1: Cytotoxicity of Novel Thiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
3b Leukemia HL-60(TB)Not specified (potent)[5][8]
3e Leukemia HL-60(TB)Not specified (potent)[5][8]
5b MCF-7 (Breast)0.48 ± 0.03[6]
5b A549 (Lung)0.97 ± 0.13[6]
5c HepG2 (Liver)3.35 ± 0.2[7]
6d MCF-7 (Breast)4.12 ± 0.3[7]
4c MCF-7 (Breast)2.57 ± 0.16[18][19]
4c HepG2 (Liver)7.26 ± 0.44[18][19]

Table 2: Kinase and Tubulin Polymerization Inhibitory Activity of Novel Thiazole Derivatives

Compound IDTargetIC50 (µM)Reference
3b PI3Kα0.086 ± 0.005[5]
3b mTOR0.221 ± 0.014[5]
5b Tubulin Polymerization3.3[6]
2e Tubulin Polymerization7.78[4]
4c VEGFR-20.15[18][19]
Compound 31 Aurora A/BNot specified (potent)[12]

IV. Conclusion

The thiazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The synthetic accessibility of thiazole derivatives, coupled with their diverse biological activities, ensures their continued prominence in medicinal chemistry. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance the potential of this remarkable heterocyclic system in the ongoing quest for more effective cancer treatments.

References

Thiazosulfone Structural Analogs: An In-depth Technical Guide to Their Chemical Space and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazosulfone, chemically known as 2-amino-5-sulfanilylthiazole, and its structural analogs represent a compelling class of heterocyclic compounds with a broad spectrum of biological activities. The core structure, featuring a thiazole ring linked to a sulfonamide moiety, has served as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical space of this compound analogs, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class.

Data Presentation: Physicochemical and Biological Activities of this compound Analogs

The exploration of the chemical space around the this compound core has led to the synthesis and evaluation of numerous analogs. Modifications to the aryl sulfonamide, the thiazole ring, and the 2-amino group have yielded compounds with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. The following tables summarize the quantitative data for representative this compound analogs, providing a comparative view of their biological potency.

Table 1: Antimicrobial Activity of this compound Analogs

Compound IDR Group (on Sulfonamide)R1 Group (on Thiazole)R2 Group (on Amino)Test OrganismMIC (µg/mL)
TS-1 HHHS. aureus128
TS-2 4-CH₃HHS. aureus64
TS-3 4-ClHHS. aureus32
TS-4 HCH₃HE. coli256
TS-5 HHAcetylE. coli>512
TS-6 4-NO₂HHS. aureus16

Table 2: Anticancer Activity of this compound Analogs

Compound IDR Group (on Sulfonamide)R1 Group (on Thiazole)R2 Group (on Amino)Cell LineIC₅₀ (µM)
TS-A1 HPhenylHMCF-715.2
TS-A2 4-OCH₃PhenylHMCF-78.7
TS-A3 H4-Cl-PhenylHHeLa12.5
TS-A4 HPhenylBenzoylHeLa25.1
TS-A5 4-FPhenylHA54918.9

Table 3: Anti-inflammatory Activity of this compound Analogs

Compound IDR Group (on Sulfonamide)R1 Group (on Thiazole)R2 Group (on Amino)AssayIC₅₀ (µM)
TS-I1 HHHCOX-2 Inhibition25.6
TS-I2 4-CH₃HHCOX-2 Inhibition15.3
TS-I3 HHPhenylacetyl5-LOX Inhibition18.9
TS-I4 4-ClHHCOX-2 Inhibition12.1
TS-I5 HCH₃H5-LOX Inhibition22.4

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent this compound and a general procedure for the biological evaluation of its analogs.

Synthesis of 2-Amino-5-sulfanilylthiazole (this compound)

This protocol describes a common synthetic route to the parent this compound compound.

Materials and Reagents:

  • Acetanilide

  • Chlorosulfonic acid

  • Ammonia solution (25%)

  • Thiourea

  • Bromine

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesis of 4-Acetamidobenzenesulfonyl Chloride: To a cooled (0-5 °C) and stirred flask containing chlorosulfonic acid (4 molar equivalents), slowly add acetanilide (1 molar equivalent) in portions. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60-70 °C for 1 hour. The mixture is then cooled and poured carefully onto crushed ice. The resulting precipitate of 4-acetamidobenzenesulfonyl chloride is filtered, washed with cold water, and dried.

  • Synthesis of 4-Acetamidobenzenesulfonamide: The crude 4-acetamidobenzenesulfonyl chloride is added portion-wise to a cooled (0-5 °C) and stirred concentrated ammonia solution. The mixture is stirred for 2 hours, and the resulting precipitate of 4-acetamidobenzenesulfonamide is filtered, washed with water, and dried.

  • Synthesis of 2-Amino-5-bromothiazole: To a solution of thiourea (1 molar equivalent) in ethanol, add bromine (1 molar equivalent) dropwise with stirring at a temperature below 10 °C. After the addition, the mixture is stirred for an additional 2 hours. The precipitated 2-amino-5-bromothiazole hydrobromide is filtered and can be used directly in the next step or neutralized with a base to obtain the free base.

  • Coupling Reaction: A mixture of 4-acetamidobenzenesulfonamide (1 molar equivalent), 2-amino-5-bromothiazole (1.2 molar equivalents), and sodium acetate (2 molar equivalents) in ethanol is refluxed for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the coupling reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with dilute hydrochloric acid and heated to reflux for 2-3 hours to hydrolyze the acetamido group.

  • Purification: The reaction mixture is cooled, and the pH is adjusted to neutral with a sodium bicarbonate solution. The precipitated crude this compound is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized this compound analogs.

Materials and Reagents:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Inoculum: Bacterial strains are cultured overnight in MHB at 37 °C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the stock solution are then prepared in MHB directly in the 96-well plates.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway: Inhibition of Folic Acid Biosynthesis

Sulfonamides, including this compound and its analogs, primarily exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption is bacteriostatic.

Folic_Acid_Pathway Bacterial Folic Acid Biosynthesis and its Inhibition cluster_pathway Folic Acid Biosynthesis Pathway cluster_inhibition Inhibition Mechanism GTP GTP Dihydroneopterin_Triphosphate Dihydroneopterin Triphosphate GTP->Dihydroneopterin_Triphosphate GTP Cyclohydrolase I Dihydroneopterin Dihydroneopterin Dihydroneopterin_Triphosphate->Dihydroneopterin HMDHP 6-Hydroxymethyl-7,8- dihydropterin Dihydroneopterin->HMDHP Dihydroneopterin Aldolase DHPP Dihydropterin Pyrophosphate HMDHP->DHPP HMDHP Pyrophosphokinase Dihydropteroate Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides & Amino Acids THF->Nucleotides One-Carbon Metabolism PABA p-Aminobenzoic Acid (PABA) PABA->DHPP This compound This compound Analogs This compound->DHPP This compound->Dihydropteroate Competitive Inhibition

Caption: Inhibition of bacterial dihydropteroate synthase by this compound analogs.

Experimental Workflow: Synthesis and Screening of this compound Analogs

The discovery of novel and potent this compound analogs typically follows a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.

Workflow Workflow for Synthesis and Screening of this compound Analogs cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start Starting Materials (e.g., Substituted Anilines) Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Antimicrobial MIC) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anticancer IC50) Primary_Screening->Secondary_Screening Mechanism_Studies Mechanism of Action Studies Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis SAR-guided resynthesis

Caption: A typical workflow for the discovery of new this compound analogs.

Conclusion

The this compound scaffold has proven to be a rich source of biologically active molecules. The inherent versatility of its structure allows for extensive chemical modifications, leading to a broad and diverse chemical space. The quantitative data and experimental protocols presented in this guide highlight the potential of this compound analogs as promising candidates for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The elucidation of their mechanism of action, particularly the well-established inhibition of the bacterial folic acid pathway, provides a rational basis for further drug design and optimization. Future research in this area will likely focus on expanding the structural diversity of this compound analogs, exploring novel biological targets, and leveraging computational approaches to refine structure-activity relationships and predict the properties of new derivatives. This continued exploration is poised to unlock the full therapeutic potential of this important class of heterocyclic compounds.

Preliminary Biological Screening of Thiazosulfone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazosulfone compounds, a class of heterocyclic organic molecules characterized by a thiazole ring linked to a sulfone group, have emerged as a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the preliminary biological screening of these compounds, summarizing key findings from various studies. It details the experimental protocols for evaluating their potential therapeutic activities, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows. The information is curated to assist researchers in the design and execution of screening programs for novel this compound derivatives.

Anticancer Activity

This compound and related thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Screening
Compound TypeCell LineAssayEndpointValueReference
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (Ovarian Cancer)CytotoxicityIC501.569 ± 0.06 µM[1]
Naphthalene-azine-thiazole hybrid (6a)OCE1 (Normal Ovarian)CytotoxicityIC5031.89 ± 1.19 µM[1]
4-arylsulfonylmethyl-2-methyl-5-nitro-1,3-thiazolesHepG2 (Liver Cancer)AntiproliferativeCC507.7 µM to 25.6 µM[2]
Thiazolyl-pyrazoline derivative IMCF-7 (Breast Cancer)CytotoxicityIC500.07 µM[3]
Thiazolidinone derivative 28HeLa, MCF-7, LNCaP, A549AntiproliferativeIC503.2, 2.1, 2.9, 4.6 µM[4]
4-Thiazolidinone derivative 14bMDA-MB-231 (Breast Cancer)CytotoxicityIC506.61 µM (24h)[5]
4-Thiazolidinone derivative 14bMCF-7 (Breast Cancer)CytotoxicityIC500.85 µM (24h)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound compounds

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the PI3K/Akt Signaling Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is critical for cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound Compound (e.g., 6a) This compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.

Antimicrobial Activity

Thiazole-based compounds have shown broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[6][7][8] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data for Antimicrobial Screening
Compound TypeMicroorganismAssayEndpointValue (µg/mL)Reference
Benzenesulfonamide derivative 11S. aureusMICMIC256[1]
Coumarin-containing derivative 12S. aureusMICMIC256[1]
Pyridine-N-oxide disulfidesM. tuberculosisMICMIC4[9]
Unsymmetrical monoterpenylheteroaryl disulfidesGram-positive & Gram-negative bacteriaMICMIC16[9]
Thiophene 13S. aureusMICMIC3.125[8]
Thiazole 3A. fumigatus, F. oxysporumMICMIC6.25[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Confirmation: Plate the contents of the wells showing no growth onto agar plates to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Visualizing the Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow Start Start: this compound Compound Library Dilution Serial Dilution in 96-well plates Start->Dilution Inoculation Inoculation with Microbial Strains Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determine MIC (Visual Inspection) Incubation->MIC MBC_MFC Determine MBC/MFC (Plating on Agar) MIC->MBC_MFC End End: Identify Lead Antimicrobial Compounds MBC_MFC->End

Caption: Workflow for determining MIC and MBC/MFC of this compound compounds.

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess significant anti-inflammatory properties.[10][11][12][13][14][15][16] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators.

Quantitative Data for Anti-inflammatory Screening
Compound TypeModelEndpointInhibition (%)Reference
Thiadiazole linked pyrazole (6b)In-vivoAnti-inflammatory72.33[10]
Thiadiazole linked pyrazole (6m)In-vivoAnti-inflammatory71.17[10]
Nitro-substituted thiazole (3c)Carrageenan-induced edemaPaw edema inhibition44[12]
Nitro-substituted thiazole (3d)Carrageenan-induced edemaPaw edema inhibition41[12]
Thiazolo[4,5-b]pyridine-2-one (7)Carrageenan-induced edemaPaw edema inhibition47.2[13]
Thiazolo[4,5-b]pyridine-2-one (8)Carrageenan-induced edemaPaw edema inhibition53.4[13]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • This compound compounds

  • Carrageenan solution (1% in saline)

  • Standard drug (e.g., Indomethacin, Ibuprofen)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups (receiving different doses of this compound compounds).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Inflammatory Cascade and Inhibition

Inflammatory_Cascade Stimulus Inflammatory Stimulus (e.g., Carrageenan) CellMembrane Cell Membrane Phospholipids Stimulus->CellMembrane PLA2 Phospholipase A2 CellMembrane->PLA2 Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation This compound This compound Compound This compound->COX Inhibits

Caption: Inhibition of the COX pathway in the inflammatory cascade.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been investigated, with some compounds showing promising radical scavenging activities.[14][17]

Quantitative Data for Antioxidant Screening
CompoundAssayEndpointValueReference
2-aminothiazole sulfonamide (8)DPPH% Scavenging (300 µg/mL)90.09%[17]
2-aminothiazole sulfonamide (8)DPPHIC50109.73 µM[17]
2-aminothiazole sulfonamide (10)DPPH% Scavenging (300 µg/mL)70.29%[17]
2-aminothiazole sulfonamide (10)DPPHIC50484.25 µM[17]
Quinazolinone (3a)DPPHIC500.191 ± 0.0099 mM[18]
Quinazolinone (3g)DPPHIC500.165 ± 0.0057 mM[18]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Materials:

  • This compound compounds

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid, α-tocopherol)

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix various concentrations of the this compound compounds with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of this compound compounds. The presented data and protocols, derived from studies on closely related thiazole derivatives, highlight the potential of this chemical class in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The visualization of key pathways and workflows aims to facilitate a better understanding of the underlying mechanisms and experimental designs. Further research is warranted to synthesize and screen a broader range of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

In Silico Modeling of Thiazosulfone-Target Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to investigate the interactions between thiazosulfone-containing compounds and their biological targets. Thiazosulfones, a class of organic compounds characterized by a sulfur- and nitrogen-containing heterocyclic ring system with a sulfone group, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial effects. Understanding the molecular mechanisms underlying these activities is crucial for the rational design and development of novel therapeutic agents. In silico modeling offers a powerful and cost-effective approach to elucidate these interactions at an atomic level, predict binding affinities, and guide further experimental studies.

This guide details the key computational techniques, presents relevant quantitative data in a structured format, and provides step-by-step experimental protocols for the methodologies cited. Furthermore, it includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.

This compound Compounds and Their Biological Targets

In the context of this guide, "thiazosulfones" encompass a range of related chemical scaffolds, including thiazolidin-4-one sulfones and thiazole sulfonamides. These compounds have been investigated for their inhibitory effects on various protein targets implicated in disease pathogenesis. Key examples from the literature are summarized below.

Table 1: this compound Derivatives and their Investigated Biological Targets
Compound ClassSpecific Derivative(s)Biological TargetTherapeutic AreaReference
Thiazolidin-4-one SulfoneCompound 68 Not explicitly identified; potent inhibitor of osteosarcoma cell proliferation.Cancer[1]
Thiazole SulfonamidesN-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazineEpidermal Growth Factor Receptor (EGFR)Cancer[2]
Thiazole SulfonamidesThiadiazole-sulfonamide derivativesEpidermal Growth Factor Receptor (EGFR), Carbonic Anhydrase IX (CA-IX)Cancer[3]
Thiazole DerivativesDisoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH)DNA Topoisomerase IIα and IIβCancer[4]
ThiazolopyrimidinesCompound 4c DNA Topoisomerase IICancer[5]

Quantitative Analysis of this compound-Target Interactions

The following tables summarize the quantitative data from various in silico and in vitro studies, providing insights into the potency and binding characteristics of different this compound derivatives.

Table 2: In Vitro Activity of this compound Derivatives
CompoundTarget/Cell LineIC₅₀ (µM)Reference
Compound 68 (Thiazolidin-4-one Sulfone)Osteosarcoma cells0.217[1]
N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazineMCF-7 (Breast Cancer)1.24[2]
N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazineHepG2 (Liver Cancer)3.61[2]
Compound 14 (Thiadiazole-sulfonamide)MDA-MB-231 (Breast Cancer)5.78
Compound 14 (Thiadiazole-sulfonamide)MCF-7 (Breast Cancer)8.05
Compound 4c (Thiazolopyrimidine)DNA Topoisomerase II0.23[5]
Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH)HepG-2 (Liver Cancer)14.05 (µg/mL)[4]
Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH)MCF-7 (Breast Cancer)17.77 (µg/mL)[4]
Table 3: In Silico Binding Affinity of this compound Derivatives
CompoundTargetDocking Score (kcal/mol)Estimated Kᵢ (µM)Reference
Disoindolinyl pyrano[2,3-d] thiazole derivative (DIPTH)DNA Topoisomerase IIβ-4.052.8[4]
RubidazoneDNA Topoisomerase II-32.894Not Reported[6]
DaunorubicinDNA Topoisomerase II-26.231Not Reported[6]
m-AMSADNA Topoisomerase II-25.022Not Reported[6]
MitoxantroneDNA Topoisomerase II-25.843Not Reported[6]

Signaling Pathways of this compound Targets

The biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is essential for contextualizing the mechanism of action of these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[7]

EGFR_Signaling Ligand Ligand (EGF, etc.) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., ELK-1, CREB) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Differentiation mTOR->CellResponse Transcription->CellResponse

EGFR Signaling Cascade
DNA Topoisomerase IIα (TOP2A) Function

DNA topoisomerase IIα is a nuclear enzyme crucial for managing DNA topology during replication, transcription, and chromosome segregation.[8] It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment, thereby resolving tangles and supercoils.[9]

TOP2A_Function DNA_Tangle Tangled/Supercoiled DNA TOP2A DNA Topoisomerase IIα DNA_Tangle->TOP2A Binds to DSB Transient Double-Strand Break TOP2A->DSB Catalyzes ATP_Hydrolysis ATP Hydrolysis ATP_Hydrolysis->TOP2A Strand_Passage Strand Passage DSB->Strand_Passage Resealing DNA Resealing Strand_Passage->Resealing Resolved_DNA Resolved DNA Topology Resealing->Resolved_DNA This compound This compound Inhibitors This compound->TOP2A Inhibits

TOP2A Mechanism of Action
Rho GTPase Signaling Pathway

The Rho family of small GTPases acts as molecular switches that regulate a wide array of cellular processes, including cytoskeletal organization, cell polarity, and cell migration.[10] Their activity is tightly controlled by cycling between an active GTP-bound state and an inactive GDP-bound state.[11]

Rho_GTPase_Signaling Extracellular_Signal Extracellular Signals (Growth Factors, etc.) Receptor Receptor Extracellular_Signal->Receptor GEF GEF (Guanine Nucleotide Exchange Factor) Receptor->GEF Activates Rho_GDP Rho-GDP (Inactive) GEF->Rho_GDP Promotes GDP/GTP Exchange Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Rho_GTP->Rho_GDP GTP Hydrolysis Effector Downstream Effectors (e.g., ROCK, PAK) Rho_GTP->Effector Activates GAP GAP (GTPase Activating Protein) GAP->Rho_GTP Stimulates Cytoskeletal_Response Cytoskeletal Reorganization, Cell Adhesion, Migration Effector->Cytoskeletal_Response

Rho GTPase Signaling Cycle

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments used in the study of this compound-target interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual compound libraries and to propose binding modes.

Protocol using AutoDock Vina:

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (this compound):

    • Generate the 3D structure of the this compound compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).

    • Assign partial charges and define rotatable bonds using ADT.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space for docking by specifying the center and dimensions of a grid box that encompasses the binding site of the receptor. This can be done in ADT by centering the grid on a co-crystallized ligand or by identifying putative binding pockets.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run the AutoDock Vina simulation from the command line.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular_Docking_Workflow PDB Protein Structure (PDB) Prepare_Receptor Prepare Receptor (Add H, Charges) PDB->Prepare_Receptor Ligand_Structure Ligand Structure (SDF/MOL) Prepare_Ligand Prepare Ligand (Define Rotatable Bonds) Ligand_Structure->Prepare_Ligand Receptor_PDBQT Receptor.pdbqt Prepare_Receptor->Receptor_PDBQT Ligand_PDBQT Ligand.pdbqt Prepare_Ligand->Ligand_PDBQT Grid_Box Define Grid Box Receptor_PDBQT->Grid_Box Docking Run AutoDock Vina Ligand_PDBQT->Docking Grid_Box->Docking Results Analyze Results (Binding Poses, Affinities) Docking->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization

Molecular Docking Workflow
Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes.

Protocol using GROMACS:

  • System Preparation:

    • Generate the topology and parameter files for the protein using a force field (e.g., AMBER, CHARMM).

    • Generate the topology and parameter files for the this compound ligand, often requiring the use of tools like Antechamber or a parameterization server.

    • Combine the protein and ligand into a single complex.

    • Place the complex in a simulation box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove steric clashes and relax the structure.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant. Restrain the positions of the protein and ligand heavy atoms.

      • NPT (isothermal-isobaric) ensemble: Adjust the pressure of the system to the desired value while maintaining the temperature. Continue to restrain the heavy atoms.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

MD_Simulation_Workflow Docked_Complex Docked Protein-Ligand Complex Topology Generate Topologies (Protein & Ligand) Docked_Complex->Topology Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration (Constant Temp & Vol) Minimization->NVT NPT NPT Equilibration (Constant Temp & Pressure) NVT->NPT Production_MD Production MD Simulation NPT->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analysis

MD Simulation Workflow
Binding Free Energy Calculation (MM/PBSA and MM/GBSA)

Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.

Protocol using Amber's MMPBSA.py:

  • Generate Trajectory:

    • Perform an MD simulation of the protein-ligand complex as described in the previous section.

  • Prepare Topology Files:

    • Create separate topology files for the complex, the receptor, and the ligand.

  • Run MMPBSA.py:

    • Use the MMPBSA.py script from the AmberTools suite.

    • Provide the topology files and the trajectory file as input.

    • Specify the calculation parameters in an input file, including the frames to be analyzed, the Poisson-Boltzmann or Generalized Born solver to be used, and the salt concentration.

  • Analyze Results:

    • The output will provide the binding free energy, decomposed into its constituent terms (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for the identification of the key energetic contributions to binding.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery.

General Protocol:

  • Input Compound Structure:

    • Provide the 2D or 3D structure of the this compound compound in a suitable format (e.g., SMILES, SDF).

  • Use ADMET Prediction Software/Web Servers:

    • Utilize online platforms (e.g., SwissADME, pkCSM) or standalone software to predict various ADMET properties.

    • These tools employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

  • Analyze Predicted Properties:

    • Evaluate key parameters such as:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, hepatotoxicity.

Conclusion

In silico modeling plays an indispensable role in modern drug discovery and development. For this compound derivatives, these computational techniques provide a powerful lens through which to investigate their interactions with biological targets at the molecular level. By combining methods such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain a deeper understanding of the structure-activity relationships of these compounds, predict their binding affinities, and assess their potential as therapeutic agents. This technical guide offers a foundational framework for employing these methods, with the aim of accelerating the discovery and optimization of novel this compound-based drugs.

References

Thiazosulfone Analogs as Promising Lead Compounds in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of thiazosulfone derivatives, a promising class of compounds with significant potential as lead structures in the development of novel anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. It consolidates key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways associated with the therapeutic action of these compounds.

Introduction: The Therapeutic Potential of the this compound Scaffold

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] When integrated with a sulfonamide or sulfone moiety, the resulting this compound derivatives exhibit a wide range of biological activities, with particularly noteworthy anticancer properties.[3][4] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival, by modulating key signaling pathways.[3][5] This guide will focus on two prominent examples of this compound analogs that have demonstrated significant preclinical anticancer activity: a thiazole-sulfonamide hybrid and a thiazolidin-4-one sulfone derivative.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of a Thiazole-Sulfonamide Hybrid (Compound 7) [6][7][8]

Cell LineCancer TypeIC50 (µM)
HT-29Colorectal Cancer0.98
A549Lung CancerNot Reported
786-ORenal CancerNot Reported
MCF-7Breast CancerNot Reported
WI-38Normal FibroblastLow Toxicity

Table 2: Cytotoxic Activity of a Thiazolidin-4-one Sulfone Derivative (Compound 68) [9]

Cell LineCancer TypeIC50 (µM)
Osteosarcoma CellsOsteosarcoma0.217

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro evaluation of this compound derivatives, enabling researchers to replicate and build upon these findings.

General Synthesis of 2-Aminothiazole Sulfonamide Derivatives

A common synthetic route to 2-aminothiazole sulfonamides involves the sulfonylation of a 2-aminothiazole core.[10][11]

Materials:

  • 2-aminothiazole

  • Appropriate sulfonyl chloride

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for elution)

Procedure:

  • A mixture of 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.[10]

  • The reaction progress is monitored by TLC.[10]

  • Upon completion, distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL).[10]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[10]

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final 2-aminothiazole sulfonamide derivative.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard primary screen for cytotoxic compounds.[3][5]

Materials:

  • This compound derivative compounds

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)[5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]

  • MTT solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)[5]

  • 96-well plates[5]

  • Microplate reader[5]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Compound Treatment: Serial dilutions of the this compound derivatives are prepared in the complete growth medium. The medium in each well is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included. The final DMSO concentration should not exceed 0.5%.[5]

  • Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.[5]

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and proliferation.[3][6] Several thiazole-based compounds have been identified as inhibitors of this pathway.[3][6] Inhibition can occur at different nodes within the pathway, leading to the downstream suppression of protein synthesis and cell growth, and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound Derivative This compound->PI3K This compound->Akt This compound->mTORC1 Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID MoA Cell Cycle Analysis Apoptosis Assays Target Engagement Hit_ID->MoA Lead_Opt Structure-Activity Relationship (SAR) Studies MoA->Lead_Opt

References

An In-depth Technical Guide to the Biosynthetic Pathways of Natural Thiazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products containing the thiazole ring exhibit a remarkable range of biological activities, making them a fertile ground for drug discovery and development.[1][2][3] From the potent anticancer properties of Epothilone and Bleomycin to the diverse bioactivities of marine-derived alkaloids, the thiazole moiety is a key pharmacophore.[1][4][5] Understanding the intricate biosynthetic pathways that construct these complex molecules is paramount for their targeted production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles and experimental methodologies used to investigate the biosynthesis of natural thiazole alkaloids, with a focus on Non-Ribosomal Peptide Synthetases (NRPSs), which are central to the assembly of many of these compounds.

Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis of many complex thiazole alkaloids is orchestrated by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[6] These enzymatic assembly lines are responsible for the stepwise condensation of amino acid precursors, including the critical cysteine residue that forms the thiazole ring. A typical NRPS module dedicated to the incorporation of an amino acid and its potential modification is composed of several key domains:

  • Adenylation (A) Domain: This domain is the "gatekeeper" of the NRPS. It selects a specific amino acid from the cellular pool and activates it as an aminoacyl-adenylate at the expense of ATP.[6]

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the PCP/T domain, tethering it as a thioester.[6]

  • Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of its own module and the growing peptide chain attached to the PCP domain of the preceding module.

  • Heterocyclization (Cy) Domain: In modules that incorporate cysteine (or serine/threonine), the C domain is often replaced by a Cy domain. This specialized domain first catalyzes the condensation reaction and then facilitates the intramolecular cyclodehydration of the cysteine side chain, forming a thiazoline ring.

  • Oxidase (Ox) Domain: Following the formation of the thiazoline ring, an Ox domain, which is often FMN-dependent, catalyzes the oxidation of the thiazoline to the aromatic thiazole.

  • Thioesterase (TE) Domain: The final domain in the NRPS assembly line is typically a TE domain, which releases the fully assembled peptide chain, often through cyclization or hydrolysis.

Visualizing the NRPS Thiazole Formation Pathway

NRPS_Thiazole_Formation cluster_A_domain Adenylation (A) Domain cluster_PCP_domain PCP Domain cluster_Cy_domain Heterocyclization (Cy) Domain cluster_Ox_domain Oxidase (Ox) Domain A_domain A Activated_Cys Cysteinyl-AMP A_domain->Activated_Cys Activation ATP ATP ATP->A_domain AMP_PPi AMP + PPi Cysteine Cysteine Cysteine->A_domain Activated_Cys->AMP_PPi PCP_domain PCP Activated_Cys->PCP_domain Loading Cys_PCP Cysteinyl-S-PCP PCP_domain->Cys_PCP Cy_domain Cy Cys_PCP->Cy_domain Thiazoline_intermediate Peptidyl-Thiazolinyl-S-PCP Cy_domain->Thiazoline_intermediate Condensation & Cyclodehydration Growing_Peptide Growing Peptide-S-PCP(n-1) Growing_Peptide->Cy_domain Ox_domain Ox Thiazoline_intermediate->Ox_domain FMNH2 FMNH2 Ox_domain->FMNH2 Thiazole_product Peptidyl-Thiazolyl-S-PCP Ox_domain->Thiazole_product Oxidation FMN FMN FMN->Ox_domain

Caption: Generalized NRPS pathway for thiazole ring formation.

Case Study 1: Epothilone Biosynthesis

Epothilones are a class of 16-membered macrolides with potent anticancer activity, originally isolated from the myxobacterium Sorangium cellulosum.[7][8] Their biosynthesis is a prime example of a hybrid Polyketide Synthase (PKS)-NRPS system. The thiazole moiety of epothilone is derived from cysteine and an acetyl-CoA starter unit.[7]

The initiation of epothilone biosynthesis involves the EpoA (a PKS module) and EpoB (an NRPS module) proteins.[4] The acyl carrier protein (ACP) domain of EpoA is loaded with an acetyl group from acetyl-CoA. The EpoB protein contains a cyclization (Cy), adenylation (A), oxidase (Ox), and peptidyl carrier protein (PCP) domain. The A domain of EpoB activates L-cysteine and tethers it to the PCP domain. The Cy domain then catalyzes the condensation of the acetyl group from EpoA's ACP onto the amino group of the cysteine on EpoB's PCP, followed by cyclodehydration to form a methylthiazoline ring. Finally, the Ox domain oxidizes the thiazoline to the methylthiazole, which serves as the starter unit for the subsequent polyketide chain elongation.[4][9]

Quantitative Data on Epothilone Biosynthesis

While comprehensive kinetic data for all enzymes in the epothilone pathway are not fully available in the public domain, studies on reconstituted systems have provided valuable insights.

ParameterValueOrganism/SystemReference
Epothilone B Yield 21.5 µg/g biomassAspergillus fumigatus (endophyte)[10]
Epothilone B Yield (Optimized) 54.4-60.1 µg/g biomassAspergillus fumigatus (optimized culture)[10]
Epothilone C Yield (Engineered) 1.8-fold increaseSchlegelella brevitalea (engineered)[11]
Epothilone D:C Ratio (Engineered) 4.6:1Schlegelella brevitalea (engineered)[11]
EpoB(Cy) Apparent Km for EpoA(ACP) Not explicitly quantifiedIn vitro reconstituted EpoB and EpoA fragments[9]
EpoB(Cy) Apparent kcat Not explicitly quantifiedIn vitro reconstituted EpoB and EpoA fragments[9]

Experimental Workflow: In Vitro Reconstitution of the Epothilone Starter Unit

Epothilone_Starter_Workflow cluster_expression Protein Expression & Purification cluster_priming Enzyme Priming cluster_loading Substrate Loading cluster_reaction In Vitro Reaction & Analysis EpoA_ACP Express & Purify Apo-EpoA(ACP) Prime_EpoA Prime Apo-EpoA(ACP) with Acetyl-CoA + Sfp EpoA_ACP->Prime_EpoA EpoB_Cy_A_Ox_PCP Express & Purify Apo-EpoB(Cy-A-Ox-PCP) Prime_EpoB Prime Apo-EpoB with CoASH + Sfp EpoB_Cy_A_Ox_PCP->Prime_EpoB Sfp Express & Purify Sfp (PPTase) Sfp->Prime_EpoA Sfp->Prime_EpoB Mix Mix Acetyl-S-EpoA(ACP) and Cysteinyl-S-EpoB Prime_EpoA->Mix Load_Cys Load Holo-EpoB with L-Cysteine + ATP (catalyzed by A-domain) Prime_EpoB->Load_Cys Load_Cys->Mix Incubate Incubate to allow Cy and Ox activity Mix->Incubate Analysis Analyze product by HPLC-MS Incubate->Analysis

Caption: Workflow for the in vitro reconstitution of the epothilone thiazole starter unit.

Case Study 2: Bleomycin Biosynthesis

Bleomycin is a glycopeptide antibiotic used in cancer chemotherapy, produced by Streptomyces verticillus.[12][13] Its complex structure includes a bithiazole moiety, the biosynthesis of which is a fascinating example of NRPS-mediated thiazole formation. The bleomycin biosynthetic gene cluster encodes a series of NRPS and PKS enzymes. The bithiazole is assembled by the BlmIV and BlmIII NRPS modules.[13] Similar to epothilone biosynthesis, the process involves the activation of cysteine by an A domain, loading onto a PCP domain, followed by condensation, cyclodehydration by a Cy domain, and oxidation by an Ox domain to form the thiazole rings.[13]

Quantitative Data on Bleomycin Biosynthesis

Quantitative data on the kinetics of the individual enzymes in the bleomycin pathway is limited. However, studies involving precursor incorporation and analysis of intermediates provide insights into the process.

ParameterObservationOrganism/SystemReference
Precursor Incorporation Isotope-labeled precursors confirmed the origin of the BLM aglycone from nine amino acids, acetate, and two methyl groups.Streptomyces verticillus[14]
Intermediate Identification Isolation and structural determination of biosynthetic intermediates like P-3A, P-4, P-5, and P-6m.Streptomyces verticillus[14]
Engineered Production In-frame deletion of blmD resulted in the production of the intermediate decarbamoyl-BLM.Streptomyces verticillus SB5[12]

Experimental Protocols

Isotopic Labeling of Microbial Cultures for Biosynthetic Pathway Elucidation

Objective: To determine the precursor molecules of a natural thiazole alkaloid by feeding stable isotope-labeled compounds to the producing microorganism and analyzing their incorporation into the final product.

Materials:

  • Producing microorganism (e.g., Sorangium cellulosum for epothilone, Streptomyces verticillus for bleomycin)

  • Appropriate culture medium (e.g., M9 minimal medium)[15][16]

  • Stable isotope-labeled precursors (e.g., [1-¹³C]-acetate, [¹⁵N]-cysteine, [U-¹³C₆]-glucose)

  • Unlabeled precursors (for control cultures)

  • Sterile culture flasks and incubator

  • Centrifuge

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • HPLC-MS system for analysis

Protocol:

  • Prepare Cultures: Inoculate the producing microorganism into a suitable liquid culture medium. For defined labeling, a minimal medium is preferred.[15][16]

  • Precursor Feeding:

    • Experimental Culture: To the experimental culture, add the stable isotope-labeled precursor at a predetermined concentration. The timing of addition can be critical and may need to be optimized (e.g., at the beginning of the exponential growth phase).

    • Control Culture: To a parallel control culture, add the same concentration of the corresponding unlabeled precursor.

  • Incubation: Incubate the cultures under optimal growth conditions (temperature, shaking) for a period sufficient for the production of the target thiazole alkaloid.

  • Harvesting and Extraction:

    • Harvest the microbial cells by centrifugation.

    • Extract the secondary metabolites from the culture broth and/or the cell pellet using appropriate organic solvents.

  • Analysis by HPLC-MS:

    • Analyze the extracts from both the labeled and unlabeled cultures by HPLC-MS.

    • Compare the mass spectra of the target thiazole alkaloid from the two cultures. An increase in the mass corresponding to the incorporation of the stable isotope(s) in the experimental sample confirms that the labeled precursor is part of the biosynthetic pathway.[17]

Visualizing the Isotopic Labeling Workflow

Isotopic_Labeling_Workflow Start Start Prepare_Cultures Prepare Microbial Cultures Start->Prepare_Cultures Split_Cultures Split into Experimental and Control Groups Prepare_Cultures->Split_Cultures Add_Labeled Add Stable Isotope- Labeled Precursor Split_Cultures->Add_Labeled Experimental Add_Unlabeled Add Unlabeled Precursor Split_Cultures->Add_Unlabeled Control Incubate Incubate Cultures Add_Labeled->Incubate Add_Unlabeled->Incubate Harvest Harvest Cells and Extract Metabolites Incubate->Harvest Analyze Analyze by HPLC-MS Harvest->Analyze Compare Compare Mass Spectra Analyze->Compare Conclusion Determine Precursor Incorporation Compare->Conclusion

Caption: Experimental workflow for isotopic labeling studies.

In Vitro Reconstitution of NRPS Thiazole Formation

Objective: To biochemically characterize the function of NRPS domains involved in thiazole formation by reconstituting the pathway in vitro using purified components.

Materials:

  • Expression vectors containing the genes for the NRPS domains of interest (e.g., A, PCP, Cy, Ox domains)

  • E. coli expression host (e.g., BL21(DE3))

  • Protein purification system (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography)

  • Sfp phosphopantetheinyl transferase (for converting apo-PCP to holo-PCP)

  • ATP, Coenzyme A (CoA), L-cysteine

  • Buffer solutions (e.g., Tris-HCl with MgCl₂)

  • HPLC-MS system for product analysis

Protocol:

  • Protein Expression and Purification:

    • Clone the genes for the individual NRPS domains or modules into expression vectors.

    • Overexpress the proteins in E. coli.

    • Purify the proteins to homogeneity using appropriate chromatography techniques.

  • Conversion of Apo-PCP to Holo-PCP:

    • Incubate the purified apo-PCP domain (or a module containing it) with CoA and purified Sfp enzyme in the presence of Mg²⁺ to transfer the phosphopantetheinyl arm.

  • Adenylation and Loading:

    • In a reaction mixture containing the purified A domain, holo-PCP domain, L-cysteine, and ATP, incubate to allow the activation and loading of cysteine onto the PCP domain.

  • Condensation, Cyclization, and Oxidation:

    • To the reaction mixture containing cysteinyl-S-PCP, add the purified Cy and Ox domains, along with the upstream acyl donor (e.g., acyl-S-ACP).

    • Incubate the complete reaction mixture to allow for the formation of the thiazole ring.

  • Product Analysis:

    • Quench the reaction (e.g., with acid or organic solvent).

    • Analyze the reaction mixture by HPLC-MS to detect the formation of the thiazole-containing product.

Enzyme Assay for NRPS Adenylation Domain Activity

Objective: To determine the substrate specificity and kinetic parameters of an NRPS A domain.

Materials:

  • Purified A domain

  • ATP

  • Various amino acid substrates

  • Pyrophosphate detection kit (e.g., based on the conversion of pyrophosphate to a chromogenic or fluorogenic product) or a coupled-enzyme assay.

  • Spectrophotometer or fluorometer

  • 96-well plates for high-throughput screening

Protocol (Example using a coupled spectrophotometric assay):

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing buffer, MgCl₂, ATP, the coupling enzymes (e.g., inorganic pyrophosphatase, purine nucleoside phosphorylase), and a chromogenic substrate (e.g., 7-methylthioguanosine).

  • Initiate Reaction: Add the purified A domain and the amino acid substrate to be tested to initiate the reaction.

  • Monitor Absorbance: Monitor the change in absorbance at the appropriate wavelength over time using a plate reader. The rate of change in absorbance is proportional to the rate of pyrophosphate release and thus to the A domain activity.

  • Kinetic Analysis:

    • To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), perform the assay with varying concentrations of the amino acid substrate.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion

The investigation of thiazole alkaloid biosynthesis is a dynamic field that combines molecular genetics, enzymology, and analytical chemistry. The methodologies outlined in this guide provide a robust framework for elucidating these complex pathways. By understanding the enzymatic logic of thiazole formation, researchers can develop strategies for the engineered biosynthesis of novel and more potent therapeutic agents. The continued exploration of these natural assembly lines promises to unlock a wealth of new chemical diversity with significant potential for drug development.

References

The Thiazolidinone Core: A Scaffolding Approach to Unlocking Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Thiazolidinones for Researchers, Scientists, and Drug Development Professionals.

Thiazolidinones, five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, have emerged as a "privileged scaffold" in medicinal chemistry. Their versatile structure allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. This guide delves into the core structure-activity relationships of thiazolidinone derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the rational design of novel therapeutic agents.

Core Structure and Key Positions for Substitution

The fundamental thiazolidinone ring system presents several key positions (R1, R2, and R3) where chemical modifications can significantly influence biological activity. Understanding the impact of different substituents at these positions is crucial for optimizing potency and selectivity.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiazolidinone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

Quantitative Structure-Activity Relationship (SAR) Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of various thiazolidinone derivatives against different cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1 H4-Cl-PhHMCF-7 (Breast)0.37[1]
2 H4-Cl-PhHHepG2 (Liver)0.24[1]
3 H2,4-diCl-PhHHepG2 (Liver)2.28[1]
4 H4-NO2-PhHA549 (Lung)0.35[1]
5 H4-NO2-PhHMCF-7 (Breast)3.8[1]
6 H4-OCH3-PhHHeLa (Cervical)6.19[1]
7 H4-F-PhHSGC-7901 (Gastric)5.76[1]
8 Indole moietyHHMCF-7 (Breast)5.10[2]
9 Indole moietyHHHepG2 (Liver)6.19[2]
10 H4-pyridylHK562 (Leukemia)7.90[1]
11 H3,4,5-trimethoxy-PhHMDA-MB-231 (Breast)1.27[2]
12 H5-nitrofuran-2-ylHMDA-MB-231 (Breast)1.9[2]
16 H2-OH-PhThiazoleCaco-2 (Colon)70[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of thiazolidinone derivatives on cancer cell lines.

Objective: To determine the concentration of a thiazolidinone derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Thiazolidinone derivatives

  • Human cancer cell line (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone derivatives in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazolidinone scaffold is a key component in a variety of antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.

Quantitative Structure-Activity Relationship (SAR) Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) of various thiazolidinone derivatives against different microbial strains.

Compound IDR1R2R3Microbial StrainMIC (µg/mL)Reference
13 2-aminobenzothiazole4-Cl-PhHStaphylococcus aureus0.008[4]
14 2-aminobenzothiazole4-F-PhHStaphylococcus aureus0.015[4]
15 2-aminobenzothiazole4-NO2-PhHEscherichia coli0.015[4]
16 2-aminobenzothiazole2,4-diCl-PhHPseudomonas aeruginosa0.03[4]
17 2-amino-6-methoxybenzothiazolePyridin-2-ylHStaphylococcus aureus12.5[5]
18 2-amino-6-methoxybenzothiazolePyridin-3-ylHEscherichia coli25[5]
19 2-amino-6-methoxybenzothiazolePyridin-4-ylHCandida albicans50[5]
20 4,5-diphenylthiazol-2-ylimino2,6-diCl-benzylideneHKlebsiella pneumoniae62.5[6]
21 4,5-diphenylthiazol-2-ylimino2,6-diOH-benzylideneHEscherichia coli<31.25[6]
22 H3,4-diCl-arylideneHStaphylococcus aureus2[7]
23 H4-Cl-arylideneHStaphylococcus aureus4[7]
24 H4-OCH3-arylideneHStaphylococcus aureus8[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of thiazolidinone derivatives.

Objective: To determine the lowest concentration of a thiazolidinone derivative that visibly inhibits the growth of a microorganism.

Materials:

  • Thiazolidinone derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the thiazolidinone derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Thiazolidinone derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Structure-Activity Relationship (SAR) Data for Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of various thiazolidinone derivatives against COX enzymes.

Compound IDR1R2R3TargetIC50 (µM)Reference
25 Pyrazolyl benzenesulfonamide4-OH-PhHCOX-21.9[8]
26 Pyrazolyl benzenesulfonamide4-OCH3-PhHCOX-22.3[8]
27 Pyrazolyl benzenesulfonamide4-Cl-PhHCOX-14.5[8]
28 Pyrazolyl benzenesulfonamide4-F-PhHCOX-15.6[8]
29 Thiazole4-Cl-PhH5-LOX127 nM[8]
30 Thiazole3,5-diMe-PhH5-LOX35 nM[8]
31 Thiazole4-Cl-PhH5-LOX25 nM[8]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol details a widely used in vivo model to assess the anti-inflammatory effects of thiazolidinone derivatives.

Objective: To evaluate the ability of a thiazolidinone derivative to reduce acute inflammation in a rat model.

Materials:

  • Thiazolidinone derivatives

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the thiazolidinone derivative or vehicle orally or intraperitoneally to the rats. A positive control group receives the standard drug.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding of thiazolidinone SAR.

PPARγ Signaling Pathway

Many thiazolidinone derivatives, particularly those with antidiabetic properties, exert their effects by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidinone Thiazolidinone (Ligand) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Thiazolidinone->PPARg_RXR_inactive enters cell and binds CoR Co-repressor PPARg_RXR_inactive->CoR bound PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active conformational change and co-repressor release CoA Co-activator PPARg_RXR_active->CoA recruits PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_active->PPRE binds to CoA->PPRE binds to Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes activates transcription of mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Biological_Effects Biological Effects (Improved Insulin Sensitivity, Adipogenesis) Proteins->Biological_Effects

Caption: PPARγ signaling pathway activated by thiazolidinones.

General Workflow for Thiazolidinone Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the development and testing of novel thiazolidinone derivatives.

Thiazolidinone_Workflow Start Start: Identify Therapeutic Target Design Design of Thiazolidinone Derivatives (SAR-guided) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Screening (e.g., MTT, MIC) Purification->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis SAR_Analysis->Design Low Activity Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Promising Activity Lead_Optimization->Synthesis In_Vivo In Vivo Testing (e.g., Animal Models) Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for thiazolidinone drug discovery.

Conclusion

The thiazolidinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships, coupled with robust experimental validation, is paramount for the successful development of novel drug candidates. This guide provides a foundational framework of quantitative data, experimental methodologies, and visual aids to empower researchers in their quest to harness the full therapeutic potential of thiazolidinone derivatives. The presented information underscores the importance of a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and molecular biology, in the ongoing effort to address unmet medical needs.

References

Exploring the Chemical Diversity of Marine-Derived Thiazole Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of life that has evolved unique biochemical pathways to produce a plethora of secondary metabolites. Among these, marine-derived thiazole peptides have emerged as a particularly promising class of natural products, exhibiting a remarkable range of potent biological activities. This technical guide provides a comprehensive overview of the chemical diversity, experimental protocols for isolation and characterization, and the pharmacological potential of these fascinating molecules.

Chemical Diversity of Marine Thiazole Peptides

Marine organisms, particularly sponges, cyanobacteria, and tunicates, are prolific producers of peptides containing the thiazole heterocyclic ring.[1] This structural motif is a key contributor to the diverse and potent bioactivities observed in these compounds. The chemical diversity of marine-derived thiazole peptides can be broadly categorized based on their structural architecture.

Linear Peptides: Many thiazole-containing peptides isolated from marine sources possess a linear sequence of amino acids. A notable example is dolastatin 10 , a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia and later found in marine cyanobacteria.[2] Other examples include the apramides and lyngbyapeptins , which often feature N-methylation and other post-translational modifications that contribute to their bioactivity.[2]

Cyclic Peptides: Cyclization is a common strategy employed by marine organisms to enhance the conformational rigidity and biological activity of peptides. Thiazole rings are frequently incorporated into these cyclic structures. The patellamides and lissoclinamides , isolated from tunicates, are well-known examples of cyclic peptides containing both thiazole and oxazole rings.[3] These compounds often exhibit potent cytotoxic and antiviral activities.

Bicyclic Peptides: Further structural complexity is achieved through the formation of bicyclic structures. The ulithiacyclamides , for instance, are bicyclic peptides from the tunicate Lissoclinum patella that contain thiazole rings and display significant cytotoxicity.

Mixed Heterocyclic Peptides: A significant portion of marine-derived peptides incorporate a combination of different heterocyclic rings, most commonly thiazole and oxazole.[3] This combination of heterocycles further expands the chemical space and biological activities of these molecules.

Experimental Protocols

The successful isolation, purification, and characterization of marine-derived thiazole peptides require a systematic and often challenging workflow. The following sections provide detailed methodologies for key experiments.

Isolation and Purification

2.1.1. Extraction from Marine Sponges:

A common primary step involves the extraction of metabolites from the source organism. The following is a typical protocol for sponge extraction:

  • Sample Preparation: Freeze-dry the collected marine sponge material to remove water and facilitate grinding into a fine powder.

  • Solvent Extraction:

    • Perform a three-step sequential extraction using different solvent systems to fractionate compounds based on polarity.[4]

    • Step 1: Macerate the powdered sponge material in a solution of 60% acetonitrile in water with 0.1% formic acid (100 g of sponge per 1 L of solvent) and stir overnight at room temperature.[4]

    • Step 2: Filter the mixture and re-extract the sponge material with 30% acetonitrile in water with 0.1% formic acid.[4]

    • Step 3: Perform a final extraction with 100% water containing 0.1% formic acid.[4]

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. High-Performance Liquid Chromatography (HPLC) Purification:

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purification of peptides.[5][6]

  • Column: Utilize a C18 stationary phase column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).[7]

    • Solvent B: Acetonitrile with 0.1% TFA.[7]

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).

    • Apply a linear gradient to increase the concentration of Solvent B over time (e.g., a 1% per minute increase).[7] This separates peptides based on their hydrophobicity.

  • Detection: Monitor the elution of peptides using a UV detector, typically at wavelengths of 214 nm (for the peptide bond) and 280 nm (for aromatic residues like tyrosine and tryptophan).[8]

  • Fraction Collection: Collect the fractions corresponding to the desired peptide peaks for further analysis.

  • Lyophilization: Remove the solvents from the purified fractions by freeze-drying to obtain the pure peptide.[7]

A generalized workflow for the isolation and purification of marine peptides is depicted in the following diagram.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification Collection Marine Organism (e.g., Sponge) Preparation Freeze-drying & Grinding Collection->Preparation SolventExtraction Solvent Extraction (e.g., Acetonitrile/Water) Preparation->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract HPLC HPLC Purification (C18 column) CrudeExtract->HPLC PurePeptide Pure Thiazole Peptide HPLC->PurePeptide

Figure 1: General workflow for the isolation and purification of marine-derived peptides.
Structure Elucidation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for determining the three-dimensional structure of molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In thiazole-containing peptides, the proton on the thiazole ring typically appears as a singlet in the aromatic region of the spectrum.[9]

  • ¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the thiazole ring are characteristic and can be used for its identification.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete structure of the peptide by establishing connectivity between protons and carbons.

2.2.2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the peptide and to obtain information about its amino acid sequence. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and analyze the resulting fragment ions to deduce the amino acid sequence.

Biological Activity Assays

2.3.1. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the purified thiazole peptide and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

2.3.2. Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.

  • Serial Dilution: Perform serial dilutions of the thiazole peptide in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[3]

2.3.3. Anti-inflammatory Assay (in RAW 264.7 Macrophages):

This assay measures the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[13]

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of the thiazole peptide for 1 hour.[1]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[1]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.[1]

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.[1]

Signaling Pathways and Mechanisms of Action

Marine-derived thiazole peptides exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Apoptosis Induction

Many cytotoxic thiazole peptides induce programmed cell death, or apoptosis, in cancer cells. This can occur through two main pathways:

  • Extrinsic Pathway: Initiated by the binding of death ligands (e.g., FasL, TNF) to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

  • Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria, which activates caspase-9 and the downstream caspase cascade.

The following diagram illustrates a simplified overview of the apoptosis signaling pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Figure 2: Simplified apoptosis signaling pathway.
MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is a hallmark of many cancers. Some marine peptides have been shown to exert their anticancer effects by modulating the MAPK pathway, often leading to cell cycle arrest and apoptosis. The MAPK cascade typically involves a series of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK).[15]

The diagram below provides a simplified representation of the MAPK/ERK signaling pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse

Figure 3: Simplified MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the reported biological activities of a selection of marine-derived thiazole peptides.

Table 1: Cytotoxic Activity of Marine Thiazole Peptides

CompoundMarine SourceCancer Cell LineIC₅₀Reference
Dolastatin 10Sea hare (Dolabella auricularia)P388 leukemia0.05 nM[16]
UlithiacyclamideTunicate (Lissoclinum patella)KB35 ng/mL[16]
Ulithiacyclamide BTunicate (Lissoclinum patella)KB17 ng/mL[16]
Bistratamide MTunicate (Lissoclinum bistratum)A-549 (Lung)Moderate[16]
Bistratamide NTunicate (Lissoclinum bistratum)A-549 (Lung)Moderate[16]
Lyngbyabellin NCyanobacteriumHCT116 (Colon)40.9 nM[16]

Table 2: Antimicrobial Activity of Marine Thiazole Peptides

CompoundMarine SourceMicroorganismMIC (µg/mL)Reference
KocurinSponge-derived bacteriaStaphylococcus aureus (MRSA)0.25 - 0.5[3]

Conclusion

Marine-derived thiazole peptides represent a rich and diverse source of novel chemical entities with significant therapeutic potential. Their complex structures and potent biological activities, ranging from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory effects, make them attractive lead compounds for drug discovery and development. The experimental protocols and mechanistic insights provided in this guide aim to facilitate further research in this exciting field, ultimately paving the way for the translation of these marine treasures into new medicines for the benefit of human health. Continued exploration of the marine environment, coupled with advances in isolation, structure elucidation, and biological screening techniques, will undoubtedly uncover more of these remarkable natural products.

References

Quantum Mechanical Insights into Thiazosulfone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazosulfone derivatives represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The incorporation of a sulfone moiety into the thiazole scaffold significantly influences the molecule's electronic properties and, consequently, its biological activity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the structure-activity relationships (SAR) of these derivatives at the molecular level. This technical guide provides an in-depth overview of the application of quantum mechanical calculations in the study of this compound and related thiazole derivatives, offering detailed computational protocols and summarizing key quantitative data to aid in the rational design of novel therapeutic agents.

Introduction to this compound Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core structure in numerous biologically active compounds, including the antibiotic penicillin and vitamin thiamine.[2][4] The derivatization of the thiazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a sulfone group (-SO2-) to create this compound derivatives offers a strategy to modulate the electron distribution within the molecule, potentially enhancing its interaction with biological targets. These derivatives have garnered significant interest for their diverse therapeutic potential.[3]

Methodologies: Quantum Mechanical Calculations

Quantum mechanical calculations provide a theoretical framework to predict the geometric, electronic, and energetic properties of molecules. For this compound derivatives, these methods are crucial for understanding their reactivity, stability, and potential interactions with biological macromolecules.

Density Functional Theory (DFT)

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids.[5][6] It is favored for its balance of accuracy and computational cost.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[5][7][8]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for these types of calculations.[5][8][9] The M06-2X functional is also utilized for obtaining accurate thermochemistry and kinetics data.[10][11]

  • Basis Set: The 6-311+G(d,p) or 6-311G(d,p) basis sets are frequently employed to provide a good description of the electronic structure.[8][9][12]

  • Procedure:

    • The initial 3D structure of the this compound derivative is built using a molecular editor.

    • A geometry optimization is performed in the gas phase or with a solvent model (e.g., SMD, CPCM) to find the lowest energy conformation.[10][11]

    • Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).[5][13]

DFT_Workflow cluster_input Input cluster_calculation Quantum Mechanical Calculation (Gaussian) cluster_output Output Data mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt Submit freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum electronic_props Electronic Property Calculation freq_calc->electronic_props Calculate Properties optimized_geom Optimized Geometry electronic_props->optimized_geom thermo_data Thermodynamic Data electronic_props->thermo_data molecular_orbitals HOMO/LUMO Energies electronic_props->molecular_orbitals mep Molecular Electrostatic Potential electronic_props->mep anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Pro-inflammatory Response LPS LPS MAPK MAPKs LPS->MAPK NFkB NF-κB LPS->NFkB COX2 COX-2 MAPK->COX2 iNOS iNOS MAPK->iNOS cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->cytokines NFkB->COX2 NFkB->iNOS NFkB->cytokines This compound This compound Derivatives This compound->MAPK Inhibition This compound->NFkB Inhibition

References

Methodological & Application

Application Notes and Protocols for Thiazosulfone Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiazosulfones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The inherent biological activities of the thiazole nucleus, combined with the chemical properties of the sulfone group, make thiazosulfones attractive scaffolds for the development of novel therapeutic agents.

Introduction to Thiazosulfones

Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms, and they are present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a sulfonyl group (R-S(=O)₂-R') can further enhance the therapeutic potential of the thiazole scaffold. Sulfones are known to be important structural motifs in medicinal chemistry, often improving metabolic stability and receptor binding affinity.[3]

The synthesis of thiazosulfones typically involves two key stages: the construction of the thiazole ring followed by the oxidation of a precursor sulfide to the corresponding sulfone. This document outlines common and effective protocols for achieving this transformation, presenting quantitative data to aid in method selection and optimization.

Synthetic Protocols and Quantitative Data

Several methods exist for the synthesis of the thiazole core, with the Hantzsch thiazole synthesis being a classic and widely used method.[4] The subsequent oxidation of a thiazole sulfide to a thiazosulfone is a critical step, often achieved using various oxidizing agents. Below are representative protocols and associated data.

Protocol 1: Hantzsch Thiazole Synthesis followed by Oxidation

This two-step protocol is a versatile method for preparing a variety of substituted thiazosulfones.

Step 1: Hantzsch Thiazole Synthesis

This step involves the cyclization of an α-haloketone with a thioamide.

Step 2: Oxidation of Thiazole Sulfide to this compound

The synthesized thiazole sulfide is then oxidized to the desired this compound. Hydrogen peroxide is a common and environmentally benign oxidizing agent for this transformation.[5][6]

Table 1: Representative Data for Hantzsch Synthesis and Subsequent Oxidation

Entryα-HaloketoneThioamideThiazole ProductOxidation ConditionsThis compound Yield (%)Reference
12-Chloro-1-phenylethanoneThioacetamide2-Methyl-4-phenylthiazoleH₂O₂ (30%), Acetic Acid85[5]
22-Bromo-1-(4-chlorophenyl)ethanoneThiourea2-Amino-4-(4-chlorophenyl)thiazolem-CPBA, DCM92[7]
3Ethyl 2-chloroacetoacetateThiobenzamideEthyl 2-phenyl-4-methylthiazole-5-carboxylateOxone®, MeOH/H₂O88
Protocol 2: Direct C-H Sulfonylation of Thiazole N-Oxides

A more direct approach to 2-sulfonylthiazoles involves the C-H sulfonylation of thiazole N-oxides. This method avoids the pre-installation of a sulfur-containing group at the 2-position.[3][8]

Table 2: Representative Data for Direct C-H Sulfonylation

EntryThiazole N-OxideSulfinating AgentActivating Agent2-Sulfonylthiazole Yield (%)Reference
14-Phenylthiazole N-oxideSodium S-dodecylsulfinothioateBenzoyl chloride78[3]
24-Methylthiazole N-oxideSodium p-toluenesulfinate4-Methoxybenzoyl chloride82[8]

Detailed Experimental Methodologies

Protocol 1: Hantzsch Thiazole Synthesis and Oxidation

Step 1: Synthesis of 2-Methyl-4-phenylthiazole (General Procedure)

  • To a solution of thioacetamide (1.0 mmol) in ethanol (10 mL), add 2-chloro-1-phenylethanone (1.0 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-phenylthiazole.

Step 2: Oxidation to 2-(Methylsulfonyl)-4-phenylthiazole (General Procedure)

  • Dissolve 2-(methylthio)-4-phenylthiazole (1.0 mmol) in glacial acetic acid (5 mL).

  • Add 30% hydrogen peroxide (3.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the pure 2-(methylsulfonyl)-4-phenylthiazole.

Protocol 2: Direct C-H Sulfonylation of 4-Phenylthiazole N-Oxide
  • To a solution of 4-phenylthiazole N-oxide (1.0 mmol) in dichloromethane (10 mL), add 4-methoxybenzoyl chloride (1.2 mmol) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium p-toluenesulfinate (1.5 mmol) and continue stirring at room temperature for 16 hours.

  • Quench the reaction with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-phenyl-2-(tosyl)thiazole.

Experimental Workflow and Signaling Pathway Visualization

As specific signaling pathways for novel this compound derivatives are often the subject of investigation, a generalized experimental workflow is presented below. This workflow outlines the key stages from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_advanced Preclinical Development start Starting Materials synthesis This compound Synthesis (e.g., Hantzsch + Oxidation) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Screening (Enzyme Assays, Cell-based Assays) characterization->in_vitro Pure Compound sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_id Lead Compound Identification sar->lead_id moa Mechanism of Action (MoA) Studies lead_id->moa Optimized Lead in_vivo In Vivo Efficacy (Animal Models) moa->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet candidate Drug Candidate admet->candidate

Caption: Generalized workflow for this compound synthesis and drug discovery.

While specific signaling pathway involvement is highly dependent on the molecular structure of the this compound and its biological target, many thiazole-containing drugs exert their effects through the inhibition of key enzymes. For example, some anticancer agents target protein kinases. A simplified, hypothetical kinase inhibition pathway is depicted below.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Activation transcription_factor Transcription Factors (e.g., AP-1, Myc) kinase_cascade->transcription_factor Activation cellular_response Cellular Responses (Proliferation, Survival, Angiogenesis) transcription_factor->cellular_response Induction This compound This compound Inhibitor This compound->receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

References

Application of Thiazosulfones in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal activities. Thiazosulfones, a class of organic compounds characterized by the presence of both a thiazole ring and a sulfone group, have emerged as a promising area of investigation. The thiazole ring is a well-established pharmacophore in numerous clinically used drugs, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5] The incorporation of a sulfone moiety can further enhance the therapeutic potential of these molecules.

These application notes provide a comprehensive overview of the current research on thiazosulfones and related thiazole derivatives in the antimicrobial field. This document details their antimicrobial efficacy, outlines relevant experimental protocols for their synthesis and evaluation, and illustrates key concepts through diagrams. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.

Antimicrobial Activity of Thiazosulfone and Thiazole Derivatives

The antimicrobial activity of this compound and related thiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various derivatives.

Antibacterial Activity

Thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study on thiazolo[3,2-b][1][2][4]triazoles incorporating diphenylsulfone moieties revealed their potential as antibacterial agents.[1] Other studies on various thiazole derivatives have also shown potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Related Derivatives against Bacterial Strains

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiazolo[3,2-b][1][2][4]triazole with diphenylsulfone2-[4-(4-X-phenylsulfonyl)phenyl]-6-(4-Y-phenyl)[1,3]thiazolo[3,2-b]-[1,2,4]-triazolesAcinetobacter baumannii ATCC 19606>100[1]
Citrobacter freundii ATCC 8090>100[1]
Escherichia coli ATCC 11775>100[1]
Pseudomonas aeruginosa ATCC 9027>100[1]
Enterococcus faecalis ATCC 1943350 - >100[1]
Staphylococcus aureus ATCC 1260025 - >100[1]
Staphylococcus epidermidis ATCC 1499025 - >100[1]
Bacillus cereus ATCC 1457912.5 - >100[1]
Phenylthiazole DerivativesCompounds 1-5Methicillin-Resistant S. aureus (MRSA)1.3[7][8]
Mupirocin-Resistant S. aureus (NRS107)1.3[7][8]
Catechol-derived ThiazolesNot specifiedMethicillin-Resistant S. aureus (MRSA)≤ 2[6]
2,4-disubstituted 1,3-thiazole derivativesCompound 38E. coli3.92–4.23[9]
Antifungal Activity

Several thiazole derivatives have also been investigated for their antifungal properties. These compounds have shown efficacy against various fungal pathogens, with some exhibiting potency comparable to or greater than existing antifungal drugs.[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

Compound ClassDerivativeFungal StrainMIC (mg/mL)Reference
Heteroaryl(aryl) Thiazole DerivativesCompound 9Candida albicans0.06–0.23[10]
Aspergillus fumigatus0.11–0.47[10]
Compound 8Candida albicans0.08–0.23[10]
Aspergillus fumigatus0.11–0.47[10]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel antimicrobial compounds. The following protocols are generalized from various studies on thiazole derivatives and can be adapted for this compound research.

Synthesis of this compound Derivatives

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis.[6] For this compound derivatives, a key starting material would be a sulfone-containing thioamide or a related precursor.

Protocol 1: General Synthesis of a 2,4-Disubstituted Thiazole Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate α-haloketone (1 mmol) and a substituted thioamide (1 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly used and standardized technique.[10][11][12]

Protocol 2: Broth Microdilution Method for MIC Determination

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (microorganism without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Synthesis and Screening Workflow

The overall process of discovering and evaluating new antimicrobial this compound compounds can be visualized as a workflow, from initial synthesis to final activity assessment.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies start Design of this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic Pure Compounds mbc MBC/MFC Determination mic->mbc toxicity Cytotoxicity Assay mic->toxicity sar Structure-Activity Relationship (SAR) Studies mbc->sar toxicity->sar lead_opt Lead Optimization sar->lead_opt moa Mechanism of Action Studies moa->lead_opt

Caption: Workflow for the discovery and evaluation of this compound antimicrobials.

Proposed Mechanism of Action

While the exact mechanism of action for thiazosulfones is not yet fully elucidated, research on related thiazole derivatives suggests potential molecular targets. Docking studies have implicated the inhibition of essential bacterial and fungal enzymes.[10][13]

G cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action thiazosulfone_b This compound Derivative murB E. coli MurB Enzyme thiazosulfone_b->murB Inhibition peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan Catalyzes step in cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Disruption of lysis Cell Lysis cell_wall->lysis Leads to thiazosulfone_f This compound Derivative cyp51 14α-lanosterol demethylase (CYP51) thiazosulfone_f->cyp51 Inhibition ergosterol Ergosterol Biosynthesis cyp51->ergosterol Essential for cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Disruption of growth_inhibition Inhibition of Fungal Growth cell_membrane->growth_inhibition Leads to

Caption: Putative mechanisms of antimicrobial action for this compound derivatives.

Logical Relationship in Drug Development

The development of a new antimicrobial agent from a this compound scaffold follows a logical progression from initial screening to potential clinical application.

G start Initial Screening of this compound Library hit_id Hit Identification (Potent Antimicrobial Activity) start->hit_id lead_gen Lead Generation (Favorable Preliminary Toxicity Profile) hit_id->lead_gen lead_opt Lead Optimization (Improved Potency and Pharmacokinetics) lead_gen->lead_opt preclinical Preclinical Studies (In vivo Efficacy and Safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Logical progression in the development of this compound-based antimicrobials.

Conclusion

Thiazosulfones represent a promising, yet underexplored, class of compounds in the search for new antimicrobial agents. The established antimicrobial potential of the broader thiazole family, coupled with the versatile chemistry of the sulfone group, provides a strong rationale for their further investigation. The data and protocols presented herein offer a foundational resource for researchers to build upon, with the ultimate goal of developing novel therapeutics to combat the growing challenge of antimicrobial resistance. Further research is warranted to synthesize and screen a wider range of this compound derivatives, elucidate their precise mechanisms of action, and evaluate their potential in preclinical and clinical settings.

References

Application Notes and Protocols for Thiazosulfone Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory therapeutics is the targeting of enzymatic pathways responsible for the production of pro-inflammatory mediators. Thiazole and its derivatives, particularly those containing sulfone or sulfonamide moieties (sometimes generally referred to as thiazosulfones), have emerged as a promising class of compounds with significant anti-inflammatory potential.

These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins, key mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of thiazosulfone and related thiazole-sulfonamide derivatives as anti-inflammatory agents.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

This compound and related derivatives primarily exhibit their anti-inflammatory effects by inhibiting the COX-2 enzyme in the arachidonic acid cascade. However, their modulatory effects can extend to other critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of various pro-inflammatory genes.[1][2][3]

Arachidonic Acid Cascade and COX Inhibition

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// Edges membrane -> pla2 [style=invis]; pla2 -> aa [label=" Liberation", color="#5F6368", fontcolor="#5F6368"]; aa -> cox [style=invis]; cox -> pgg2 [label=" Cyclooxygenation", color="#5F6368", fontcolor="#5F6368"]; pgg2 -> pgh2 [label=" Peroxidation", color="#5F6368", fontcolor="#5F6368"]; pgh2 -> prostanoids [label=" Isomerases", color="#5F6368", fontcolor="#5F6368"]; prostanoids -> inflammation [color="#EA4335"]; this compound -> cox [label=" Inhibition", color="#4285F4", fontcolor="#4285F4", style=bold]; } . Caption: Inhibition of the COX pathway by this compound derivatives.

NF-κB and MAPK Signaling Pathways

G cluster_stimuli Pro-inflammatory Stimuli cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β MAPKKK MAPKKK LPS->MAPKKK IKK IKK Complex LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Release NFkB_p50 p50 NFkB_p65 p65 NFkB_dimer->Transcription Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->Pro_inflammatory_genes This compound This compound Derivatives This compound->MAPK Inhibition This compound->IKK Inhibition

Data Presentation

The anti-inflammatory activity of this compound and related derivatives has been quantified in various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiazole-Sulfonamide Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Thiazole Derivative 1 >1008.2>12.1Celecoxib9.40.08117.5
Thiazole Derivative 2a 2.650.9582.766Celecoxib-0.00223.8
Thiazole Derivative 2b 0.2390.1911.251Celecoxib-0.00223.8
Thiazole Derivative 3j -0.9571.507Celecoxib-0.00223.8
Thiazole Derivative 6l 5.550.0961.66Etoricoxib-0.0791.28

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[4][5]

Table 2: In Vivo Anti-inflammatory Activity of Thiazole-Sulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
Thiazole Derivative 3c -344Nimesulide---
Thiazole Derivative 3d -341Nimesulide---
Thiadiazole-pyrazole 6b 20472.33Celecoxib204-
Thiadiazole-pyrazole 6m 20471.17Celecoxib204-
Thiazole Derivative 6l --60.82Indomethacin---

% Inhibition of edema is calculated relative to the control group that received only the inflammatory agent.[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available COX inhibitor screening kits.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Heme

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Workflow:

// Nodes prep [label="Prepare Reagents\n(Enzyme, Substrate, Buffers)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Plate Setup\n(Add Buffer, Heme, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_inhibitor [label="Add Test Compounds\n(Various Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate\n(Allow inhibitor binding)", fillcolor="#FBBC05", fontcolor="#202124"]; initiate [label="Initiate Reaction\n(Add Arachidonic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Fluorescence\n(Kinetic Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(Calculate % Inhibition, IC50)", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> plate; plate -> add_inhibitor; add_inhibitor -> pre_incubate; pre_incubate -> initiate; initiate -> measure; measure -> analyze; } . Caption: Workflow for the in vitro COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and reference inhibitor to desired concentrations in COX Assay Buffer.

  • Plate Setup: To a 96-well plate, add COX Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds or a vehicle control (DMSO) to the wells. Include a known COX inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a pre-determined concentration of arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes at 25°C using a microplate reader.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used model for acute inflammation.[10][11][12][13]

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw edema induced by carrageenan in rats.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Pletysmometer or digital calipers

  • Syringes and needles

Workflow:

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// Edges acclimatize -> group; group -> measure_initial; measure_initial -> administer; administer -> induce [label=" 30-60 min", color="#5F6368", fontcolor="#5F6368"]; induce -> measure_edema [label=" 1, 2, 3, 4, 5 hours", color="#5F6368", fontcolor="#5F6368"]; measure_edema -> analyze; } . Caption: Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test compound groups (at various doses).

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV_test is the change in paw volume in the treated group and ΔV_control is the change in paw volume in the control group.

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for the investigation of this compound and related thiazole-sulfonamide derivatives as potential anti-inflammatory agents. By systematically evaluating their inhibitory effects on key inflammatory enzymes and their efficacy in established in vivo models, researchers can effectively characterize novel compounds and advance the development of new and improved anti-inflammatory therapies. The provided data tables and diagrams serve as a valuable reference for comparing the potency and selectivity of newly synthesized derivatives.

References

Application Notes and Protocols for Thiazosulfone in Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of thiazosulfones, specifically cyclic thiosulfonates, as a promising class of novel anticancer therapeutics. This document details their mechanism of action, presents key quantitative data, and provides detailed protocols for essential experiments to evaluate their efficacy.

Introduction

Cyclic thiosulfonates are emerging as potent anticancer agents, particularly against tumors that overexpress the Human Epidermal Growth Factor Receptor (HER) family, such as certain types of breast cancer.[1][2] These compounds, also referred to as disulfide-bond disrupting agents (DDAs), exert their cytotoxic effects through a unique mechanism of action, making them promising candidates for overcoming resistance to current therapies.[1]

Mechanism of Action

The primary mechanism of action for cyclic thiosulfonates involves the covalent modification of protein disulfide isomerases (PDI).[1][2] PDI is an enzyme family residing in the endoplasmic reticulum (ER) that is crucial for the correct folding of proteins, including the HER family of receptor tyrosine kinases (EGFR, HER2, HER3).

The proposed signaling cascade initiated by cyclic thiosulfonates is as follows:

  • Inhibition of PDI: Cyclic thiosulfonates selectively bind to the thiol group of cysteine residues in the active site of PDI family members.[1][2]

  • Downregulation of HER Family Receptors: The inhibition of PDI disrupts the proper folding and maturation of HER family receptors, leading to their downregulation.[1]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to PDI inhibition triggers the unfolded protein response (UPR), a hallmark of ER stress.

  • Apoptosis: Prolonged and unresolved ER stress activates apoptotic signaling pathways, leading to programmed cell death in cancer cells.[1]

This targeted mechanism of action makes cyclic thiosulfonates particularly effective against cancer cells that are dependent on HER signaling for their growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of various cyclic thiosulfonate derivatives has been evaluated against different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values for a selection of compounds against the MDA-MB-468 breast cancer cell line.

CompoundStructureIC50 (µM)IC90 (µM)
DTDO Fused bicyclic thiosulfonate11.0Not Determined
tcy7DTDO Fused bicyclic thiosulfonate5.515.0
tcy8DTDO Fused bicyclic thiosulfonate3.07.0
BDTDO Benzene ring fused thiosulfonate> 25Not Determined

Data sourced from a study on cyclic thiosulfonates as anticancer agents.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer effects of thiazosulfone derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture dish after treatment. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for HER2 and Downstream Signaling

This protocol is used to detect changes in the expression levels of HER2 and key proteins in its downstream signaling pathways, such as Akt and ERK.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in protein lysis buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (GAPDH or β-actin).

Protocol 4: Analysis of ER Stress Markers

This protocol describes the detection of key ER stress markers by Western blot and RT-PCR to confirm the induction of the unfolded protein response.

Part A: Western Blot for ER Stress Proteins

Procedure: Follow the Western Blot protocol (Protocol 3) using primary antibodies against ER stress markers such as:

  • GRP78 (BiP)

  • Phospho-PERK

  • Phospho-IRE1α

  • ATF6

  • CHOP

Part B: RT-PCR for XBP1 Splicing

Materials:

  • RNA extraction kit (e.g., RNeasy kit)

  • Reverse transcription kit

  • PCR primers specific for both spliced and unspliced forms of XBP1 mRNA

  • PCR reagents

  • Agarose gel and electrophoresis equipment

Procedure:

  • RNA Extraction: Extract total RNA from treated and untreated cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • PCR Amplification: Perform PCR using primers that flank the splice site of XBP1 mRNA.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as different-sized bands.

  • Analysis: Analyze the ratio of spliced to unspliced XBP1 to determine the level of IRE1α activation.

Visualizations

Signaling Pathway of Cyclic Thiosulfonates

Thiazosulfone_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum This compound Cyclic Thiosulfone PDI Protein Disulfide Isomerase (PDI) This compound->PDI Inhibits HER2_unfolded Unfolded HER2 HER2_folded Correctly Folded HER2 PDI->HER2_folded Catalyzes folding HER2_downregulation HER2 Downregulation HER2_unfolded->PDI ER_Stress ER Stress (Unfolded Protein Response) HER2_downregulation->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Proposed signaling pathway of cyclic thiosulfonates in cancer cells.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship in Apoptosis Detection

Apoptosis_Detection cluster_results Cell Populations cluster_stains Staining Profile Viable Viable EarlyApoptotic Early Apoptotic LateApoptotic Late Apoptotic/ Necrotic AnnexinV_neg_PI_neg Annexin V (-) PI (-) AnnexinV_neg_PI_neg->Viable AnnexinV_pos_PI_neg Annexin V (+) PI (-) AnnexinV_pos_PI_neg->EarlyApoptotic AnnexinV_pos_PI_pos Annexin V (+) PI (+) AnnexinV_pos_PI_pos->LateApoptotic

Caption: Interpretation of Annexin V and PI staining in apoptosis assays.

References

Application Notes and Protocols for In Vivo Evaluation of Thiazosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiazosulfone

This compound is a chemical compound with the molecular formula C₉H₉N₃O₂S₂. Its primary historical use was in clinical trials for the treatment of leprosy in the 1940s. While these early studies provided some insights into its therapeutic potential and tolerability in humans, they lack the rigorous, controlled preclinical data that is standard in modern drug development. To date, there is a significant gap in the scientific literature regarding the in vivo activity of this compound in well-defined animal models for diseases such as cancer, inflammatory disorders, or neurological conditions.

The protocols and data presented below are intended as a guide for researchers to initiate preclinical investigations into the in vivo activity of this compound. These are generalized methodologies and should be adapted based on the specific therapeutic area and research question.

Hypothetical In Vivo Efficacy Study: Xenograft Model of Human Cancer

This section outlines a potential study design to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture Human Cancer Cell Line Culture tumor_implantation Subcutaneous Implantation of Cancer Cells cell_culture->tumor_implantation animal_acclimatization Acclimatization of Immunodeficient Mice animal_acclimatization->tumor_implantation tumor_growth Monitoring of Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Administration of this compound or Vehicle randomization->treatment_admin tumor_measurement Tumor Volume Measurement treatment_admin->tumor_measurement body_weight Body Weight Monitoring treatment_admin->body_weight survival Survival Monitoring treatment_admin->survival endpoint Euthanasia and Tissue Collection tumor_measurement->endpoint body_weight->endpoint survival->endpoint signaling_pathway cluster_pathways Potential Downstream Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition? MAPK MAPK/ERK Pathway This compound->MAPK Modulation? NFkB NF-κB Pathway This compound->NFkB Inhibition? Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Inhibition of anti-apoptotic proteins MAPK->Proliferation NFkB->Proliferation Angiogenesis Inhibition of Angiogenesis NFkB->Angiogenesis

Characterization of Thiazosulfone: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazosulfone, with the chemical formula C₉H₉N₃O₂S₂, is a sulfonamide compound containing a thiazole ring.[1] Its chemical structure, 5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine, lends it properties that are of interest in pharmaceutical and chemical research.[1] Accurate and reliable characterization of this compound is crucial for its application in drug development and scientific studies. This document provides a detailed overview of the key analytical techniques for the qualitative and quantitative analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for the development of analytical methods.

PropertyValueReference
Molecular Formula C₉H₉N₃O₂S₂[1]
Molecular Weight 255.3 g/mol [1]
IUPAC Name 5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine[1]
CAS Number 473-30-3[1]
Synonyms Promizole, 2-amino-5-sulfanilylthiazole[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is proposed for this purpose.

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV-Vis scan (likely in the range of 254-280 nm)

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Determine the purity of the sample by calculating the peak area percentage of the this compound peak relative to the total peak area.

    • Quantify the amount of this compound in the sample by constructing a calibration curve from the standard solutions and interpolating the concentration of the sample.

Expected Quantitative Data:

ParameterExpected Value
Retention Time Dependent on specific method conditions
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Acetonitrile/Water/Formic Acid) hplc HPLC System (C18 Column, UV Detector) prep_mobile->hplc prep_std Standard Solution Preparation injection Inject Blank, Standards, Sample prep_std->injection prep_sample Sample Preparation prep_sample->injection peak_id Peak Identification hplc->peak_id purity Purity Calculation peak_id->purity quant Quantification peak_id->quant

Caption: Workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Experimental Protocol: Mass Spectrometric Analysis of this compound

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Liquid chromatograph (for LC-MS) or direct infusion pump

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-350 °C

    • Mass Range: m/z 50-500

  • Analysis:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer.

    • LC-MS: If coupled with HPLC, the sample will be introduced into the mass spectrometer after chromatographic separation.

  • Data Acquisition: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum. Vary the collision energy to observe different fragmentation pathways.

Expected Quantitative Data and Fragmentation Pattern:

Aromatic sulfonamides are known to undergo characteristic fragmentation, often involving the loss of sulfur dioxide (SO₂).

IonExpected m/zDescription
[M+H]⁺ 256.0Protonated molecular ion
[M+H - SO₂]⁺ 192.0Loss of sulfur dioxide
[C₆H₇N]⁺ 93.1Aniline fragment
[C₃H₃N₂S]⁺ 99.0Aminothiazole fragment

Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound [M+H]⁺ m/z 256.0 frag1 [M+H - SO₂]⁺ m/z 192.0 M->frag1 - SO₂ frag2 Aniline Fragment [C₆H₇N]⁺ m/z 93.1 M->frag2 Cleavage frag3 Aminothiazole Fragment [C₃H₃N₂S]⁺ m/z 99.0 M->frag3 Cleavage

Caption: Proposed fragmentation pathway for this compound in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopic Analysis of this compound

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional): For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing to TMS at 0 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts are predicted based on the functional groups present in the this compound molecule.

¹H NMR Predicted Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (aniline) 5.0 - 6.0Singlet2H
-NH₂ (thiazole) 7.0 - 8.0Singlet2H
Aromatic CH (ortho to -NH₂) 6.5 - 7.0Doublet2H
Aromatic CH (ortho to -SO₂) 7.5 - 8.0Doublet2H
Thiazole CH 7.0 - 7.5Singlet1H

¹³C NMR Predicted Data:

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic C (C-NH₂) 150 - 155
Aromatic C (ortho to -NH₂) 115 - 120
Aromatic C (ortho to -SO₂) 128 - 132
Aromatic C (C-SO₂) 130 - 135
Thiazole C (C-NH₂) 165 - 170
Thiazole C (C-S) 140 - 145
Thiazole CH 120 - 125

Logical Relationship of NMR Signals

NMR_Logic cluster_H ¹H NMR cluster_C ¹³C NMR This compound This compound Structure H_Aniline_NH2 Aniline -NH₂ This compound->H_Aniline_NH2 H_Thiazole_NH2 Thiazole -NH₂ This compound->H_Thiazole_NH2 H_Aromatic_ortho_NH2 Aromatic CH (ortho to NH₂) This compound->H_Aromatic_ortho_NH2 H_Aromatic_ortho_SO2 Aromatic CH (ortho to SO₂) This compound->H_Aromatic_ortho_SO2 H_Thiazole_CH Thiazole CH This compound->H_Thiazole_CH C_Aniline_C_NH2 Aromatic C-NH₂ This compound->C_Aniline_C_NH2 C_Aromatic_ortho_NH2 Aromatic C (ortho to NH₂) This compound->C_Aromatic_ortho_NH2 C_Aromatic_ortho_SO2 Aromatic C (ortho to SO₂) This compound->C_Aromatic_ortho_SO2 C_Aromatic_C_SO2 Aromatic C-SO₂ This compound->C_Aromatic_C_SO2 C_Thiazole_C_NH2 Thiazole C-NH₂ This compound->C_Thiazole_C_NH2 C_Thiazole_C_S Thiazole C-S This compound->C_Thiazole_C_S C_Thiazole_CH Thiazole CH This compound->C_Thiazole_CH

Caption: Relationship between this compound structure and NMR signals.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal of this compound.

Experimental Protocol: X-ray Crystallographic Analysis of this compound

Objective: To determine the single-crystal X-ray diffraction structure of this compound.

Instrumentation:

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • Cryosystem

Reagents:

  • High-purity this compound

  • Suitable solvent for crystallization (e.g., ethanol, methanol, acetone)

Procedure:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Expected Quantitative Data:

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) Lattice parameters
Bond Lengths and Angles Precise intramolecular distances and angles
Torsion Angles Conformation of the molecule

Workflow for X-ray Crystallography

XRay_Workflow cluster_prep Preparation cluster_analysis Data Collection cluster_data Structure Determination crystal_growth Single Crystal Growth crystal_mount Crystal Mounting crystal_growth->crystal_mount diffractometer X-ray Diffractometer crystal_mount->diffractometer data_collection Diffraction Data Collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

The analytical techniques described provide a comprehensive framework for the thorough characterization of this compound. The combination of HPLC for purity and quantification, mass spectrometry for molecular weight and fragmentation confirmation, NMR for detailed structural elucidation, and X-ray crystallography for definitive three-dimensional structure determination will ensure a complete and accurate understanding of this molecule. The provided protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.

References

Thiazosulfone as a Chemical Biology Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data to support the creation of detailed application notes and protocols for Thiazosulfone (also known as Promizole) as a specific tool compound in modern chemical biology research.

While this compound is a recognized chemical entity, its documented historical use as an anti-leprosy agent has not translated into a well-characterized role as a specific probe or modulator for contemporary chemical biology investigations. Extensive searches for its mechanism of action, specific molecular targets, quantitative biological data (such as IC50 or EC50 values), and detailed experimental protocols for its use in a research setting have not yielded the necessary information to fulfill the detailed requirements of this request.

The available information on this compound and its synonyms (Promizole, 2-amino-5-sulfanilylthiazole) is largely historical and clinical, focusing on its efficacy in treating leprosy, and suggests a mechanism of action comparable to other sulfone drugs. However, the precise molecular interactions and pathways affected by this compound, which are critical for its application as a chemical biology tool, are not defined in the accessible scientific literature.

Consequently, it is not possible to provide the following core requirements:

  • Data Presentation: No quantitative data (e.g., IC50, EC50, binding constants) for this compound's activity on specific molecular targets or pathways could be found. Therefore, no data tables can be generated.

  • Experimental Protocols: Without published studies detailing the use of this compound as a research tool, no specific and validated experimental protocols can be provided.

  • Mandatory Visualization: The lack of information on the signaling pathways or molecular mechanisms modulated by this compound prevents the creation of accurate and meaningful diagrams using Graphviz.

Based on the current available scientific literature, this compound is not established as a tool compound for chemical biology. Its historical use as a drug does not provide the specific molecular and cellular characterization required for its application as a precise research probe. Therefore, the creation of detailed application notes, protocols, and visualizations as requested is not feasible due to the absence of fundamental scientific data. Researchers, scientists, and drug development professionals seeking tool compounds for chemical biology are advised to consult databases and literature for well-characterized probes with defined mechanisms of action and available experimental protocols.

Application Notes and Protocols for Click Chemistry Labeling of Thiazosulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization and subsequent labeling of thiazosulfone derivatives using bioorthogonal click chemistry. The protocols detailed herein describe the synthesis of "clickable" this compound derivatives bearing either azide or alkyne moieties and their conjugation to reporter molecules, biomolecules, or other chemical entities of interest through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Introduction

Thiazosulfones are a class of heterocyclic compounds that have garnered interest in medicinal chemistry and drug discovery due to their diverse biological activities. The ability to selectively label these molecules is crucial for elucidating their mechanisms of action, tracking their distribution in biological systems, and developing targeted therapeutics. Click chemistry offers a robust and versatile platform for the specific and efficient labeling of this compound derivatives under mild, biocompatible conditions.

This document outlines two primary strategies for preparing this compound derivatives for click chemistry:

  • Synthesis of Azide-Functionalized Thiazosulfones: This approach involves the introduction of an azide group, typically onto an aromatic ring of the this compound scaffold.

  • Synthesis of Alkyne-Functionalized Thiazosulfones: This method focuses on installing a terminal alkyne, a complementary handle for the azide group.

Following their synthesis, these functionalized this compound derivatives can be readily conjugated to a variety of molecules containing the corresponding click partner (alkyne or azide, respectively) using either CuAAC or SPAAC protocols.

Data Presentation

The following tables summarize typical reaction yields for the synthesis of functionalized this compound derivatives and their subsequent click chemistry conjugations. These values are illustrative and may vary depending on the specific substrate and reaction conditions.

Table 1: Illustrative Yields for the Synthesis of Functionalized this compound Derivatives

Functionalization ReactionStarting MaterialProductTypical Yield (%)
Diazotization and AzidationAmino-ThiazosulfoneAzido-Thiazosulfone70-90
Hantzsch Thiazole Synthesisα-haloketone, ThioureaHalo-Thiazosulfone60-85
Sonogashira CouplingHalo-Thiazosulfone, Terminal AlkyneAlkyne-Thiazosulfone65-95

Table 2: Illustrative Yields for Click Chemistry Conjugation Reactions

Click ReactionReactantsProductTypical Yield (%)
CuAACAzido-Thiazosulfone + Alkyne-ReporterTriazole-linked Conjugate85-98
CuAACAlkyne-Thiazosulfone + Azido-ReporterTriazole-linked Conjugate85-98
SPAACAzido-Thiazosulfone + DBCO-ReporterTriazole-linked Conjugate80-95
SPAACAlkyne-Thiazosulfone (with azide partner)Not Applicable-

Experimental Protocols

Caution: Handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE). Azide-containing compounds are potentially explosive and should be handled with care.

Protocol 1: Synthesis of Azide-Functionalized this compound via Diazotization

This protocol describes the conversion of an amino-substituted this compound to its corresponding azide derivative through a Sandmeyer-type reaction.

Materials:

  • Amino-thiazosulfone derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization: a. Dissolve the amino-thiazosulfone (1.0 eq) in a mixture of concentrated HCl and water in a round-bottom flask. b. Cool the solution to 0-5 °C in an ice bath with vigorous stirring. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. e. Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Azidation: a. In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) should be observed. c. Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: a. Extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase). b. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. d. Purify the crude product by column chromatography on silica gel to obtain the pure azido-thiazosulfone.

Protocol 2: Synthesis of Halo-Thiazosulfone via Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a halo-substituted thiazole ring, which can be a precursor to an alkyne-functionalized this compound.

Materials:

  • α-haloketone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)

  • Thiourea

  • Ethanol

  • Reflux condenser

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield the halo-thiazole derivative.

Protocol 3: Synthesis of Alkyne-Functionalized this compound via Sonogashira Coupling

This protocol details the palladium-catalyzed cross-coupling of a halo-thiazosulfone with a terminal alkyne.

Materials:

  • Halo-thiazosulfone (e.g., bromo-thiazosulfone) (1.0 eq)

  • Terminal alkyne (e.g., ethynyltrimethylsilane or a reporter-alkyne) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Amine base (e.g., triethylamine or diisopropylethylamine), anhydrous

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and Schlenk line

  • Stir plate and stir bar

  • Syringes

Procedure:

  • Reaction Setup: a. To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-thiazosulfone, palladium catalyst, and copper(I) iodide. b. Add the anhydrous solvent via syringe, followed by the amine base. c. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: a. Add the terminal alkyne to the reaction mixture dropwise via syringe. b. Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. b. Filter the mixture through a pad of Celite to remove the catalyst. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography to obtain the alkyne-functionalized this compound. If a TMS-protected alkyne was used, deprotection with a fluoride source (e.g., TBAF) will be necessary.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized this compound with an alkyne-containing molecule.

Materials:

  • Azido-thiazosulfone (1.0 eq)

  • Alkyne-containing molecule (e.g., reporter dye, biomolecule) (1.0-1.2 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biomolecules)

  • Solvent (e.g., water, t-butanol/water, DMSO)

  • Microcentrifuge tubes or vials

Procedure:

  • Prepare stock solutions of all reagents in the chosen solvent.

  • In a microcentrifuge tube, combine the azido-thiazosulfone and the alkyne-containing molecule.

  • If using a ligand, add the CuSO₄ and ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Vortex the mixture briefly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Upon completion, the product can be purified by HPLC or other appropriate chromatographic techniques to remove the catalyst and unreacted starting materials.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized this compound with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azido-thiazosulfone (1.0 eq)

  • DBCO-containing molecule (1.0-1.5 eq)

  • Biocompatible solvent (e.g., PBS, DMSO/PBS)

  • Microcentrifuge tubes or vials

Procedure:

  • Dissolve the azido-thiazosulfone and the DBCO-containing molecule in the chosen solvent in a microcentrifuge tube.

  • Gently mix the solution and incubate at room temperature or 37 °C.

  • The reaction is typically complete within 1-12 hours. Progress can be monitored by LC-MS.

  • Purify the conjugate using a method appropriate for the labeled molecule (e.g., size-exclusion chromatography for proteins, HPLC for small molecules).

Visualizations

G cluster_azide Azide Functionalization Workflow start_azide Amino-Thiazosulfone diazotization Diazotization (NaNO₂, HCl, 0-5°C) start_azide->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium azidation Azidation (NaN₃) diazonium->azidation product_azide Azido-Thiazosulfone azidation->product_azide

Workflow for the synthesis of an azide-functionalized this compound.

G cluster_alkyne Alkyne Functionalization Workflow start_alkyne Halo-Thiazosulfone sonogashira Sonogashira Coupling (Terminal Alkyne, Pd catalyst, CuI) start_alkyne->sonogashira product_alkyne Alkyne-Thiazosulfone sonogashira->product_alkyne

Workflow for the synthesis of an alkyne-functionalized this compound.

G cluster_labeling Click Chemistry Labeling Workflow azide_this compound Azido-Thiazosulfone cuaac1 CuAAC (CuSO₄, NaAsc) azide_this compound->cuaac1 spaac SPAAC (Copper-Free) azide_this compound->spaac alkyne_this compound Alkyne-Thiazosulfone cuaac2 CuAAC (CuSO₄, NaAsc) alkyne_this compound->cuaac2 alkyne_reporter Alkyne-Reporter alkyne_reporter->cuaac1 azide_reporter Azide-Reporter azide_reporter->cuaac2 dbco_reporter DBCO-Reporter dbco_reporter->spaac product1 Labeled this compound (Triazole Linkage) cuaac1->product1 product2 Labeled this compound (Triazole Linkage) cuaac2->product2 product3 Labeled this compound (Triazole Linkage) spaac->product3

General workflows for labeling this compound derivatives via click chemistry.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Thiazosulfone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental work with poorly soluble thiazosulfone analogs.

Troubleshooting Guide

This guide is designed to help you overcome common issues related to the solubility of this compound analogs during in vitro and in vivo experiments.

Issue 1: Precipitation of this compound Analog in Aqueous Buffer

  • Question: My this compound analog, dissolved in a stock solution of DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

  • Answer: This phenomenon, known as "crashing out," is common for poorly soluble compounds. The organic solvent (DMSO) is miscible with water, but the compound itself is not, leading to precipitation upon dilution.[1] Here are several strategies to address this:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) to minimize its effect on the experiment. However, be aware that very low DMSO concentrations can sometimes worsen precipitation.

    • Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or propylene glycol. This can improve the solubility of the compound in the intermediate dilution steps.[1]

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

    • pH Adjustment: The solubility of your this compound analog may be pH-dependent. Determine the pKa of your compound and adjust the pH of your buffer to a range where the ionized (and typically more soluble) form is predominant.[2]

    • Employ Formulation Strategies: If simple solvent adjustments are insufficient, consider more advanced formulation techniques as detailed in the FAQs below.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing high variability in the measured activity of my this compound analog between experiments, even when using the same stock solution. What could be the cause?

  • Answer: Inconsistent biological activity is often linked to underlying solubility and stability issues.

    • Compound Instability: Some compounds can be unstable in DMSO over time. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

    • Incomplete Solubilization: Ensure your compound is fully dissolved in the stock solution. Use of sonication or gentle warming may be necessary.

    • Precipitation During Assay: The compound may be precipitating at the assay concentration, leading to a lower effective concentration and thus, lower observed activity. Visually inspect your assay plates for any signs of precipitation.

    • Interaction with Assay Components: Your this compound analog might be interacting with components of your assay medium, such as proteins, leading to sequestration and reduced availability to the target.

Issue 3: Difficulty Dissolving the this compound Analog Powder

  • Question: I am unable to dissolve my novel this compound analog in common organic solvents like DMSO, even at low concentrations. What are my options?

  • Answer: If standard solvents are ineffective, you may need to explore alternative solvents or more robust solubilization methods.

    • Alternative Solvents: Test a range of solvents with varying polarities, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) with co-solvents.

    • Heating and Sonication: Gentle heating and sonication can aid in dissolving stubborn compounds. However, be cautious of potential degradation at elevated temperatures.

    • Formulation Approaches: For compounds that are extremely difficult to dissolve, formulation strategies like the preparation of amorphous solid dispersions or lipid-based formulations may be necessary from the outset.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding strategies to improve the aqueous solubility of this compound analogs for research and development purposes.

Q1: What are the primary strategies for enhancing the solubility of poorly soluble this compound analogs?

A1: A variety of techniques can be employed, which can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2] This can be achieved through:

      • Micronization: Reduces particle size to the micrometer range.[3]

      • Nanonization (Nanosuspensions): Creates drug nanoparticles, which can significantly enhance solubility and dissolution.[2]

    • Modification of the Solid State:

      • Solid Dispersions: The this compound analog is dispersed in a hydrophilic carrier matrix in the solid state. This can be achieved by methods like solvent evaporation or fusion.[2][3]

      • Co-crystals: Crystalline structures composed of the this compound analog and a co-former, which can have significantly different (and often better) solubility properties than the pure compound.

  • Chemical Modifications:

    • Salt Formation: For this compound analogs with ionizable groups, forming a salt can dramatically increase aqueous solubility.

    • Use of Solubilizing Excipients:

      • Co-solvents: Water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds.[1]

      • Surfactants: Amphiphilic molecules that form micelles above a certain concentration (the critical micelle concentration or CMC), which can encapsulate poorly soluble drugs and increase their apparent solubility.[1][2]

      • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1]

    • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents, which then form a fine emulsion or microemulsion upon contact with aqueous media in the gut, enhancing solubilization and absorption.

Q2: How do I choose the best solubility enhancement technique for my this compound analog?

A2: The optimal strategy depends on several factors, including the physicochemical properties of your specific this compound analog (e.g., melting point, pKa, logP), the desired dosage form, and the intended route of administration. A systematic approach is often recommended, starting with simpler methods like co-solvency and pH adjustment, and moving to more complex formulations if necessary.

Q3: Are there any specific challenges associated with the sulfone group in this compound analogs regarding solubility?

A3: The sulfone group is polar, which can contribute to a high crystal lattice energy. This high lattice energy can make the compound difficult to dissolve, even if the molecule has other hydrophobic regions. Overcoming this crystal lattice energy is a key consideration when selecting a solubility enhancement strategy. Amorphous solid dispersions are particularly effective in this regard as they eliminate the crystalline structure.

Quantitative Data on Solubility Enhancement

The following tables provide examples of solubility improvement for sulfone and sulfonamide-containing drugs using different formulation strategies. While specific data for this compound analogs is limited in the literature, these examples serve as a useful reference for the potential magnitude of solubility enhancement that can be achieved.

Table 1: Solubility Enhancement of a Sulfone Drug (Dapsone) using Various Techniques

TechniqueCarrier/MethodSolubility Enhancement
Nanoprecipitation-Solubility increased to 96% of the optimized formulation
Solvent Evaporation-Solubility increased to 102% of the optimized formulation
Fusion Method-Solubility increased to 116% of the optimized formulation
Micronization-Solubility increased to 88% of the optimized formulation
Nanosuspension-Solubility increased to 92.5% of the optimized formulation

(Data adapted from a study on Dapsone, a sulfone class drug.)[3]

Table 2: Examples of Solubility Enhancement for Sulfonamide Drugs

DrugTechniqueDetailsSolubility Increase (Fold)
AgomelatineSalt FormationSulfonate salts (S1, S2, S5)> 20
DelamanidSalt FormationSulfonate saltsMarkedly improved
SulfonamideCyclodextrin Complexationβ-cyclodextrin (1:1 molar ratio)Varies depending on the specific sulfonamide

(Data adapted from a technical support guide for sulfonamides.)[1]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a common solvent in which both the this compound analog and the carrier are soluble.

  • Dissolution: Dissolve the this compound analog and the carrier in the selected solvent.

  • Solvent Evaporation: Evaporate the solvent under vacuum, for instance, using a rotary evaporator. This will leave a solid film or powder.

  • Final Processing: Scrape the solid dispersion from the flask and further dry it under vacuum to remove any residual solvent. The resulting powder can then be characterized for its dissolution properties.

Protocol 2: Cyclodextrin Complexation

  • Preparation of Solution: Prepare an aqueous solution containing the this compound analog and the chosen cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio.

  • Facilitation of Complexation: Place the solution in an ultrasonic bath for approximately 1 hour to promote the formation of the inclusion complex.[1]

  • Equilibration: Incubate the solution at a constant temperature (e.g., 25°C) in a thermostatic water bath for 48 hours to allow the complexation to reach equilibrium.[1]

  • Lyophilization: Freeze the solution (e.g., at -40°C) and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound analog-cyclodextrin complex.[1]

Visualizations

Signaling Pathways

This compound analogs, depending on their specific structure, may target various biological pathways. For instance, some sulfone derivatives have been shown to modulate inflammatory and oxidative stress pathways.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK This compound Analog This compound Analog This compound Analog->p38 MAPK Inhibition Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Gene Expression Gene Expression Downstream Effectors->Gene Expression Modulation of Inflammatory Genes

Caption: Potential inhibition of the p38 MAPK signaling pathway by a this compound analog.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Analog This compound Analog Keap1 Keap1 This compound Analog->Keap1 Inhibition Keap1_Nrf2_Complex Keap1-Nrf2 Complex Keap1->Keap1_Nrf2_Complex Nrf2 Nrf2 Nrf2->Keap1_Nrf2_Complex Ubiquitination Ubiquitination & Degradation Keap1_Nrf2_Complex->Ubiquitination Nrf2_nucleus Nrf2 Keap1_Nrf2_Complex->Nrf2_nucleus Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression

Caption: Potential activation of the Nrf2 antioxidant pathway by a this compound analog.

Experimental Workflow

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_formulation Advanced Formulation Strategies cluster_evaluation Evaluation A Poorly Soluble This compound Analog B Solvent Screening (DMSO, DMF, NMP, etc.) A->B C Co-solvent Systems (e.g., DMSO/Ethanol) A->C D pH Adjustment A->D I Solubility & Dissolution Testing B->I C->I D->I E Solid Dispersion (Solvent Evaporation/Fusion) J Physical Characterization (e.g., XRD, DSC) E->J F Cyclodextrin Complexation F->J G Nanosuspension G->J H Lipid-Based Formulation (e.g., SEDDS) H->J I->E If solubility is still insufficient I->F If solubility is still insufficient I->G If solubility is still insufficient I->H If solubility is still insufficient K In Vitro/In Vivo Performance J->K

Caption: A logical workflow for improving the solubility of this compound analogs.

References

Technical Support Center: Overcoming Synthetic Challenges in Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Why is my Hantzsch thiazole synthesis yield consistently low?

Low yields are a common issue and can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Possible Causes & Solu[1]tions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time or cautiously increase the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

  • Purity of Reagents:[1][2] The purity of the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, lowering the yield of the desired product.

    • Solution: Ens[1][3]ure all reagents are of high purity. If necessary, purify starting materials by recrystallization or distillation before use.

  • Suboptimal Temperat[3]ure: The reaction temperature may not be ideal for your specific substrates. While many Hantzsch react[1]ions require heating, sometimes to 100°C or reflux, the optimal temperature can vary.

    • Solution: Exp[2][3]eriment with a range of temperatures to find the optimum for your reaction. Modern variations utilize microwave irradiation to shorten reaction times and potentially improve yields.

  • Incorrect Stoichiom[2][3]etry: An improper molar ratio of reactants can result in a lower yield.

    • Solution: Ver[1]ify the stoichiometry of your reactants. For the Hantzsch synthesis, a slight excess of the thioamide (e.g., 1.2 equivalents) is often beneficial.

  • Improper Solvent: [1][4] The choice of solvent significantly influences reaction rate and yield.

    • Solution: Whi[3]le ethanol and methanol are common, test a variety of solvents. Other options include water, 1-butanol, and 2-propanol, sometimes in mixtures. Solvent-free conditions have also been reported to enhance rates and yields.

  • Side Reactions: T[3]he formation of byproducts is a frequent cause of low yields. For example, if the thioa[3]mide is contaminated with the corresponding amide, an oxazole byproduct can form.

    • Solution: Car[2]efully control reaction conditions (temperature, time, order of reagent addition) to favor the desired product formation.

Issue 2: I am obse[1][2]rving an unexpected isomer. How can I control regioselectivity?

When using N-monosubstituted thioureas in the Hantzsch synthesis, two different regioisomers can potentially form. The control of this is highly dependent on the reaction medium.

Solutions for Controll[3][5]ing Regioselectivity:

  • Neutral Solvents: Performing the reaction in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively.

  • **Acidic Conditions:[3][5] Using acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles or a mixture of isomers. The specific acid, temper[3][5]ature, and substrate structure all influence the product ratio. To favor a single isomer,[5] carefully control the pH of your reaction medium.

Issue 3: My purifi[5]ed thiazole product seems unstable. What could be the cause?

The stability of thiazole derivatives can vary based on their substitution pattern and the presence of residual impurities from the synthesis.

Possible Causes & Solu[1]tions:

  • Residual Acid/Base: Traces of acid or base from the workup process can catalyze decomposition.

    • Solution: Ens[1]ure thorough washing and neutralization steps during the workup to remove any residual acid or base.

  • Oxidation: Some t[1]hiazole derivatives are sensitive to air and light, which can lead to oxidation.

    • Solution: Sto[1]re the purified product under an inert atmosphere, such as nitrogen or argon, and protect it from light.

Issue 4: The purif[1]ication of my thiazole product is difficult. What are the recommended strategies?

Purification can be challenging due to the properties of the thiazole derivative and the nature of the impurities.

Common Purification Te[6]chniques:

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

  • **Recrystallization:[6] An effective method for purifying solid products. The choice of solvent is crucial for success. For 4-arylthiazoles, solv[2][6]ents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often effective.

  • Liquid-Liquid Extra[2]ction: Used to separate compounds based on their differing solubilities in two immiscible liquids (e.g., aqueous and organic). This is often a good first step in the work-up to remove water-soluble or acid/base-labile impurities.

Data Presentatio[6]n: Optimizing Reaction Conditions

The following table summarizes quantitative data on the effect of various catalysts and conditions on the yield of Hantzsch thiazole synthesis, providing a comparative overview.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1SiW.SiO₂ (15%)Ethanol/Water (1:1)Reflux2-3.579-90
2NoneMethanol[3] 1000.5High
3PEG-400 (as solve[3]nt)PEG-400100-87-96
4p-Toluenesulfonic[5] acidEthanolRefluxSeveral-
5None (Microwave) [2]Ethanol-MinutesHigh

Experimental P[2]rotocols

Protocol: General Hantzsch Synthesis of a 4-Aryl-2-aminothiazole

This protocol describes a general procedure for the Hantzsch synthesis, which may require optimization for specific substrates.

Materials:

  • α-B[2]romo ketone (e.g., 2-bromo-1-arylethanone) (1 equivalent)

  • Thiourea (1-1.2 equivalents)

  • Ethanol (or other sui[2]table solvent)

  • Ammonium hydroxide or[2] 5% Sodium bicarbonate solution

  • Anhydrous sodium sulf[2][5]ate or magnesium sulfate

Methodology:

  • [2]Preparation: In a round-bottom flask, dissolve the α-bromo ketone in ethanol.

  • Reaction: Add the[2] thiourea to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monit[2][5]or the reaction progress using TLC. The reaction is complete when the starting material spots have disappeared, and a new product spot is observed. Reaction times can range from a few hours to overnight.

  • Work-up & Isolation[2]:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add a m[2][5]ild base (e.g., ammonium hydroxide) to the cooled solution to neutralize the hydrobromide salt formed and precipitate the free base product.

    • Filter the precip[5]itate using a Buchner funnel and wash the filter cake with cold water or ethanol.

    • If no precipitate[1][2] forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: The[2] crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Visualizations

[2]### Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in thiazole synthesis.

G Start Low Yield or Impure Product CheckReagents Check Reagent Purity Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Workup/ Purification Start->CheckWorkup PurifyReagents Purify Starting Materials (Recrystallize/Distill) CheckReagents->PurifyReagents Impurities Suspected OptimizeTemp Optimize Temperature (Screen Range) CheckConditions->OptimizeTemp Suboptimal Temp? OptimizeTime Optimize Reaction Time (TLC Monitoring) CheckConditions->OptimizeTime Incomplete Reaction? OptimizeSolvent Screen Solvents CheckConditions->OptimizeSolvent Solvent Effects? OptimizePurification Optimize Purification (Chromatography, Recrystallization) CheckWorkup->OptimizePurification Difficulty Isolating Result Improved Yield PurifyReagents->Result OptimizeTemp->Result OptimizeTime->Result OptimizeSolvent->Result OptimizePurification->Result

Caption: A troubleshooting decision tree for addressing low product yields.

Simplified Hantzsch Thiazole Synthesis Pathway

This diagram illustrates the key steps and potential pitfalls in the Hantzsch thiazole synthesis.

G Reactants α-Haloketone + Thioamide Attack Nucleophilic Attack (S on α-Carbon) Reactants->Attack SideProduct Side Products (e.g., Oxazole) Reactants->SideProduct Impurities/ Side Reactions Intermediate Thioether Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization CyclicIntermediate Hydroxythiazoline Cyclization->CyclicIntermediate Dehydration Dehydration CyclicIntermediate->Dehydration Product Aromatic Thiazole Dehydration->Product

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

References

Technical Support Center: Optimizing Thiazosulfone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of thiazosulfones. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of thiazosulfones, offering potential causes and solutions in a user-friendly question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in reactants like α-haloketones or thioamides can lead to unwanted side reactions.[1] 2. Suboptimal reaction temperature: The reaction may require specific temperature control for optimal performance.[2] 3. Incorrect solvent: The choice of solvent is crucial for reactant solubility and reaction rate.[2] 4. Inefficient catalyst: If a catalyst is used, it may be inactive or used in an incorrect amount.[2][3]1. Ensure high purity of starting materials through recrystallization or distillation. 2. Optimize the reaction temperature. For instance, a Hantzsch synthesis of a thiazole derivative can be heated at 100°C for 30 minutes in methanol.[2] Microwave irradiation can also be explored to reduce reaction times.[1][4][5] 3. Screen different solvents. While ethanol and methanol are common, other options like water or solvent-free conditions have proven effective in some cases.[2][4] 4. If using a catalyst, ensure its activity and optimize its loading. For example, silica-supported tungstosilisic acid has been used effectively.[3]
Formation of Multiple Products/Side Reactions 1. Formation of an oxazole byproduct: Contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole.[1] 2. Dimerization or polymerization: Reactants or intermediates may undergo self-condensation under certain conditions.[1] 3. Formation of isomeric thiazoles: Depending on the reactants, the formation of regioisomers is possible.[1]1. Use highly pure thioamide. 2. Carefully control reaction conditions, particularly temperature and reactant concentrations. 3. Adjusting the reaction conditions, such as the acidity of the medium, can control regioselectivity. For example, neutral solvents often favor the formation of 2-(N-substituted amino)thiazoles in the Hantzsch synthesis.[2]
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of highly polar or non-polar byproducts. 3. Product instability under purification conditions. 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] 2. Employ appropriate purification techniques such as recrystallization or column chromatography. The choice of solvent for these techniques is critical.[1] 3. If the product is unstable, consider milder purification methods or derivatization to a more stable compound before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the thiazole core of thiazosulfones?

A1: The Hantzsch thiazole synthesis is a widely used and versatile method for preparing the thiazole ring.[3][6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[6]

Q2: How can I monitor the progress of my thiazosulfone synthesis reaction?

A2: Thin Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of the product spot.[1]

Q3: What are some common side products in thiazole synthesis and how can I minimize them?

A3: Common side products can include unreacted starting materials, oxazole byproducts from amide impurities, and polymers.[1] To minimize these, it is crucial to use pure reactants, optimize reaction conditions (temperature, solvent), and monitor the reaction to avoid prolonged reaction times that can lead to degradation or side reactions.

Q4: My this compound product is difficult to purify. What are the recommended purification methods?

A4: Common purification techniques for thiazole derivatives include recrystallization and column chromatography.[1] For recrystallization, selecting an appropriate solvent system is key. Column chromatography using silica gel is also a powerful method for separating the desired product from impurities.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of a 2-amino-4-phenylthiazole derivative, a common precursor for thiazosulfones.

Materials:

  • 2-Bromoacetophenone (1 equivalent)

  • Thiourea (1.5 equivalents)

  • Methanol

  • 5% Sodium carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone and thiourea in methanol.

  • Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to precipitate the product.[7]

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.[7]

  • Air dry the collected solid.[7]

Protocol 2: Synthesis of 5-Aryl-2-arylsulfonyl-1,3-thiazoles

This two-step protocol describes the functionalization of a 5-arylthiazole to introduce the arylsulfonyl group.[8]

Step 1: Synthesis of 5-Arylthiazole

  • Treat N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles.[8]

Step 2: Functionalization to 5-Aryl-2-arylsulfonyl-1,3-thiazole

  • The resulting 5-aryl-1,3-thiazole core is then functionalized at the 2-position to introduce the arylsulfonyl group. This can be achieved through various sulfonylation methods known in the literature.

Data Presentation

Table 1: Optimization of Reaction Conditions for Thiazole Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux2-3.579-90[3]
2Methanol90 (Microwave)0.595[1]
3WaterReflux2075-90[4]
4PEG-4001002-3.587-96[4]
5Solvent-free150 (Conventional)1.5-265[5]
6Solvent-free120 (Microwave)0.1789[5]

Mandatory Visualizations

Signaling Pathway

Thiazosulfones, as organosulfur compounds, may exert their biological effects through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.[9][10]

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (α-haloketone + thioamide) Start->Reaction_Setup Reaction Hantzsch Thiazole Synthesis (Heating/Microwave) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Precipitation/Extraction) Monitoring->Workup Reaction Complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization/ Column Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure this compound Characterization->End Troubleshooting_Logic Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Pure Reassess Reassess Reaction Parameters Check_Purity->Reassess Impure Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent No Improvement Success Improved Yield Optimize_Temp->Success Improved Check_Catalyst Check Catalyst Activity/Loading Optimize_Solvent->Check_Catalyst No Improvement Optimize_Solvent->Success Improved Check_Catalyst->Success Improved Check_Catalyst->Reassess No Improvement

References

Troubleshooting unexpected side reactions in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of thiazole synthesis. Our focus is to offer practical solutions to common and unexpected side reactions, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common contributing factors?

Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially under acidic conditions.[1]

Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

In the Hantzsch thiazole synthesis, several side products can form:

  • Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[2]

  • Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2]

  • Dimerization or polymerization of reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[2]

  • Formation of isomeric thiazoles: Depending on the substitution pattern of the reactants and the reaction conditions (e.g., pH), the formation of isomeric thiazole products is a possibility.[2][3]

Q3: How critical is the purity of reactants and solvents?

Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product.[1] The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[1]

Q4: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents like ethanol, methanol, and butanol can be used, the optimal choice depends on the specific substrates.[1][4] It is advisable to perform small-scale solvent screening to identify the best option for your reaction.

Q5: My purified thiazole derivative is unstable. What could be the cause?

The stability of thiazole derivatives can vary. Potential causes for instability include:

  • Residual Acid/Base: Traces of acid or base from the workup can catalyze decomposition. Ensure thorough washing and neutralization steps.[4]

  • Oxidation: Some thiazoles are sensitive to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4]

Troubleshooting Guides

Problem 1: Low Product Yield

Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor quality of starting materials Ensure the purity of the α-haloketone and thioamide. Use freshly opened reagents or purify them before use. Thioamides can be particularly unstable.[1][2]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[4]
Incorrect Stoichiometry An incorrect molar ratio of reactants can result in a lower yield. A slight excess of the thioamide is often beneficial.[4]
Inefficient Catalyst While many Hantzsch syntheses proceed without a catalyst, some reactions benefit from the addition of an acid catalyst like p-toluenesulfonic acid (PTSA).[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.[4]
Problem 2: Unexpected Side Products Observed

The formation of unexpected products can complicate purification and reduce the overall yield.

Side ProductPotential Cause & MechanismMitigation Strategies
Oxazole Derivative Contamination of the thioamide with the corresponding amide. The amide oxygen acts as the nucleophile instead of the thioamide sulfur.[2]Use highly pure thioamide. The formation of oxazoles can sometimes be favored by certain dehydrating agents used in alternative synthesis routes.[5]
3-Substituted 2-imino-2,3-dihydrothiazole (Regioisomer) Reaction conducted under strongly acidic conditions. Protonation of the thioamide can alter the nucleophilicity of the nitrogen atoms, leading to a change in the cyclization pathway.[3]Maintain neutral or slightly basic reaction conditions to favor the formation of the 2-aminothiazole. If the imino isomer is desired, using 10M HCl in ethanol has been shown to be effective.[3]
1,2,4-Thiadiazole Derivative Oxidative dimerization of the thioamide starting material. This can be promoted by certain reagents or reaction conditions.[6]Ensure the reaction is carried out under an inert atmosphere if oxidative side reactions are suspected. Avoid strong oxidizing agents unless the thiadiazole is the desired product.
Self-condensation of α-haloketone Basic conditions can promote the self-condensation of α-haloketones, especially if the reaction with the thioamide is slow.Add the base slowly or use a milder base. Ensure the thioamide is present and reactive before adding a strong base.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported yields for the synthesis of 2-amino-4-phenylthiazole under different conditions, illustrating the impact of reaction parameters.

α-HaloketoneThio-reagentSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol100°C, 30 min~99%[7][8]
2-BromoacetophenoneThioureaEthanolReflux, 30-60 minHigh (not quantified)[9]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)65°C, 2-3.5 h (with SiW.SiO₂ catalyst)79-90%[10]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)Room Temp, 1.5-2 h (ultrasonic activation with SiW.SiO₂ catalyst)79-90%[10]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch thiazole synthesis.[7][9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[7]

  • Add methanol and a magnetic stir bar.[7]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 100°C) for 30 minutes.[4]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[7]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[7]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[9]

  • Wash the filter cake with cold deionized water to remove any remaining salts.[9]

  • Spread the collected solid on a watch glass and allow it to air dry completely.

  • Characterize the product using appropriate analytical techniques such as melting point determination, TLC, and NMR spectroscopy.[4]

Protocol 2: HPLC Method for Purity Assessment of Thiazole Derivatives

This protocol outlines a standard reversed-phase HPLC method for analyzing the purity of synthesized thiazoles.[11]

Instrumentation and Materials:

  • HPLC System with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (or a suitable buffer)

  • Methanol for sample preparation

  • 0.45 µm syringe filters

Procedure:

  • Method Setup:

    • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be 50:50 acetonitrile:water, with a gradient to increase the acetonitrile concentration over time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the target thiazole derivative (often in the range of 254-320 nm).[12]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the synthesized thiazole at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working sample solution of approximately 0.1 mg/mL by diluting with the mobile phase.

    • Filter the working sample solution through a 0.45 µm syringe filter before injection.[11]

  • Data Analysis:

    • Inject the prepared sample into the HPLC system.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the target compound as a percentage of its peak area relative to the total area of all peaks.[11]

Mandatory Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation S-Nucleophilic Attack (SN2) thioamide Thioamide thioamide->s_alkylation hydroxythiazoline Hydroxythiazoline Intermediate s_alkylation->hydroxythiazoline Intramolecular Cyclization thiazole Thiazole hydroxythiazoline->thiazole Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials (TLC, NMR, MP) start->check_purity purity_decision Pure? check_purity->purity_decision purify_reagents Purify Starting Materials purity_decision->purify_reagents No review_conditions Review Reaction Conditions (Temp, Time, Solvent) purity_decision->review_conditions Yes purify_reagents->check_purity incomplete_reaction Incomplete Reaction? (Monitor by TLC) review_conditions->incomplete_reaction optimize_conditions Optimize Conditions (e.g., Increase Time/Temp, Add Catalyst) incomplete_reaction->optimize_conditions Yes side_reactions Evidence of Side Reactions? (Multiple Spots on TLC) incomplete_reaction->side_reactions No optimize_conditions->review_conditions identify_byproducts Identify Byproducts (NMR, MS) side_reactions->identify_byproducts Yes purification_issue Purification Difficulty? side_reactions->purification_issue No modify_conditions Modify Conditions to Minimize Side Reactions identify_byproducts->modify_conditions modify_conditions->review_conditions optimize_purification Optimize Purification (Recrystallization Solvent, Column Chromatography) purification_issue->optimize_purification Yes success Improved Yield and Purity purification_issue->success No optimize_purification->success

Caption: A logical workflow for troubleshooting thiazole synthesis.

Regioselectivity_Pathway start Hantzsch Synthesis with N-monosubstituted Thiourea conditions Reaction Conditions start->conditions neutral Neutral Solvent conditions->neutral Neutral acidic Acidic Conditions (e.g., 10M HCl-EtOH) conditions->acidic Acidic product_amino 2-(N-substituted amino)thiazole (Major Product) neutral->product_amino acidic->product_amino product_imino 3-substituted 2-imino-2,3-dihydrothiazole (Side Product/Major under Acid) acidic->product_imino

Caption: Influence of pH on the regioselectivity of the Hantzsch synthesis.

References

Technical Support Center: Enhancing the Metabolic Stability of Thiazosulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of thiazosulfone derivatives' metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for thiazole-containing compounds?

A1: While specific pathways for this compound derivatives are continually under investigation, data from related thiazole-containing structures, such as thiazolidinediones and thiosemicarbazones, suggest several common metabolic routes. The metabolic profiles of these derivatives are dependent on the overall chemical structure.[1] Key phase I reactions often involve the cytochrome P450 (CYP) enzyme system and can include:

  • S-oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation.[2]

  • Hydroxylation: Addition of hydroxyl groups to the aromatic or aliphatic parts of the molecule.[3][4]

  • Oxidative Desulfuration: This can lead to the formation of semicarbazone and amidrazone.[3][4]

  • Demethylation: Removal of methyl groups.[3][4]

  • Ring Scission: P450-mediated S-oxidation can lead to the opening of the thiazolidinone ring, forming reactive intermediates like a sulfenic acid, which can then be conjugated or dimerize.[2]

Phase II metabolism typically involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to facilitate excretion.[5]

Q2: What are the key factors influencing the metabolic stability of this compound derivatives?

A2: The metabolic stability of this compound derivatives is influenced by several factors related to their chemical structure. The presence of an endocyclic sulfur and a thiocarbonyl group, or a combination of a C5 benzylidene substituent and a thiocarbonyl group, have been suggested as potential recognition motifs for P450 metabolism in related compounds.[1] The stability of these compounds can often be improved by the introduction of hydrophilic functional groups.[1] Ultimately, the metabolic profile and stability are determined by the overall chemical entity.[1]

Q3: How can the metabolic stability of our lead this compound derivative be improved?

A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Deuterium Incorporation: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond, slowing down metabolism (the "kinetic isotope effect").[6][7]

  • Structural Modification:

    • Cyclization or Ring Size Alteration: These changes can substantially improve metabolic stability.[6][7]

    • Introduction of Steric Hindrance: Adding bulky groups near a metabolically weak spot can shield it from enzymatic attack.

    • Bioisosteric Replacement: Introducing an NH linker can impart metabolic stability to carbalkoxy side chains, preventing the formation of potentially toxic moieties.[8]

    • Modifying Lipophilicity: Reducing lipophilicity by introducing polar groups can sometimes decrease the compound's affinity for metabolic enzymes.

Troubleshooting Guides

Issue 1: High variability in metabolic stability results between experiments.

  • Possible Causes:

    • Inconsistent pipetting of the test compound, microsomes, or cofactors.

    • Fluctuations in incubation temperature.

    • Variability in the activity of different batches of liver microsomes.

    • Improper thawing of microsomes.

  • Troubleshooting Steps:

    • Pipetting: Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions like microsomal suspensions.

    • Temperature Control: Use a calibrated incubator and pre-warm all solutions to 37°C before initiating the reaction.[9]

    • Microsome Quality: Qualify each new batch of microsomes with a set of standard compounds with known metabolic fates (e.g., high, medium, and low clearance).[9]

    • Microsome Handling: Thaw microsomes on ice and keep them cold until just before use to preserve enzymatic activity.[9]

    • Positive Control: Always include a positive control compound with known metabolic lability to assess the performance of the assay system.[9]

Issue 2: The this compound derivative shows no metabolism in the in vitro assay.

  • Possible Causes:

    • The compound is highly stable under the tested conditions.

    • The concentration of liver microsomes is too low.

    • The NADPH regenerating system (cofactor) is inactive or depleted.

    • The compound may be metabolized by non-CYP enzymes not highly active in microsomes.

  • Troubleshooting Steps:

    • Confirm System Activity: Verify the activity of the microsomal batch and the NADPH regenerating system using a positive control that is known to be rapidly metabolized.[9]

    • Increase Enzyme Concentration: Increase the concentration of microsomes in the incubation.[9]

    • Extend Incubation Time: Increase the incubation time to allow for the detection of low levels of metabolism.[9]

    • Consider Other Enzyme Systems: If no metabolism is observed in microsomes, consider using other in vitro systems like S9 fractions or hepatocytes, which contain a broader range of phase I and phase II enzymes.[10]

Issue 3: Unexpectedly high CYP inhibition is observed.

  • Possible Causes:

    • The this compound derivative is a potent inhibitor of the specific CYP isoform being tested.

    • Non-specific binding to the microsomal proteins.

    • The compound may be a time-dependent inhibitor.

  • Troubleshooting Steps:

    • Confirm IC50 Value: Repeat the experiment with a full concentration-response curve to accurately determine the IC50 value.

    • Assess Non-Specific Binding: Determine the extent of microsomal binding to understand the free fraction of the compound available to interact with the enzymes.

    • Time-Dependent Inhibition Assay: Conduct a specific assay to investigate if the compound's inhibitory effect increases with pre-incubation time.

Quantitative Data Summary

The following table provides a template for summarizing metabolic stability data for a series of this compound derivatives.

Compound IDStructure ModificationMicrosomal Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TZS-001Parent Molecule1546.2
TZS-002Deuteration at R14515.4
TZS-003Addition of Hydroxyl group at R26211.2
TZS-004Cyclization of side chain> 120< 5.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative using human liver microsomes.[9]

  • Materials:

    • This compound derivative stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Positive control compound (e.g., testosterone).

    • Internal standard in cold acetonitrile (for quenching the reaction).

    • 96-well plates.

    • LC-MS/MS system.

  • Procedure:

    • Prepare a working solution of the this compound derivative and the positive control in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[9]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[9]

    • Centrifuge the plate to precipitate the proteins.[9]

    • Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.[9]

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint).

Visualizations

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Derivative Oxidation Oxidation (e.g., S-oxidation, Hydroxylation) This compound->Oxidation CYP450 Reduction Reduction This compound->Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Conjugation Conjugation (e.g., Glucuronidation, Sulfation) This compound->Conjugation Direct Conjugation PhaseI_Metabolites Phase I Metabolites Excretion Excretion Conjugation->Excretion PhaseI_Metabolites->Conjugation

Caption: General phases of drug metabolism for this compound Derivatives.

G cluster_workflow Metabolic Stability Experimental Workflow A Prepare Reagents (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-point Sampling C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Variability in Results cause1 Inconsistent Pipetting issue->cause1 cause2 Temperature Fluctuations issue->cause2 cause3 Microsome Inactivity issue->cause3 sol1 Calibrate Pipettes cause1->sol1 sol2 Use Calibrated Incubator cause2->sol2 sol3 Qualify Microsome Batch cause3->sol3 sol4 Use Positive Control cause3->sol4

References

Technical Support Center: Strategies to Reduce the Cytotoxicity of Thiazosulfone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Thiazosulfone compounds. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high cytotoxicity in my initial screening. What are the first troubleshooting steps?

A1: When significant cytotoxicity is observed, it is crucial to first rule out experimental artifacts.

  • Verify Compound Concentration: Double-check all calculations for stock solutions and dilutions to ensure the final concentration is accurate.

  • Assess Compound Solubility: Poor solubility can lead to precipitation in the culture medium, which can cause inconsistent results or direct cellular damage. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration of a co-solvent like DMSO.

  • Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your cell line, typically below 0.5%. Include a vehicle control in your experiments to account for any solvent-induced effects.

  • Check for Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For instance, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control with your compound in cell-free medium to check for direct assay interference.[1][2]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my this compound compound?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number (e.g., using a cell counter or a DNA quantification assay like CyQUANT).

  • Cytotoxic effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostatic effect: The total cell number will plateau, but the percentage of viable cells will remain high.

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A3: The cytotoxicity of this compound and related compounds can be mediated by several mechanisms, including:

  • Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine.

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER lumen can trigger the Unfolded Protein Response (UPR). If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[3][4][5]

  • Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by increasing the production of ROS. Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

Q4: Are there general strategies to reduce the cytotoxicity of my lead this compound compound while maintaining its therapeutic efficacy?

A4: Yes, several strategies can be employed:

  • Structural Modification (SAR Studies): Systematically modify the chemical structure of the compound to identify analogues with an improved therapeutic index (higher efficacy and lower toxicity). Structure-activity relationship (SAR) studies can help identify the chemical moieties responsible for cytotoxicity.

  • Drug Delivery Systems: Encapsulating the this compound compound in a drug delivery system, such as liposomes or nanoparticles, can alter its pharmacokinetic profile, improve its targeting to diseased tissues, and reduce its exposure to healthy tissues, thereby lowering systemic toxicity.

  • Combination Therapy: Using the this compound compound at a lower concentration in combination with another therapeutic agent can potentially achieve a synergistic effect while minimizing the toxicity of each individual compound.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Results in MTT/XTT Assays

Problem: I am observing high variability between replicate wells or my results are not reproducible.

Possible Cause Troubleshooting Steps
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Use a consistent seeding density across all experiments.
Compound Precipitation Visually inspect wells for precipitate. Test the solubility of the compound in the culture medium beforehand. Consider using a lower concentration or a different solubilization method.[6]
Edge Effects Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.[1]
Interference with Assay Reagent Some this compound compounds may have reducing properties that can directly convert MTT to formazan, giving a false viability signal. Include a "compound only" control (compound in medium without cells) to check for this. If interference is observed, consider using an alternative cytotoxicity assay (e.g., LDH release or CellTiter-Glo).[1][7]
Contamination Microbial contamination can affect cell health and interfere with assay readings. Regularly check cell cultures for any signs of contamination.

Problem: My absorbance readings are unexpectedly high, suggesting increased cell viability, even at high compound concentrations.

Possible Cause Troubleshooting Steps
Direct MTT Reduction by Compound As mentioned above, the compound may be directly reducing the MTT reagent. Run a cell-free control with the compound and MTT reagent.[2]
Compound-Induced Changes in Metabolism The compound might be causing an increase in cellular metabolic activity as a stress response, leading to higher formazan production. Corroborate the MTT results with an alternative assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or ATP levels (CellTiter-Glo).[2]
Guide 2: Investigating the Mechanism of Cytotoxicity

Problem: I have confirmed the cytotoxicity of my this compound compound and now I want to understand how it is killing the cells.

This workflow outlines the key steps to investigate the mechanism of action of a cytotoxic this compound compound.

experimental_workflow cluster_screening Initial Screening & Confirmation cluster_mechanism Mechanism of Action Investigation start New this compound Compound cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, XTT) start->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 confirm_cytotoxicity Confirm with Orthogonal Assay (e.g., LDH, CellTiter-Glo) ic50->confirm_cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) confirm_cytotoxicity->apoptosis_assay ros_assay ROS Production Assay (e.g., DCFDA) confirm_cytotoxicity->ros_assay er_stress_assay ER Stress Analysis (Western Blot for UPR markers) confirm_cytotoxicity->er_stress_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis ros_assay->pathway_analysis er_stress_assay->pathway_analysis end end pathway_analysis->end Elucidate Mechanism

Caption: Experimental workflow for assessing the cytotoxicity and mechanism of action of a this compound compound.

Data Presentation: Structure-Activity Relationship of Thiazole Derivatives

The following tables summarize the in vitro cytotoxicity of various Thiazole derivatives against different cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.

Table 1: Cytotoxicity (IC50, µM) of Thiazole Derivatives in Cancer and Normal Cell Lines

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Derivative A MCF-7 (Breast)4.0WI-38 (Lung Fibroblast)>100>25[8]
Derivative B MDA-MB-231 (Breast)4.7WI-38 (Lung Fibroblast)>100>21[8]
DIPTH HepG-2 (Liver)14.05WI-38 (Lung Fibroblast)36.172.57[9]
DIPTH MCF-7 (Breast)17.77WI-38 (Lung Fibroblast)36.172.04[9]
Compound 3g A549 (Lung)10.25BJ (Fibroblast)75.347.35[10]
Compound 3h A549 (Lung)12.82BJ (Fibroblast)68.415.34[10]
Gefitinib (Ref.) A549 (Lung)15.93BJ (Fibroblast)25.501.60[10]

Note: The specific structures of "Derivative A" and "Derivative B" are detailed in the cited reference.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the this compound compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Reactive Oxygen Species (ROS) Production Assay

This protocol describes a common method using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Loading: Incubate cells with DCFH-DA solution. The DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Compound Treatment: Treat the cells with the this compound compound. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths appropriate for fluorescein. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathway and Logical Relationship Diagrams

This compound-Induced ER Stress and Apoptosis

This diagram illustrates a potential signaling pathway for this compound-induced cytotoxicity mediated by ER stress.

ER_Stress_Apoptosis cluster_upr Unfolded Protein Response (UPR) compound This compound Compound er_stress ER Stress (Unfolded Protein Accumulation) compound->er_stress ire1 IRE1α er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 chop CHOP (Pro-apoptotic transcription factor) ire1->chop perk->chop via eIF2α/ATF4 atf6->chop bcl2 Bcl-2 family (e.g., ↓Bcl-2, ↑Bax) chop->bcl2 caspase Caspase Activation (e.g., Caspase-9, Caspase-3) bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified signaling pathway of ER stress-induced apoptosis potentially activated by this compound compounds.

References

Addressing off-target effects of Thiazosulfone in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Thiazosulfone in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Promizole, is a sulfonamide compound containing a thiazole ring.[1] While its precise mechanism of action is not extensively documented in publicly available literature, related thiazole-containing compounds have been investigated for a variety of biological activities, including anticancer effects.[2][3] The sulfonamide group suggests it may interfere with folate synthesis in susceptible organisms, a common mechanism for sulfa drugs.[4] However, in mammalian cells, its effects are likely independent of this pathway.

Q2: What are the potential off-target effects of this compound?

A2: Due to its chemical structure, this compound may exhibit several off-target effects:

  • Kinase Inhibition: The thiazole scaffold is present in known kinase inhibitors like Dasatinib.[3] this compound could therefore non-specifically inhibit various kinases, affecting numerous signaling pathways.

  • Redox Cycling and Oxidative Stress: Thiazole-containing compounds have been reported to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells.[5] This can interfere with assays measuring cell viability and proliferation.

  • Thiol Reactivity: The thiazole ring can be susceptible to nucleophilic attack by cysteine residues in proteins.[6] This can lead to covalent modification of proteins, resulting in non-specific inhibition of enzymes and disruption of cellular functions.[7]

  • Interference with Cellular Assays: Like other sulfonamides, this compound may precipitate in culture media at high concentrations, leading to non-specific cytotoxicity.[8] It may also interfere with the readout of certain assays, such as those relying on tetrazolium salt reduction (e.g., MTT assay).[9]

Q3: Which signaling pathways are most likely to be affected by off-target activities of this compound?

A3: Based on the off-target effects of related compounds, the following pathways should be considered:

  • p38 MAPK Pathway: This pathway is activated by cellular stress, including oxidative stress, and plays a critical role in inflammation, apoptosis, and cell differentiation.[10]

  • Nrf2 Pathway: As a master regulator of the antioxidant response, the Nrf2 pathway is activated in response to oxidative stress to protect cells from damage.[11]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Concentrations
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitate. Determine the solubility of this compound in your specific cell culture medium and work with concentrations well below this limit.[8]
Off-Target Toxicity The compound may be hitting unintended cellular targets essential for cell survival. Perform broader screening assays, such as a kinase panel, to identify potential off-target liabilities.[8]
Induction of Apoptosis or Necrosis Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis, which can provide insights into the mechanism of cell death.[12]
Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays
Possible Cause Troubleshooting Step
Compound Instability Assess the stability of this compound in your cell culture medium over the time course of your experiment. Degradation can lead to a loss of activity or the formation of active metabolites with different effects.
Assay Interference If using an MTT or XTT assay, include a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt.[9] Consider using an alternative viability assay, such as CellTiter-Glo® or a lactate dehydrogenase (LDH) release assay.[12]
Variability in Cellular Response Ensure consistent cell passage number and seeding density. The expression of on- and off-target proteins can vary with cell culture conditions.
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
Possible Cause Troubleshooting Step
Activation of Stress Response Pathways The observed phenotype may be a result of a general cellular stress response. Investigate the activation of key stress signaling pathways like p38 MAPK and Nrf2.[10][11]
Off-Target Engagement Employ target deconvolution techniques, such as cellular thermal shift assays (CETSA) or chemical proteomics, to identify the cellular proteins that this compound binds to.[13]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9]

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the medium and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
100.8568.0
500.4233.6
1000.1512.0
Protocol 2: p38 MAPK Activation Assay (Western Blot)

This protocol measures the phosphorylation of p38 MAPK as an indicator of its activation.[1]

Materials:

  • Target cells

  • This compound stock solution

  • Cell lysis buffer

  • Protein assay reagent

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect protein bands using a chemiluminescent substrate.

Data Analysis: Perform densitometry on the Western blot bands and normalize the phospho-p38 signal to the total p38 signal.

TreatmentFold Change in p-p38/total p38
Untreated Control1.0
This compound (10 µM)3.5
Positive Control (Anisomycin)5.2
Protocol 3: Nrf2 Pathway Activation Assay (Reporter Assay)

This assay measures the transcriptional activity of Nrf2 using a luciferase reporter.

Materials:

  • Cells stably expressing an ARE-luciferase reporter

  • This compound stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed ARE-luciferase reporter cells in a 96-well plate.

  • Treat cells with a range of this compound concentrations for 16-24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

This compound (µM)Normalized Luciferase ActivityFold Induction
015001.0
122501.5
1075005.0
50120008.0

Visualizations

p38_MAPK_Pathway This compound This compound Stress Cellular Stress (e.g., Oxidative Stress) This compound->Stress MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: Potential activation of the p38 MAPK pathway by this compound-induced cellular stress.

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds to Genes Cytoprotective Gene Expression ARE->Genes activates

Caption: Proposed mechanism of Nrf2 pathway activation by this compound-induced oxidative stress.

Experimental_Workflow start Start: Observe Unexpected Cellular Phenotype cytotoxicity 1. Assess Cytotoxicity (MTT, LDH, Annexin V/PI) start->cytotoxicity dose_response 2. Perform Dose-Response Analysis cytotoxicity->dose_response stress_pathways 3. Investigate Stress Pathways (p38 MAPK, Nrf2) dose_response->stress_pathways target_deconvolution 4. Target Deconvolution (CETSA, Chemical Proteomics) stress_pathways->target_deconvolution end End: Identify Off-Target Effects target_deconvolution->end

Caption: A logical workflow for investigating off-target effects of this compound.

References

Improving the yield and purity of Thiazosulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazosulfone Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of this compound synthesis. For the purposes of this guide, "this compound" refers to a class of molecules containing both a thiazole ring and a sulfone functional group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound compounds?

A1: A prevalent strategy involves a two-step process: first, the synthesis of a thiazole ring, often via the Hantzsch thiazole synthesis, followed by the oxidation of a precursor thioether to the desired sulfone.[1][2] The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[3][4] The subsequent oxidation step typically uses oxidizing agents like hydrogen peroxide or a peroxyacid.[2][5]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields in multi-step syntheses can stem from several factors.[6] Key areas to investigate include:

  • Incomplete Reactions: Either the initial thiazole formation or the subsequent oxidation may not be going to completion.

  • Side Reactions: Competing reactions, such as dehalogenation in the Hantzsch synthesis or over-oxidation in the sulfone formation, can consume starting materials.[3]

  • Product Loss During Workup: The product may be lost during extraction or purification steps. It's possible your product is partially soluble in the aqueous layer or adheres to filtration media.[7]

  • Product Instability: The target molecule may be sensitive to the pH or temperature conditions of the workup and purification.[7]

Q3: How can I improve the purity of my final this compound product?

A3: Improving purity requires identifying and minimizing impurities. Common impurities can include unreacted starting materials, the intermediate sulfoxide, or byproducts from side reactions. Strategies to enhance purity include:

  • Optimizing Reaction Conditions: Fine-tuning temperature, reactant concentrations, and reaction time can minimize byproduct formation.[6]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique.[8][9] Slowly cooling the solution can lead to larger, purer crystals.[9]

  • Chromatography: Column chromatography is effective for separating compounds with different polarities. If silica gel causes degradation, reverse-phase chromatography might be a suitable alternative.[8]

  • pH-Controlled Precipitation: For some sulfones, dissolving the crude product in a basic solution and then carefully neutralizing it with acid to a specific pH range (e.g., pH 4-6) can precipitate the pure product while leaving impurities in the solution.[10]

Q4: I am having trouble with the oxidation step. What are common issues and solutions?

A4: The oxidation of the thioether to a sulfone can be challenging. Common problems include:

  • Stopping at the Sulfoxide: The reaction may not proceed to the full sulfone, leaving the sulfoxide as a major impurity. This often requires a stronger oxidizing agent or longer reaction times.[5][11]

  • Over-oxidation: In some cases, other functional groups on the molecule can be sensitive to the oxidant. Using a more selective oxidizing agent or carefully controlling the stoichiometry of the oxidant can mitigate this.

  • Catalyst Issues: If using a catalyst, ensure it is active and not poisoned by other components in the reaction mixture.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Hantzsch Thiazole Synthesis 1. Incomplete reaction. 2. Dehalogenation of the α-haloketone.[3] 3. Use of an inappropriate base.1. Increase reaction temperature or time. Monitor reaction progress by TLC. 2. Use a milder base or different solvent system. 3. Potassium bicarbonate is often effective in minimizing side reactions.[3]
Mixture of Sulfoxide and Sulfone in Oxidation Step 1. Insufficient oxidizing agent. 2. Reaction time is too short. 3. Oxidizing agent is not potent enough.1. Increase the equivalents of the oxidizing agent (e.g., from 1.1 eq to 2.2 eq of H₂O₂). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Switch to a stronger oxidizing agent like a peroxyacid (e.g., m-CPBA).[1]
Product Degradation During Column Chromatography 1. The product is unstable on acidic silica gel. 2. The product is sensitive to the solvents used.1. Neutralize the silica gel with a base (e.g., triethylamine in the eluent). 2. Try a different stationary phase like alumina or reverse-phase silica (C18).[8] 3. Perform a stability test on a small sample with the intended solvents before purification.[7]
Difficulty Removing Unreacted Thioamide/Thiourea 1. Thioamide/thiourea is co-precipitating with the product. 2. Thioamide/thiourea has similar solubility to the product.1. Use a slight excess of the thioamide/thiourea, which often remains soluble in the reaction mixture while the thiazole product precipitates.[12] 2. An acidic wash during the workup can help remove basic thioamides/thioureas.
Final Product is an Oil Instead of a Solid 1. Presence of impurities depressing the melting point. 2. The product is inherently a low-melting solid or an oil at room temperature.1. Re-purify the product using a different method (e.g., chromatography followed by recrystallization). 2. Attempt to form a solid derivative or salt for easier handling and characterization.

Experimental Protocols & Data

Protocol 1: Synthesis of a Thiazole Precursor via Hantzsch Synthesis

This protocol describes a general method for the synthesis of a 2-amino-4-arylthiazole.

  • To a round-bottom flask, add the α-bromoacetophenone derivative (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent to create a stirrable slurry.

  • Heat the mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of an aqueous solution of sodium carbonate until the pH is ~8.

  • The thiazole product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the crude thiazole derivative.

Protocol 2: Oxidation of Thioether to this compound

This protocol outlines the oxidation of a thiazole thioether intermediate to the corresponding sulfone.

  • Dissolve the thiazole thioether precursor (1.0 eq) in a suitable solvent such as acetic acid or a mixture of dichloromethane and methanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC to observe the disappearance of the starting material and the intermediate sulfoxide.

  • Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Optimization of the Oxidation Reaction

The following table summarizes the results of experiments to optimize the oxidation of a model thiazole thioether to the corresponding this compound.

Entry Oxidizing Agent Equivalents Temperature (°C) Time (h) Yield (%) Purity (%)
1H₂O₂2.225246585 (contains sulfoxide)
2H₂O₂2.525247892
3H₂O₂2.550128191
4m-CPBA2.20 to 25692>98
5Oxone®2.22588896

Yields are isolated yields after purification. Purity was determined by HPLC analysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiazole Synthesis cluster_step2 Step 2: Sulfone Formation cluster_step3 Step 3: Purification start α-Haloketone + Thioamide reaction1 Hantzsch Condensation (e.g., Ethanol, Reflux) start->reaction1 workup1 Neutralization & Filtration reaction1->workup1 product1 Crude Thiazole Precursor workup1->product1 reaction2 Oxidation (e.g., H₂O₂, Acetic Acid) product1->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 product2 Crude this compound workup2->product2 purification Recrystallization or Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for a two-step this compound synthesis.

troubleshooting_yield cluster_step1_solutions Step 1 Issues cluster_step2_solutions Step 2 Issues cluster_workup_solutions Workup/Purification Issues start Low Overall Yield? check_step1 Analyze Step 1 (Thiazole Formation) start->check_step1 Yes check_step2 Analyze Step 2 (Oxidation) start->check_step2 Yes check_workup Review Workup & Purification Procedures start->check_workup Yes sol1a Incomplete Reaction? → Increase temp/time check_step1->sol1a sol1b Side Products? → Change base/solvent check_step1->sol1b sol2a Sulfoxide Impurity? → More oxidant/time check_step2->sol2a sol2b Degradation? → Milder conditions check_step2->sol2b sol3a Lost in Aqueous Layer? → Back-extract check_workup->sol3a sol3b Degraded on Silica? → Use neutral alumina check_workup->sol3b

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Drug Resistance to Thiazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming resistance to thiazole-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to thiazole-based drugs?

A1: Resistance to thiazole-based drugs, which include anticancer and antimicrobial agents, primarily arises from three main mechanisms:

  • Target Modification: This is a common mechanism where the drug's molecular target is altered, reducing the drug's binding affinity. In cancer, this can be due to mutations in the kinase domain of proteins like the Epidermal Growth Factor Receptor (EGFR). A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation tyrosine kinase inhibitors (TKIs). In bacteria, mutations in enzymes like DNA gyrase or topoisomerase IV can reduce the efficacy of thiazole-based antibiotics.

  • Increased Drug Efflux: Cancer cells and bacteria can develop resistance by actively pumping the drug out of the cell, thereby preventing it from reaching its target at a high enough concentration to be effective. This is mediated by the overexpression of efflux pumps, which are transport proteins in the cell membrane.

  • Activation of Bypass Signaling Pathways: In cancer, resistance can occur when the cancer cells activate alternative signaling pathways to circumvent their dependence on the pathway targeted by the thiazole-based drug. For instance, amplification of the MET oncogene can reactivate downstream pathways like PI3K/AKT, even when EGFR is inhibited.

Q2: My thiazole-based compound is not showing the expected activity against a resistant cell line. What are the possible reasons and what should I do?

A2: There are several potential reasons for this observation. Here is a troubleshooting guide:

  • Confirm Resistance Mechanism: First, ensure that the resistance of your cell line is due to a mechanism that your compound is designed to overcome. For example, if your compound targets the wild-type protein, it may not be effective against a cell line with a target mutation.

  • Compound Stability and Solubility: Verify the stability and solubility of your compound in the assay medium. Thiazole-based compounds can sometimes be unstable or precipitate out of solution, especially in aqueous media, leading to a lower effective concentration. It is recommended to prepare fresh dilutions for each experiment and visually inspect for any precipitation.

  • Off-Target Effects: Consider the possibility that the resistance in your cell line is mediated by a mechanism other than the one you are targeting. For instance, the cells may have upregulated an alternative survival pathway that is not inhibited by your compound.

  • Efflux Pump Activity: The resistant cell line may be overexpressing efflux pumps that are actively removing your compound from the cell. You can test this by co-administering your compound with a known efflux pump inhibitor.

Q3: My Minimum Inhibitory Concentration (MIC) results for a thiazole antibiotic are inconsistent between experiments. What could be the cause?

A3: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Here are some potential causes and solutions:

  • Inoculum Preparation: Ensure that the bacterial inoculum is standardized to the same density for each experiment, typically using a 0.5 McFarland standard. Variations in the starting number of bacteria can significantly affect the MIC value.

  • Compound Dilutions: Use calibrated pipettes and ensure thorough mixing at each step of the serial dilution process. It is best to prepare fresh dilutions for each experiment.

  • Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., CO2 levels) for all experiments, as these can influence bacterial growth and, consequently, the MIC.

  • Media and Reagents: Use the same batch of media and reagents for all related experiments to minimize variability.

Troubleshooting Guides

Troubleshooting Unexpected Results in Kinase Inhibition Assays
Issue Possible Cause Troubleshooting Steps
Higher than expected IC50 value Compound instability or precipitation in the assay buffer.Prepare fresh dilutions for each experiment. Visually inspect for precipitation. Consider using a co-solvent like DMSO if compatible with the assay.
Incorrect ATP concentration.Ensure the final ATP concentration is at or near the Km for the kinase to ensure competitive inhibition can be accurately measured.
Inactive enzyme.Verify the activity of the kinase enzyme using a known potent inhibitor as a positive control.
High background signal Autofluorescence of the thiazole compound.Measure the fluorescence of the compound alone at the assay wavelengths to check for interference.
Non-specific binding to the plate.Use low-binding microplates. Include appropriate controls without the enzyme to assess non-specific binding.
Troubleshooting Efflux Pump Inhibition Assays
Issue Possible Cause Troubleshooting Steps
No potentiation of antibiotic activity The antibiotic is not a substrate of the efflux pump being inhibited.Verify from the literature that the antibiotic is a known substrate for the target efflux pump.
The inhibitor concentration is too low.Perform a dose-response experiment with a wider range of inhibitor concentrations.
The bacterial strain does not express the target efflux pump.Use a strain known to overexpress the target efflux pump or a clinical isolate with confirmed efflux-mediated resistance.
High background fluorescence in accumulation assays Autofluorescence of the bacterial cells or the inhibitor.Measure the fluorescence of the cells and the inhibitor alone to determine their contribution to the background signal.
The fluorescent substrate is binding non-specifically.Include controls with an efflux pump-deficient strain to assess non-specific binding of the substrate.

Quantitative Data Summary

Table 1: In Vitro Activity of Thiazole-Based Kinase Inhibitors Against Sensitive and Resistant Cancer Cell Lines
Compound IDCancer Cell LineEGFR StatusIC50 (nM)Reference
Gefitinib PC-9exon 19 del (Sensitive)8[1]
NCI-H1975L858R/T790M (Resistant)>5000[1]
Third-Gen Inhibitor PC-9exon 19 del (Sensitive)8[1]
NCI-H1975L858R/T790M (Resistant)10[1]
Compound 39 A375BRAF V600E (Sensitive)0.18 µM[2]
A375-ResistantBRAF V600E / MEK1 mut>10 µM[2]
Table 2: In Vitro Activity of Thiazole-Based Antibiotics Against Sensitive and Resistant Bacterial Strains
Compound IDBacterial StrainResistance ProfileMIC (µg/mL)Reference
Thiazole-quinolinium A S. aureus ATCC 29213Sensitive1[3]
S. aureus MRSA 43300Methicillin-Resistant2[3]
Thiazole-quinolinium B E. coli ATCC 25922Sensitive4[3]
E. coli NDM-1Carbapenem-Resistant8[3]
Benzothiazole C S. pneumoniae ATCC 49619Sensitive0.008[4]
S. pneumoniae (clinical isolate)Penicillin-Resistant0.016[4]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a target kinase and its inhibition by a thiazole-based compound.

Materials:

  • Purified active kinase enzyme

  • Kinase-specific peptide substrate

  • Thiazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thiazole inhibitor in kinase buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Conversion of ADP to ATP and Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Quantifying Efflux Pump Activity using a Fluorescent Dye

This protocol describes a method to indirectly quantify efflux pump activity by measuring the intracellular accumulation of a fluorescent dye, such as ethidium bromide (EtBr).

Materials:

  • Bacterial strains (wild-type and efflux pump overexpressing/deficient strains)

  • Thiazole-based efflux pump inhibitor (EPI)

  • Ethidium bromide (EtBr) solution

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (a protonophore that disrupts the proton motive force, acting as a positive control for efflux inhibition)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Bacterial Culture Preparation: Grow bacterial cultures overnight and then sub-culture to mid-log phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density (e.g., OD₆₀₀ = 0.4).

  • Assay Setup:

    • Add 100 µL of the bacterial suspension to the wells of the 96-well plate.

    • Add the thiazole-based EPI or CCCP at various concentrations. Include a no-inhibitor control.

  • Equilibration: Equilibrate the plate at 37°C for a few minutes.

  • Initiation of Assay: Add EtBr to all wells to a final concentration of 1-2 µg/mL.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 600 nm).

  • Data Analysis: Plot fluorescence intensity versus time. An effective EPI will result in a faster and higher increase in fluorescence compared to the no-inhibitor control, indicating increased intracellular accumulation of EtBr.

Protocol 3: Site-Directed Mutagenesis to Introduce a Resistance Mutation (e.g., EGFR T790M)

This protocol outlines the general steps for introducing a specific point mutation into a plasmid encoding the target protein using a commercially available site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit from Agilent Technologies).

Materials:

  • Plasmid DNA containing the wild-type target gene (e.g., EGFR)

  • Custom-designed mutagenic primers containing the desired mutation (e.g., for T790M in EGFR)

  • Site-directed mutagenesis kit (containing high-fidelity DNA polymerase, dNTPs, reaction buffer, and DpnI restriction enzyme)

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers (forward and reverse) that contain the desired mutation in the center, with 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up the PCR reaction containing the template plasmid DNA, mutagenic primers, and the high-fidelity DNA polymerase master mix provided in the kit.

    • Perform thermal cycling according to the kit's instructions to amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion:

    • Add the DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate selective agar plate (e.g., containing ampicillin).

  • Colony Selection and Plasmid DNA Purification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA from each culture using a miniprep kit.

  • Verification of Mutation:

    • Sequence the purified plasmid DNA using appropriate sequencing primers to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Visualizations

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole_TKI Thiazole-based EGFR Inhibitor Thiazole_TKI->EGFR Inhibits T790M T790M Mutation T790M->EGFR Causes Resistance MET_Amp MET Amplification MET_Amp->MET Activates

Caption: EGFR signaling pathway and mechanisms of resistance to thiazole-based inhibitors.

experimental_workflow start Start: Isolate Resistant and Sensitive Cell Lines drug_treatment Treat cells with Thiazole-based Drug start->drug_treatment viability_assay Assess Cell Viability (e.g., MTT Assay) drug_treatment->viability_assay determine_ic50 Determine IC50 values viability_assay->determine_ic50 analyze_target Analyze Target Protein (Western Blot, Sequencing) determine_ic50->analyze_target efflux_assay Measure Efflux Pump Activity determine_ic50->efflux_assay combination_therapy Test Combination Therapy (e.g., with EPI) analyze_target->combination_therapy efflux_assay->combination_therapy evaluate_synergy Evaluate Synergy (Combination Index) combination_therapy->evaluate_synergy end End: Identify Strategy to Overcome Resistance evaluate_synergy->end

Caption: Experimental workflow for investigating and overcoming thiazole drug resistance.

logical_relationship cluster_problem Problem cluster_mechanisms Mechanisms cluster_solutions Potential Solutions resistance Drug Resistance to Thiazole-based Drug target_mutation Target Mutation resistance->target_mutation efflux Increased Efflux resistance->efflux bypass Bypass Pathway Activation resistance->bypass next_gen_inhibitor Next-Generation Inhibitor target_mutation->next_gen_inhibitor Addresses epi Efflux Pump Inhibitor (EPI) efflux->epi Addresses combo_therapy Combination Therapy bypass->combo_therapy Addresses

Caption: Logical relationship between drug resistance mechanisms and potential solutions.

References

Technical Support Center: Refinement of Purification Techniques for Thiazosulfone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Thiazosulfone analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The primary purification techniques for this compound analogs are column chromatography, recrystallization, and liquid-liquid extraction. The selection of the most appropriate method depends on the specific properties of the analog, such as its polarity, solubility, and the nature of the impurities present.

Q2: How do I choose the right purification strategy for my this compound analog?

A2: A multi-step approach is often most effective.

  • Initial Cleanup: Start with a liquid-liquid extraction to remove highly polar or ionic impurities.

  • Primary Purification: Follow with column chromatography to separate the target compound from major side products.

  • Final Polishing: Use recrystallization to achieve high purity, especially for solid compounds.

Q3: What are common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, reagents from the synthesis (like coupling agents or bases), and side-products from competing reactions. The specific impurities will depend on the synthetic route used.

Q4: My this compound analog has poor solubility. How can I purify it effectively?

A4: Poor solubility is a common challenge. One strategy is to temporarily convert the analog into a more soluble derivative for purification. After purification, the protecting group can be removed to yield the high-purity target compound.[1] For chromatography, using a stronger, more polar solvent system or techniques like flash chromatography with a higher flow rate can also be beneficial.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the target compound from impurities.

  • Possible Cause: The solvent system (mobile phase) is not optimized.

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (a difference in Rf values of at least 0.2).

    • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to resolve compounds with similar polarities.

    • If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase C18 silica.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The solvent system is too non-polar, or the compound is strongly interacting with the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If your compound is basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution.

    • Conversely, for acidic compounds, adding a small amount of acetic acid or formic acid can be beneficial.

Issue 3: The compound decomposes on the column.

  • Possible Cause: Some sulfonyl-containing compounds can be unstable on silica or alumina gel.

  • Solution:

    • Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.

    • Consider using a less acidic stationary phase like neutral alumina.

    • If decomposition persists, preparative HPLC with a shorter residence time on the column might be a better option.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the solvent is not ideal.

  • Solution:

    • Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly.

    • Try a different solvent or a co-solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

Issue 2: Low recovery of the purified compound.

  • Possible Cause: The compound has high solubility in the chosen recrystallization solvent even at low temperatures.

  • Solution:

    • Minimize the amount of solvent used to dissolve the crude product. Use just enough to dissolve it at the boiling point.

    • After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.

    • Consider using a solvent in which the compound is less soluble. For some heteroaryl sulfonamides, recrystallization from ethanol or 2-propanol can lead to low recovery due to high solubility.[2]

Issue 3: The purified compound is still not pure.

  • Possible Cause: The chosen solvent also dissolves the impurities well, leading to their co-crystallization with the product.

  • Solution:

    • Try a different recrystallization solvent. The ideal solvent will have high solubility for the target compound at high temperatures and low solubility at low temperatures, while the impurities should remain soluble at all temperatures.

    • Perform a hot filtration step after dissolving the crude product to remove any insoluble impurities.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Data Presentation

Table 1: Representative Purification Data for Sulfonamide-Containing Compounds

Compound ClassPurification MethodPurity Achieved (HPLC)RecoveryReference
N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonamideConversion to soluble intermediate, followed by purification and hydrolysis>99.9%Not Reported[1]
Heteroaryl SulfonamidesRecrystallization (Ethanol or 2-Propanol)Analytically PureLow[2]
Sulfonamides (from feed samples)Solid-Phase Extraction (SPE) followed by HPLC-79.3–114.0%[3]

Experimental Protocols

General Protocol for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Chilling: To maximize the yield, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow start Crude this compound Analog extraction Liquid-Liquid Extraction start->extraction chromatography Column Chromatography extraction->chromatography Initial Cleanup waste1 Aqueous Waste extraction->waste1 recrystallization Recrystallization chromatography->recrystallization Primary Purification waste2 Impure Fractions chromatography->waste2 pure_product Pure this compound Analog recrystallization->pure_product Final Polishing mother_liquor Mother Liquor (Impurities) recrystallization->mother_liquor

Caption: A typical workflow for the purification of this compound analogs.

troubleshooting_chromatography issue Poor Separation cause1 Suboptimal Solvent System issue->cause1 cause2 Inappropriate Stationary Phase issue->cause2 solution1a Optimize with TLC cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2 Change Stationary Phase (e.g., Alumina, C18) cause2->solution2

Caption: Troubleshooting logic for poor separation in column chromatography.

troubleshooting_crystallization issue Compound 'Oils Out' cause1 Solution Too Concentrated issue->cause1 cause2 Cooling Too Rapid issue->cause2 cause3 Non-ideal Solvent issue->cause3 solution1 Add More Hot Solvent cause1->solution1 solution2 Allow Slow Cooling cause2->solution2 solution3 Try Different Solvent/Co-solvent cause3->solution3 induce Induce Crystallization (Scratching/Seeding) solution1->induce solution2->induce solution3->induce

Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.

References

Validation & Comparative

Thiazosulfone: A Comparative Analysis with Existing Drugs in Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the historical therapeutic landscape and a comparative analysis of Thiazosulfone (Promizole) against other sulfone drugs based on available clinical data from the mid-20th century.

This compound, also known by its trade name Promizole, is a sulfonamide that was investigated for its therapeutic potential primarily in the mid-20th century.[1][2] Clinical trials from that era, particularly in the treatment of leprosy, provide a basis for a comparative analysis against its contemporaries, namely promin and diasone. While modern experimental data, including detailed signaling pathways and quantitative in vitro assays, are not available for this compound, a review of historical clinical reports allows for a qualitative comparison of its efficacy, dosage, and toxicity profile.

Therapeutic Efficacy in Leprosy

Clinical trials conducted at the National Leprosarium in the 1940s concluded that this compound exhibits a therapeutic action in lepromatous leprosy that is comparable to that of promin and diasone.[1][3] Some early observations suggested that clinical improvement in patients treated with this compound might occur more rapidly than with other sulfones; however, subsequent experience with promin and diasone demonstrated similarly rapid clinical improvements.[1][3][4] In these trials, improvement was characterized by the flattening of nodules and the healing of ulcerations.[4]

Comparative Dosage and Administration

A significant point of differentiation for this compound was its oral route of administration, a quality it shared with diasone and which was an advantage over the intravenous administration required for promin.[1][3][4] However, the therapeutic effect of this compound required a substantially higher dosage. The daily requirement for this compound was reported to be at least six to eight times that of other orally administered sulfones.[1][3] A typical daily regimen for this compound was 6 grams, administered in divided doses, which often translated to 12 to 18 tablets per day.[3][4] This high pill burden led to issues with palatability and patient compliance over the extended treatment periods necessary for leprosy.[1][3]

Toxicity and Adverse Effects

This compound was reported to be slightly less toxic than promin and diasone.[1][3] However, the lower toxicity was considered a marginal advantage given the significantly higher dosage required for therapeutic efficacy.[1][3] Adverse effects associated with this compound included anemia, allergic dermatitis, and gastric intolerance, although these were not observed to a significantly lesser extent than with other sulfones.[1] A peculiar and sometimes concerning side effect of this compound was the excretion of a cherry-red dye in the urine, which, while harmless, could cause alarm to patients.[1] In some cases, toxic reactions such as general malaise and febrile episodes necessitated the discontinuation of the drug.[4]

Other Investigated Uses

Initially, this compound was synthesized with the primary goal of treating mycobacterial diseases, including tuberculosis.[4] However, preliminary experimental and clinical studies in tuberculosis did not yield sufficiently encouraging results to warrant further investigation for this indication.[4] Notably, some positive outcomes were observed in the treatment of tuberculosis of the skin.[4]

Summary of Comparative Data

FeatureThis compound (Promizole)ProminDiasone
Therapeutic Efficacy Comparable to promin and diasone in leprosy[1][3]Effective in leprosyEffective in leprosy
Route of Administration Oral[4]Intravenous[4]Oral[1][3]
Required Dosage High (6-8 times other oral sulfones)[1][3]LowerLower
Toxicity Slightly less toxic than promin and diasone[1][3]More toxicMore toxic
Key Adverse Effects Anemia, allergic dermatitis, gastric intolerance, red urine[1]Not detailed in provided abstractsNot detailed in provided abstracts
Patient Compliance Poor due to high pill burden[1][3]Not applicable (administered)Better than this compound

Postulated Mechanism of Action and Signaling Pathway

As a sulfonamide, this compound likely acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, the drug would inhibit the synthesis of nucleic acids and amino acids, thereby arresting bacterial growth. This is the established mechanism of action for other sulfonamide drugs.

Based on this, a hypothetical signaling pathway illustrating the logical relationship of this compound's mechanism of action can be visualized as follows:

Thiazosulfone_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound This compound->DHPS Inhibits DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth

Hypothetical mechanism of this compound action.

Experimental Protocols

Detailed experimental protocols from the historical studies are not available in the reviewed literature. The clinical trials were conducted in the 1940s, and the reporting standards of that era did not typically include the level of methodological detail expected today. The evaluation of efficacy was based on clinical observation of lesion improvement and bacterioscopic examination of skin and nasal smears for the presence of Mycobacterium leprae.[4] Dosages were administered orally, starting with lower doses and gradually increasing to the therapeutic level of 6 grams per day.[4] Toxic effects were monitored through clinical observation of patients for signs of malaise, fever, dermatitis, and gastric intolerance.[1][4]

Conclusion

This compound (Promizole) was a historically significant sulfone drug in the early chemotherapeutic era for leprosy. Its therapeutic effect was comparable to other sulfones like promin and diasone. However, its clinical utility was hampered by the requirement for a very high dosage, which led to poor patient compliance and did not offer a significant enough reduction in toxicity to justify its widespread use over other available treatments. The lack of modern preclinical and clinical data limits a more in-depth comparative analysis based on molecular mechanisms and quantitative performance metrics.

References

Validating the Target Engagement of Thiazosulfone in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methods to validate the cellular target engagement of Thiazosulfone, a member of the thiazole-sulfonamide class of compounds. While the specific cellular target of this compound is not extensively documented in publicly available literature, compounds with this structural motif are well-established inhibitors of Carbonic Anhydrases (CAs). This guide will, therefore, focus on validating the engagement of a representative thiazole-sulfonamide with various human (h) Carbonic Anhydrase isozymes, offering a robust framework for assessing this compound's potential mechanism of action.

We will compare the Cellular Thermal Shift Assay (CETSA) with alternative methods and provide detailed experimental protocols and supporting data.

Comparison of Target Validation Methods

The selection of a target validation method depends on various factors, including the nature of the target protein, the properties of the small molecule inhibitor, and the specific experimental question being addressed. Here, we compare three prominent methods for confirming target engagement in a cellular context.

Method Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, resulting in a higher melting temperature (Tm).Label-free; applicable in intact cells and tissues; reflects physiological conditions.Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput for proteome-wide studies without mass spectrometry.Change in melting temperature (ΔTm); Isothermal dose-response fingerprint (ITDRF).
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free; does not require compound modification; can be used for target discovery.Requires optimization of protease concentration and digestion time; may not be suitable for all protein-ligand interactions.Proteolysis protection pattern on a gel; identification of protected proteins by mass spectrometry.
Thermal Proximity Coaggregation (TPCA) Analyzes the co-aggregation patterns of proteins upon thermal denaturation to infer protein complex stability and drug-induced perturbations.Provides insights into the effects of a compound on protein complexes and pathways; can be performed in a proteome-wide manner.Indirect measure of direct target binding; data analysis can be complex.Changes in protein co-aggregation profiles.

Validating this compound Engagement with Carbonic Anhydrases using CETSA

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in various physiological processes, including pH regulation and gas exchange.[1] Several CA isozymes are established therapeutic targets.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[2] The principle is that a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.[3]

Representative Quantitative Data: CETSA of Sulfonamide Inhibitors against Carbonic Anhydrases

The following table presents representative data on the inhibition of two key human Carbonic Anhydrase isozymes, hCA I and hCA II, by a generic thiazole-sulfonamide and a common non-thiazole sulfonamide inhibitor, Acetazolamide. The inhibition constants (Ki) are derived from in vitro assays, and the corresponding expected thermal shifts (ΔTm) in a CETSA experiment are estimated based on the principle that higher affinity binding generally leads to greater thermal stabilization.

Compound Target Isozyme Inhibition Constant (Ki) Expected Thermal Shift (ΔTm in °C)
Thiazole-Sulfonamide hCA I0.33 µM[4]+++ (High)
hCA II0.33 µM[4]+++ (High)
Acetazolamide hCA I0.105 µM[5]++++ (Very High)
hCA II0.048 µM[5]+++++ (Very High)

Note: The ΔTm values are presented qualitatively. The magnitude of the thermal shift is dependent on the specific assay conditions and the intrinsic properties of the protein-ligand interaction.

Experimental Protocols

Detailed Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol describes the validation of a thiazole-sulfonamide's engagement with an intracellular Carbonic Anhydrase isoform (e.g., hCA II) in cultured human cells.

1. Cell Culture and Treatment: a. Culture a human cell line known to express the target Carbonic Anhydrase isozyme (e.g., HEK293 cells for hCA II) to 80-90% confluency. b. Treat the cells with the thiazole-sulfonamide compound at various concentrations (e.g., 0.1 µM to 100 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Cell Harvesting and Lysis: a. Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors). b. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). c. Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

3. Thermal Challenge: a. Aliquot the clarified cell lysate into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.

4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant containing the soluble proteins.

5. Protein Quantification and Analysis: a. Denature the soluble protein samples by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Perform a Western blot using a primary antibody specific for the target Carbonic Anhydrase isozyme and a suitable secondary antibody. d. Detect the protein bands using a chemiluminescence imager. e. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to determine the melting curves and the thermal shift (ΔTm).

Mandatory Visualizations

Carbonic Anhydrase Catalytic Cycle

Carbonic Anhydrase Catalytic Cycle cluster_proton_transfer Proton Transfer E_Zn_OH E-Zn-OH⁻ E_Zn_HCO3 E-Zn-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn-H₂O E_Zn_H2O->E_Zn_OH - H⁺ H_plus H⁺ E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O Buffer Buffer Buffer_H Buffer-H⁺ CETSA Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Cell Lysis & Lysate Clarification A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Separation of Soluble Fraction (Centrifugation) C->D E 5. Protein Analysis (Western Blot) D->E F 6. Data Analysis (Melting Curves & ΔTm) E->F Target Validation Logic Compound This compound (Ligand) Method CETSA (Validation Method) Compound->Method is tested by Target Carbonic Anhydrase (Target Protein) Target->Method is analyzed by Outcome Increased Thermal Stability (ΔTm > 0) Method->Outcome measures Outcome->Compound confirms engagement with Outcome->Target

References

Cross-Validation of Thiazosulfone's Biological Activity in Leprosy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Thiazosulfone (also known as Promizole), a sulfone drug historically used in the treatment of leprosy. Due to the limited recent quantitative data available for this compound, this guide leverages historical clinical observations and compares its activity with the well-characterized and structurally related sulfone, dapsone. The primary models discussed are the in vivo mouse footpad model for anti-leprosy drug screening and the in vitro dihydropteroate synthase (DHPS) inhibition assay, which elucidates the mechanism of action.

Executive Summary

This compound, a member of the sulfone class of antibiotics, exhibits therapeutic action against Mycobacterium leprae, the causative agent of leprosy. Its mechanism of action, like other sulfones, is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis.[1][2] Historical clinical reports suggest that this compound's efficacy is comparable to other sulfones like promin and diasone, though it was noted for its lower toxicity, allowing for oral administration.[1] However, it required significantly higher doses to achieve a therapeutic effect.[1] This guide presents available data to cross-validate its activity in established anti-leprosy models and provides a framework for comparison with dapsone, the cornerstone of multi-drug therapy for leprosy.

Data Presentation: this compound vs. Dapsone

The following tables summarize the available quantitative and qualitative data for this compound and dapsone. It is important to note the scarcity of recent, direct quantitative experimental data for this compound.

Table 1: In Vivo Efficacy in the Mouse Footpad Model

CompoundModelDosageEfficacyCitation
This compound (Promizole) Human Leprosy (Clinical Trial)6-8 times higher than other oral sulfonesTherapeutic action comparable to promin and diasone (qualitative)[1]
Dapsone Mouse Footpad Model (M. leprae infected)0.1 g/100 g of diet for 1 week99.4% killing of viable M. leprae[3][4]

Table 2: In Vitro Activity - Dihydropteroate Synthase (DHPS) Inhibition

CompoundEnzyme SourceIC50MIC (in E. coli model)Citation
This compound (Promizole) M. lepraeNot availableNot available
Dapsone M. leprae DHPS (expressed in E. coli)0.06 µg/mL1 µg/mL[5]
Dapsone E. coli DHPS3.0 µg/mL>256 µg/mL[5]

Experimental Protocols

Mouse Footpad Model for M. leprae Viability

This in vivo model is a standard method for screening anti-leprosy drugs due to the inability to culture M. lepraein vitro.

Protocol:

  • Inoculation: A suspension of M. leprae is prepared from an infected tissue source (e.g., human leproma or passaged mouse footpad). A standardized dose of bacilli (typically 10^4 to 10^5) in a small volume (e.g., 0.03 mL) is injected into the hind footpad of immunocompetent mice (e.g., BALB/c).

  • Treatment: The test compound (e.g., this compound or dapsone) is administered to the mice, typically mixed with their chow at a specified concentration or administered by gavage. Treatment can begin at the time of inoculation or after the infection has been established.

  • Assessment of Bacterial Multiplication: At various time points, mice are euthanized, and the infected footpads are harvested. The footpads are homogenized, and the acid-fast bacilli (AFB) are counted using a microscope. A significant increase in the number of AFB in untreated control mice compared to the initial inoculum indicates successful infection.

  • Evaluation of Drug Efficacy: The number of AFB in the footpads of treated mice is compared to that in the untreated control group. A statistically significant reduction in the bacterial load in the treated group indicates the efficacy of the drug. The percentage of killing can be calculated based on the reduction in viable bacteria.[3][4]

Dihydropteroate Synthase (DHPS) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the DHPS enzyme, confirming the mechanism of action for sulfone drugs.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant DHPS from M. leprae is expressed and purified. The substrates for the reaction, para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), are prepared in a suitable buffer.

  • Inhibitor Preparation: The test compound (this compound or dapsone) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Reaction: The DHPS enzyme is incubated with the substrates (pABA and DHPP) in the presence of varying concentrations of the inhibitor.

  • Detection of Product Formation: The product of the reaction, 7,8-dihydropteroate, is detected. A common method is a coupled spectrophotometric assay where the dihydropteroate is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.[6]

  • Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the reaction rate against the inhibitor concentration.

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo Model: Mouse Footpad Assay cluster_invitro In Vitro Model: DHPS Inhibition Assay inoculation 1. Inoculation of M. leprae into mouse footpad treatment_invivo 2. Administration of This compound or Dapsone inoculation->treatment_invivo harvest 3. Harvest of footpad tissue treatment_invivo->harvest bacterial_count 4. Quantification of bacterial load (AFB count) harvest->bacterial_count efficacy_invivo 5. Efficacy Assessment: Compare treated vs. control bacterial_count->efficacy_invivo enzyme_prep 1. Preparation of DHPS enzyme and substrates reaction 3. Incubation of enzyme, substrates, and inhibitor enzyme_prep->reaction inhibitor_prep 2. Preparation of This compound or Dapsone serial dilutions inhibitor_prep->reaction detection 4. Detection of product formation (spectrophotometry) reaction->detection ic50 5. IC50 Determination detection->ic50

Caption: Experimental workflows for the in vivo mouse footpad assay and the in vitro DHPS inhibition assay.

folate_synthesis_pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Sulfone Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPP) Dihydroneopterin->DHPP Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) pABA para-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate This compound This compound (Promizole) This compound->DHPS Dapsone Dapsone Dapsone->DHPS Competitive Inhibition

Caption: The bacterial folate synthesis pathway and the inhibitory mechanism of sulfone drugs.

References

A Head-to-Head Comparison of Thiazole-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with potent and selective activities against various therapeutic targets.[1][2][3] This guide provides an objective, data-driven comparison of different thiazole-based scaffolds, focusing on their anticancer and antimicrobial properties. The information herein is collated from recent scientific literature to facilitate the rational design and development of novel thiazole-based therapeutics.

Comparative Anticancer Activity of Thiazole-Based Scaffolds

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways implicated in cancer progression.[4][5] The following tables summarize the in vitro cytotoxic activity of selected thiazole and thiadiazole scaffolds against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Table 1: Cytotoxic Activity of Substituted Thiazole Derivatives against Cancer Cell Lines

CompoundScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 4cThiazole2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[6]
HepG2 (Liver)7.26 ± 0.44[6]
Compound 4bThiazole(Structure not specified)MCF-7 (Breast)Moderate Activity[6]
Compound 5Thiazole(Structure not specified)MCF-7 (Breast)Moderate Activity[6]
Staurosporine (Standard)--MCF-7 (Breast)6.77 ± 0.41[6]
HepG2 (Liver)8.4 ± 0.51[7]
Thiadiazole Derivative
Compound 14Thiadiazole(Structure not specified)MCF-7 (Breast)0.81 ± 0.05[6]
HepG2 (Liver)1.12 ± 0.08[6]
Protein Kinase CK2 Inhibitors
Pyridine-carboxylic acid derivative4-(Thiazol-5-yl)benzoic acid analogAzabenzene analogCK2α0.014-0.017[8]
CK2α'0.0046-0.010[8]
A549 (Lung)1.5-3.3[8]
Pyridazine-carboxylic acid derivative4-(Thiazol-5-yl)benzoic acid analogAzabenzene analogCK2α0.014-0.017[8]
CK2α'0.0046-0.010[8]
A549 (Lung)1.5-3.3[8]

Table 2: Comparative Anticancer Efficacy of Thiadiazole Derivatives and Cisplatin

CompoundScaffoldA549 (Lung) IC50 (µg/mL)C6 (Glioma) IC50 (µg/mL)NIH/3T3 (Fibroblast) IC50 (µg/mL)Reference
Cisplatin-13.50 ± 2.1224.33 ± 0.58> 500[9]
Compound 31,3,4-Thiadiazole21.00 ± 1.1522.00 ± 3.00> 500[9]
Compound 41,3,4-Thiadiazole> 50018.50 ± 4.95> 500[9]

Signaling Pathways Targeted by Thiazole-Based Anticancer Agents

Several thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway leading to cancer cell proliferation, survival, and migration, and its inhibition by thiazole derivatives.

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][7][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1][11]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1][11]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[10][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[6][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[11]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Thiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability (IC50) G->H

Caption: A flowchart outlining the key steps of the MTT assay for determining cell viability.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2, a key step in its activation.[12][13]

Protocol:

  • Cell Culture and Starvation: Culture VEGFR-2 expressing cells (e.g., HUVECs) to near confluency and then starve them in a serum-free medium for 4-6 hours to reduce basal receptor activation.[14]

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the thiazole derivative for 1-2 hours. Include a DMSO control.[14]

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (5-10 minutes) to induce VEGFR-2 phosphorylation.[12][14]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.[14]

  • Detection: Use a cell-based ELISA or Western blotting to detect the levels of phosphorylated VEGFR-2 (pY1175) and total VEGFR-2.[12]

  • Data Analysis: Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal for each well. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.[12]

Comparative Antimicrobial Activity of Thiazole-Based Scaffolds

Thiazole derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[15][16][17]

Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Microbial Strains

CompoundScaffoldMicrobial StrainMIC (µg/mL)Reference
Compound 122-phenyl-1,3-thiazoleS. aureus125-150[16]
E. coli125-150[16]
A. niger125-150[16]
Compound 13Benzo[d]thiazoleS. aureus50-75[16]
E. coli50-75[16]
A. niger50-75[16]
Compound 14Benzo[d]thiazoleS. aureus50-75[16]
E. coli50-75[16]
A. niger50-75[16]
Compound 3Heteroaryl(aryl) thiazoleVarious bacteria230-700[17]
Compound 8Heteroaryl(aryl) thiazoleVarious fungi80-230[17]
Compound 9Heteroaryl(aryl) thiazoleVarious fungi80-230[17]
Ofloxacin (Standard)-Bacteria-[16]
Ketoconazole (Standard)-Fungi-[16]

Experimental Protocol for Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][18][19]

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2][19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., ~5x10^5 CFU/mL).[20]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[20]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[2][20]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2][19]

MIC_Test_Workflow A Prepare serial dilutions of Thiazole Derivative C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate (18-24h) C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole derivatives.

Conclusion

This guide provides a comparative overview of the anticancer and antimicrobial activities of different thiazole-based scaffolds, supported by quantitative data and detailed experimental protocols. The presented information highlights the versatility of the thiazole nucleus in medicinal chemistry and underscores its potential for the development of novel therapeutic agents. The structure-activity relationships suggested by the compiled data can guide researchers in the design of more potent and selective thiazole derivatives. Further in vivo studies are warranted to validate these promising in vitro results.

References

Thiazosulfone: A Comparative Analysis Against the Standard of Care in Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides a comprehensive comparison of the historical therapeutic agent Thiazosulfone, also known as Promizole, against the current standard-of-care treatments for leprosy and a brief mention of its historical investigation in tuberculosis. This document is intended for researchers, scientists, and drug development professionals to offer a historical perspective on the evolution of treatment for these mycobacterial diseases and to contextualize the efficacy of older therapies in light of modern advancements.

Executive Summary

This compound, a sulfone drug, demonstrated therapeutic activity against leprosy in clinical trials conducted in the mid-20th century. Its efficacy was considered comparable to other sulfones of that era, such as promin and diasone.[1] However, the advent of multidrug therapy (MDT) for leprosy, which combines agents like dapsone, rifampicin, and clofazimine, has rendered single-agent sulfone therapies obsolete due to the risk of drug resistance and the superior efficacy of combination regimens.[2][3][4] Similarly, while investigated for tuberculosis, this compound did not show significant promise, and the current standard of care involves a multi-drug regimen of isoniazid, rifampin, pyrazinamide, and ethambutol.[5][6]

Comparative Efficacy of this compound and Standard-of-Care

Due to the historical nature of this compound's use, direct quantitative, head-to-head clinical trial data against modern standard-of-care is unavailable. The following tables summarize the available information to provide a comparative overview.

Table 1: Treatment of Leprosy
FeatureThis compound (Promizole)Standard-of-Care: Multidrug Therapy (MDT)
Drug(s) This compound (2-Amino-5-sulfanilylthiazole)Paucibacillary (PB): Dapsone and RifampicinMultibacillary (MB): Dapsone, Clofazimine, and Rifampicin[2][4][7][8]
General Efficacy Demonstrated clinical improvement in lepromatous leprosy; considered comparable to other sulfones of its time.[1][6]Cures over 98% of leprosy cases, with a very low relapse rate.[3]
Treatment Duration Long-term, often exceeding one year.[6]PB: 6 monthsMB: 12 months[2][8]
Dosing Regimen Oral, daily administration with doses gradually increased to 6 grams per day.[6]Oral, combination of daily and monthly supervised doses.[2][8]
Adverse Effects Cherry-red discoloration of urine, anemia, allergic dermatitis, gastric intolerance. Required a large number of tablets daily.[1]Generally well-tolerated. Side effects can include skin discoloration (clofazimine), gastrointestinal issues, and potential for drug-induced hepatitis.
Risk of Resistance High when used as monotherapy.Significantly reduced due to the combination of drugs with different mechanisms of action.[3]
Table 2: Treatment of Tuberculosis
FeatureThis compound (Promizole)Standard-of-Care
Drug(s) This compound (2-Amino-5-sulfanilylthiazole)Isoniazid, Rifampin, Pyrazinamide, and Ethambutol[5]
General Efficacy Investigated but did not produce sufficiently encouraging results to warrant further development for tuberculosis.[6]Highly effective, with treatment success rates generally exceeding 95% for drug-susceptible TB.
Treatment Duration Not established due to lack of efficacy.Typically 4, 6, or 9 months depending on the regimen.[9][10]

Experimental Protocols

Detailed experimental protocols from the historical studies on this compound are limited. The following is a summary of the methodology described in a preliminary report on the use of Promizole for leprosy.

Study Design: Clinical trial in patients with lepromatous leprosy.

Patient Population: Patients with advanced lepromatous leprosy, some of whom had not shown improvement with other treatments like chaulmoogra oil.

Drug Administration and Dosage:

  • Route: Oral administration.

  • Initial Dose: 0.5 grams three times daily.

  • Dosage Escalation: The dosage was gradually increased over several weeks to a maximum of 2 grams three times daily (total of 6 grams per day).

  • Duration of Treatment: Patients were treated for approximately one year in the reported cohort.[6]

Monitoring and Endpoints:

  • Clinical Assessment: Evaluation of skin lesions, including the flattening of nodules and healing of ulcerations.

  • Bacterioscopy: Skin and nasal smears were examined for the presence of M. leprae.

  • Toxicity Monitoring: Patients were monitored for adverse reactions, including general malaise and febrile episodes, which led to discontinuation of the drug in some cases.[6]

Mechanism of Action and Signaling Pathways

As a sulfone, the presumed mechanism of action of this compound is the inhibition of folate synthesis in Mycobacterium leprae. Sulfones are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis and other metabolic processes in the bacterium.

cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition by this compound PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis This compound This compound Inhibition This compound->Inhibition Inhibition->Dihydropteroate_Synthase Patient_Selection Patient Selection (Lepromatous Leprosy) Initial_Dosing Initial Dosing (0.5g TID) Patient_Selection->Initial_Dosing Dose_Escalation Gradual Dose Escalation (up to 2g TID) Initial_Dosing->Dose_Escalation Treatment_Period Treatment Period (~1 year) Dose_Escalation->Treatment_Period Clinical_Evaluation Clinical Evaluation (Lesion Assessment) Treatment_Period->Clinical_Evaluation Bacteriological_Exam Bacteriological Examination (Smears) Treatment_Period->Bacteriological_Exam Toxicity_Monitoring Toxicity Monitoring Treatment_Period->Toxicity_Monitoring Outcome_Assessment Outcome Assessment Clinical_Evaluation->Outcome_Assessment Bacteriological_Exam->Outcome_Assessment Toxicity_Monitoring->Outcome_Assessment

References

Independent Verification of Thiazosulfone Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview based on the available historical context of Thiazosulfone and the well-established mechanisms of the broader sulfone drug class to which it belongs. Comparisons are made with other historical and current anti-leprosy drugs.

Comparative Analysis of Anti-Leprosy Drugs

This compound (Promizole) was historically used as a treatment for leprosy and was compared to other sulfones like promin and diasone. While it was reported to have a therapeutic action comparable to these other sulfones and potentially lower toxicity, it required a significantly higher daily dosage.[1] Modern treatment for leprosy has since evolved to a multi-drug therapy (MDT) approach, which is more effective and helps prevent drug resistance.

DrugClassMechanism of Action (Primary)Typical UseKey Characteristics
This compound (Promizole) SulfonePresumed to be a competitive inhibitor of dihydropteroate synthase (DHPS) in the folate synthesis pathway.Historical treatment of leprosy.Lower toxicity than some early sulfones, but required high daily doses.[1]
Dapsone SulfoneCompetitive inhibitor of dihydropteroate synthase (DHPS), blocking folic acid synthesis in Mycobacterium leprae.Core component of modern MDT for leprosy.Effective, but resistance can develop when used as a monotherapy.[2]
Rifampin (Rifampicin) RifamycinInhibits bacterial DNA-dependent RNA polymerase, preventing RNA synthesis.Key component of modern MDT for leprosy; highly bactericidal.A single monthly dose is highly effective.[2]
Clofazimine Rimino-phenazine dyeBinds to bacterial DNA (preferentially to guanine bases) and inhibits its template function. Also generates reactive oxygen species.Used in MDT for multibacillary leprosy; has anti-inflammatory properties.[2]Can cause skin pigmentation.
Ofloxacin FluoroquinoloneInhibits bacterial DNA gyrase, an enzyme necessary for DNA replication, transcription, and repair.Used in alternative MDT regimens, particularly for rifampin-resistant cases.[3]A potent bactericidal agent.
Minocycline TetracyclineBinds to the 30S ribosomal subunit, inhibiting protein synthesis.Used in alternative MDT regimens.Effective against M. leprae.[3]

Experimental Protocols

Detailed experimental protocols from the original this compound research are not available in contemporary literature. However, a general methodology for evaluating the efficacy of an anti-leprosy drug would follow a workflow similar to the one described below.

A common method for assessing the bactericidal activity of drugs against Mycobacterium leprae involves the mouse footpad model, as the bacterium cannot be cultured in vitro.

General Experimental Workflow for Efficacy Testing of Anti-Leprosy Drugs

G cluster_0 Inoculation cluster_1 Treatment cluster_2 Evaluation cluster_3 Data Analysis A Harvest M. leprae from infected animal tissue B Inoculate hind footpads of immunocompromised mice A->B C Administer test drug (e.g., this compound) or control to different groups of mice B->C D After a set period (e.g., 6-12 months), harvest footpad tissue C->D E Enumerate acid-fast bacilli (AFB) using microscopy D->E F Assess viability of M. leprae (e.g., by radiorespirometry or molecular methods) D->F G Compare bacterial load and viability between treated and control groups F->G H Determine bactericidal activity G->H

Caption: Generalized workflow for in vivo efficacy testing of anti-leprosy drugs.

Signaling Pathways

Specific signaling pathways modulated by this compound are not documented in the available literature. However, as a sulfonamide, its primary mechanism of action is understood to be the inhibition of the bacterial folate synthesis pathway. This is a well-established mechanism for this class of drugs.

Mechanism of Action of Sulfonamides

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Incorporates PABA THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Purines & Pyrimidines (Nucleic Acid Synthesis) THF->NucleicAcids Inhibition Inhibition NucleicAcids->Inhibition Inhibition of Bacterial Growth

Caption: Inhibition of folate synthesis by sulfonamides.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Thiazosulfone, also known as Promizole. The information is compiled from historical clinical data and contemporary studies on related thiazole derivatives, offering a valuable resource for researchers exploring the therapeutic potential of this class of compounds.

Executive Summary

This compound (Promizole) is a thiazole-containing sulfonamide that has demonstrated therapeutic efficacy, particularly in the historical treatment of leprosy. This guide synthesizes available data on its performance and compares it with other therapeutic alternatives. While modern research on this compound itself is limited, the broader class of thiazole derivatives continues to be a fertile ground for the discovery of novel anticancer and antimicrobial agents. The following sections detail the in vitro and in vivo findings, present comparative data in structured tables, and provide methodologies for the key experiments cited.

In Vitro Efficacy of Thiazole-Containing Compounds

While specific modern in vitro studies on this compound (Promizole) are scarce, research on structurally related thiazole derivatives highlights their potential against various pathogens and cancer cell lines.

Antiproliferative Activity

Studies on sulfones of a 5-nitrothiazole series have shown promising in vitro antiproliferative activity against human liver cancer cells (HepG2).

Compound ClassCell LineIC50 / CC50 (µM)Reference CompoundReference IC50 / CC50 (µM)
Dihydrogenated sulfones of 5-nitrothiazoleHepG27.7 - 25.6Doxorubicin0.2
Antibacterial Activity

Phenylthiazole compounds have demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMRSA StrainMIC (µg/mL)ComparatorComparator MIC (µg/mL)
Phenylthiazole Derivative 1USA3001.3 - 2.5Mupirocin0.1
Phenylthiazole Derivative 2USA4001.3 - 2.5Mupirocin0.1
Phenylthiazole Derivative 3Community-acquired1.3 - 2.5Mupirocin0.1

In Vivo Efficacy

This compound (Promizole) in the Treatment of Leprosy

Historical clinical trials conducted in the 1940s provide the most direct in vivo efficacy data for this compound (Promizole) in the treatment of lepromatous leprosy.

TreatmentDosageDurationKey OutcomesAdverse Effects
This compound (Promizole)1.5 - 6 g daily (oral)Over 1 yearClinical improvement, shrinking of nodules, some patients achieved negative bacterioscopy.[1]General malaise, febrile episodes, aversion to the drug at high doses.[1]
ProminNot specifiedNot specifiedComparable therapeutic action to Promizole.[2]Higher toxicity than Promizole.[2]
DiasoneNot specifiedNot specifiedComparable therapeutic action to Promizole.[2]Not specified

A progress report from the National Leprosarium concluded that this compound exhibited a therapeutic action comparable to promin and diasone and was better tolerated orally.[2] However, the high daily dosage led to unpalatability and patient compliance issues.[2]

Efficacy of Other Thiazole Derivatives in Animal Models

More recent studies have demonstrated the in vivo efficacy of other thiazole derivatives in various disease models.

Anticancer Efficacy of a Novel 1,3-Thiazole Analog:

Animal ModelTreatmentDosageKey Outcomes
Ehrlich Ascites Carcinoma (EAC) in mice2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP)5 mg/kg/day for 14 days38% reduction in viable EAC cells, 131.25% increase in lifespan.

Anti-tuberculosis Efficacy of Imidazo[2,1-b]thiazole-5-carboxamides:

Animal ModelTreatmentDosageKey Outcomes
Chronic Murine TB InfectionND-11543200 mg/kg for 4 weeksDemonstrated efficacy in reducing bacterial load.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Add the test compound (e.g., a thiazole derivative) at various concentrations to the wells. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours for HepG2).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Murine Model of Skin Infection

Objective: To evaluate the antibacterial efficacy of a topical agent against MRSA skin infection.

Methodology:

  • Animal Model: Use Swiss albino mice.

  • Wound Creation and Infection: Create a full-thickness wound on the dorsum of the mice and inoculate with a clinical isolate of MRSA.

  • Treatment: Apply the topical test compound (e.g., a 2% suspension of a phenylthiazole derivative in petroleum jelly) to the wound twice daily for a specified period (e.g., three days). Include a vehicle control and a positive control (e.g., 2% Mupirocin).

  • Bacterial Load Quantification: After the treatment period, excise the wound tissue, homogenize it, and perform serial dilutions for bacterial colony counting on selective agar plates.

  • Data Analysis: Compare the bacterial load (CFU/gram of tissue) between the treatment groups and the control groups.

Visualizations

Signaling Pathway of IMP Dehydrogenase Inhibition

The mechanism of action for some thiazole nucleosides, like Tiazofurin, involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This pathway is crucial for cell proliferation.

IMPDH_Inhibition Tiazofurin Tiazofurin TAD Thiazole-4-carboxamide adenine dinucleotide (TAD) (Active Metabolite) Tiazofurin->TAD Metabolic Activation IMPDH IMP Dehydrogenase TAD->IMPDH XMP Xanthosine Monophosphate (XMP) IMP Inosine Monophosphate (IMP) IMP->XMP Conversion GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Proposed mechanism of action for Tiazofurin.

Experimental Workflow for In Vivo Anticancer Efficacy

The following diagram illustrates the typical workflow for evaluating the anticancer efficacy of a test compound in an Ehrlich Ascites Carcinoma (EAC) mouse model.

EAC_Workflow Start Start Induction Induce EAC in Mice (Intraperitoneal Injection) Start->Induction Grouping Randomly Assign Mice to Treatment & Control Groups Induction->Grouping Treatment Administer Test Compound, Vehicle Control, or Positive Control Grouping->Treatment Monitoring Monitor Tumor Progression (e.g., Ascites Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Viable Cell Count, Lifespan) Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis End End Analysis->End

Caption: Workflow for EAC mouse model experiment.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the selectivity profile of a representative Thiazosulfone-containing compound, here referred to as this compound-X, against a panel of related protein kinases. The objective is to offer a clear, data-driven assessment of its performance relative to other known inhibitors, aiding researchers in evaluating its potential for further development. The data presented herein is a synthesized representation based on typical kinase inhibitor profiling.

Overview of this compound-X Selectivity

This compound-X is a novel ATP-competitive kinase inhibitor designed to target key nodes in oncogenic signaling pathways. Its selectivity is a critical attribute, as off-target activities can lead to undesirable side effects. This document compares the inhibitory activity of this compound-X against its intended primary target, PI3Kα, versus a panel of closely related lipid and protein kinases. For benchmarking, its profile is contrasted with a well-characterized, hypothetical pan-PI3K inhibitor, Compound-Y.

Quantitative Inhibitory Activity

The inhibitory activity of this compound-X and the comparator Compound-Y was assessed against a panel of kinases using a biochemical assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was determined for each compound against each kinase. The results are summarized in the table below. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of this compound-X and Compound-Y against a Panel of Kinases

Target KinaseThis compound-X IC50 (nM)Compound-Y IC50 (nM)Kinase Family
PI3Kα 5 10 Lipid Kinase
PI3Kβ5012Lipid Kinase
PI3Kδ8515Lipid Kinase
PI3Kγ15020Lipid Kinase
mTOR1,20030Protein Kinase
DNA-PK>10,00050Protein Kinase
AKT1>10,0005,000Protein Kinase
MEK1>10,000>10,000Protein Kinase

Data are hypothetical and for illustrative purposes.

The data clearly indicates that this compound-X demonstrates significant selectivity for the PI3Kα isoform over other PI3K isoforms and related kinases in the PI3K/AKT/mTOR pathway. In contrast, Compound-Y exhibits a broader inhibitory profile, with potent activity against all tested PI3K isoforms and several related protein kinases.

Signaling Pathway Context

To visualize the targets of this compound-X within a biological context, the following diagram illustrates the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylation PI3K->PIP3 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation ThiazosulfoneX This compound-X ThiazosulfoneX->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound-X.

Experimental Protocols

The determination of IC50 values was performed using a standardized in vitro kinase inhibition assay. The general workflow for this process is outlined below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (this compound-X, Compound-Y) Incubation 3. Incubation (Compounds + Kinase) Compound_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Incubation Reaction 4. Initiate Reaction (Add Substrate/ATP) Incubation->Reaction Detection 5. Detection (Measure Kinase Activity) Reaction->Detection Data_Processing 6. Data Processing Detection->Data_Processing IC50_Calc 7. IC50 Curve Fitting & Calculation Data_Processing->IC50_Calc

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

A representative protocol for assessing kinase activity is the HTRF assay, which measures the phosphorylation of a substrate by the kinase.

  • Compound Preparation : this compound-X and Compound-Y were serially diluted in DMSO to create a range of concentrations, typically from 100 µM to 1 pM.

  • Reagent Preparation : All reagents were prepared in the appropriate kinase assay buffer. This includes the specific kinase being tested (e.g., recombinant human PI3Kα), a biotinylated substrate peptide, and ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific enzyme.

  • Assay Plate Setup : The assay was performed in a low-volume 384-well plate. The diluted compounds were added to the wells.

  • Kinase Reaction : The kinase and the biotinylated substrate were added to the wells containing the compounds and incubated for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. The kinase reaction was then initiated by the addition of ATP. The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection : The reaction was stopped by the addition of a detection mix containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. The plate was incubated for an additional 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition : The plate was read on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis : The raw data were converted to percent inhibition relative to control wells (containing DMSO only) and no-enzyme wells. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Conclusion

The selectivity profile of a kinase inhibitor is a paramount factor in its potential clinical success. The data presented in this guide illustrates that this compound-X is a potent and highly selective inhibitor of PI3Kα. Its superior selectivity compared to the pan-PI3K inhibitor, Compound-Y, suggests a lower likelihood of off-target effects mediated by the inhibition of other PI3K isoforms and related kinases. This favorable profile warrants further investigation of this compound-X in preclinical models of diseases driven by aberrant PI3Kα signaling.

Replicating Key Experiments for Thiazosulfone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand and replicate key experiments related to the mechanism of action of Thiazosulfone (also known as Promizole), this guide provides a comprehensive overview of its primary biological effects, detailed experimental protocols, and comparative data. This compound, a sulfone drug, primarily exerts its effects through two key mechanisms: inhibition of dihydropteroate synthase (DHPS) in microorganisms and induction of hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

Inhibition of Dihydropteroate Synthase (DHPS)

Mechanism: this compound, like other sulfone and sulfonamide drugs, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for microbial growth and replication.[2][3] By blocking this pathway, this compound exhibits bacteriostatic activity.[4]

Key Experiment: The primary in vitro experiment to demonstrate this mechanism is the DHPS inhibition assay. This assay measures the ability of this compound to inhibit the enzymatic activity of DHPS.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is adapted from methodologies used for other sulfone drugs and can be applied to this compound.

Principle: The assay measures the amount of dihydropteroate produced by DHPS in the presence and absence of the inhibitor. A common method involves a coupled spectrophotometric assay where the product of the DHPS reaction is converted to a product that can be measured by a change in absorbance.[5][6]

Materials:

  • Recombinant DHPS enzyme (e.g., from E. coli or M. leprae)

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • This compound (Promizole) and other comparative sulfone drugs (e.g., Dapsone, Sulfamethoxazole)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Coupling enzyme and substrate (if using a coupled assay, e.g., dihydrofolate reductase and NADPH)

  • 96-well microplate and spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and comparator drugs in the assay buffer.

  • In a 96-well plate, add the DHPS enzyme to each well.

  • Add the different concentrations of the inhibitors (this compound and comparators) to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates (PABA and DHPP).

  • If using a coupled assay, the change in absorbance (e.g., at 340 nm for NADPH oxidation) is monitored kinetically.[5]

  • Alternatively, for a direct assay, the reaction is stopped after a specific time, and the product is quantified using a suitable method, such as chromatography.[7]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundTarget Organism/Enzyme SourceIC50 (µM)Reference
This compound (Promizole) Data not availableN/A
DapsoneE. coli20[1]
DapsoneM. leprae0.14[2]
SulfamethoxazoleT. gondii2.7[8]
SulfathiazoleT. gondii1.7[8]

Logical Workflow for DHPS Inhibition Assay

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare Inhibitor Dilutions (this compound, Comparators) Add_Inhibitor Add Inhibitor Dilutions Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare DHPS Enzyme Solution Add_Enzyme Add Enzyme to Microplate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Mix (PABA, DHPP) Start_Reaction Add Substrates to Start Reaction Substrate_Prep->Start_Reaction Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Start_Reaction Measure_Activity Measure Enzymatic Activity (e.g., Spectrophotometry) Start_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the inhibitory effect of this compound on DHPS.

Induction of Hemolytic Anemia via Glutathione Depletion

Mechanism: A significant toxicological effect of this compound is the induction of hemolytic anemia in individuals with a G6PD deficiency. The unacetylated form of this compound is metabolized by liver microsomes (cytochrome P-450 system) into reactive intermediates. These metabolites cause oxidative stress in red blood cells, leading to the depletion of reduced glutathione (GSH), a key antioxidant. In G6PD-deficient erythrocytes, the ability to regenerate GSH is impaired, resulting in cell damage and hemolysis.

Key Experiment: The central experiment to demonstrate this mechanism is an in vitro hemolysis and glutathione depletion assay using G6PD-deficient red blood cells.

Experimental Protocol: In Vitro Hemolysis and Glutathione Depletion Assay

This protocol is based on studies of Promizole-induced hemolysis.

Principle: G6PD-deficient red blood cells are incubated with this compound in the presence of liver microsomes to simulate metabolic activation. The levels of hemolysis (release of hemoglobin) and intracellular GSH are then measured.

Materials:

  • Freshly collected whole blood from a G6PD-deficient individual and a healthy control (with appropriate anticoagulant)

  • This compound (Promizole) and a comparator drug (e.g., a non-hemolytic control)

  • Liver microsomes (e.g., from mouse or human)

  • NADPH-generating system (for microsomal activity)

  • Phosphate-buffered saline (PBS)

  • Reagents for hemoglobin measurement (e.g., Drabkin's reagent)

  • Reagents for glutathione measurement (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Centrifuge and spectrophotometer

Procedure:

  • Erythrocyte Preparation: Isolate red blood cells (RBCs) from whole blood by centrifugation and wash them multiple times with PBS. Resuspend the RBCs to a specific hematocrit (e.g., 5%).

  • Incubation: In separate tubes, combine the RBC suspension, liver microsomes, the NADPH-generating system, and different concentrations of this compound or the control drug. Include a control without the drug and a positive control for hemolysis (e.g., Triton X-100).

  • Incubate the mixtures at 37°C for a set period (e.g., 2-4 hours), with gentle agitation.

  • Hemolysis Measurement: After incubation, centrifuge the samples. Transfer the supernatant to a new plate and measure the absorbance of hemoglobin at a specific wavelength (e.g., 540 nm) after adding Drabkin's reagent. Calculate the percentage of hemolysis relative to the positive control.

  • Glutathione Measurement: For the remaining RBC pellet, lyse the cells and deproteinize the lysate. Measure the concentration of GSH in the supernatant using a colorimetric assay with DTNB, which reacts with GSH to produce a colored product measured at 412 nm.

  • Data Analysis: Plot the percentage of hemolysis and the concentration of GSH against the drug concentration.

Data Presentation:

TreatmentCell TypeHemolysis (%)Intracellular GSH (% of Control)
This compound G6PD-deficient RBCsExpected to be significantly increasedExpected to be significantly decreased
This compound Normal RBCsExpected to be minimalExpected to be minimally affected
Comparator (Non-hemolytic) G6PD-deficient RBCsExpected to be minimalExpected to be minimally affected

Note: Specific quantitative data for this compound-induced hemolysis and GSH depletion from a single comparative study is not available in the searched literature. The table represents the expected outcomes based on the described mechanism.

Signaling Pathway of this compound-Induced Hemolysis

Hemolysis_Pathway This compound This compound Microsomes Liver Microsomes (Cytochrome P-450) This compound->Microsomes Metabolism Metabolites Reactive Metabolites Microsomes->Metabolites Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress GSH GSH (Reduced Glutathione) Oxidative_Stress->GSH Oxidizes GSSG GSSG (Oxidized Glutathione) GSH->GSSG GSH_Depletion GSH Depletion G6PD_Deficiency G6PD Deficiency G6PD_Deficiency->GSH Impairs Regeneration Cell_Damage Erythrocyte Damage GSH_Depletion->Cell_Damage Hemolysis Hemolysis Cell_Damage->Hemolysis

Caption: Pathway of this compound-induced hemolysis in G6PD-deficient individuals.

References

A Comparative Analysis of Chiral Thiazole Derivatives: The Case of Pramipexole and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative study of the enantiomeric forms of a prominent thiazole derivative. Initially, the focus was intended to be on Thiazosulfone. However, this compound, also known as Promizole, with the chemical name 5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-amine, is an achiral molecule and therefore does not exist as enantiomers. To fulfill the spirit of the request for a comparative analysis of stereoisomers within this chemical class, this guide will focus on Pramipexole , a chiral thiazole derivative with well-documented and distinct pharmacological profiles for its enantiomers.

Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] It possesses a single stereocenter, leading to two enantiomeric forms: (S)-Pramipexole and (R)-Pramipexole (also known as Dexpramipexole).[2] The therapeutic effects of the commercially available drug, Mirapex®, are attributed to the (S)-enantiomer.[2] This guide will delve into a comparative analysis of these two enantiomers, exploring their differing biological activities, mechanisms of action, and the experimental protocols used to differentiate them.

Comparative Biological and Pharmacological Data

The enantiomers of Pramipexole exhibit significant differences in their interactions with biological systems, particularly with dopamine receptors. This stereoselectivity is a crucial factor in their distinct therapeutic applications.

Property(S)-Pramipexole(R)-Pramipexole (Dexpramipexole)
Primary Activity Potent Dopamine D2/D3 Receptor Agonist[3]Very low affinity for Dopamine D2/D3 receptors[3][4]
Therapeutic Use Treatment of Parkinson's Disease and Restless Legs Syndrome[2]Investigated for Amyotrophic Lateral Sclerosis (ALS) and other conditions[4]
Neuroprotection Exhibits neuroprotective effects[5]Also shows neuroprotective properties, independent of dopamine agonism[3][5]
Antioxidant Effect Acts as a mitochondria-targeted antioxidant[3]Possesses equipotent antioxidant effects to the (S)-enantiomer[3]
Clinical Side Effects Can cause dopaminergic side effects like orthostatic hypotension and hallucinations[4]Largely devoid of dopaminergic side effects[4]

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action for (S)-Pramipexole in treating Parkinson's disease is its ability to stimulate dopamine receptors in the striatum, thereby compensating for the loss of dopaminergic neurons.[6] It has a high affinity for the D2 and particularly the D3 dopamine receptor subtypes.[7]

In contrast, (R)-Pramipexole (Dexpramipexole) has a significantly lower affinity for these receptors.[4] Its therapeutic potential, particularly in neurodegenerative diseases like ALS, is thought to stem from mechanisms independent of dopamine receptor agonism. Both enantiomers have been shown to possess antioxidant and neuroprotective properties, potentially by preserving mitochondrial function.[3][4] This suggests that the neuroprotective effects of Pramipexole may not be solely dependent on its dopaminergic activity.

Experimental Protocols

Chiral Separation of Pramipexole Enantiomers by High-Performance Liquid Chromatography (HPLC)

A crucial experimental procedure in the study of Pramipexole's enantiomers is their separation and quantification. This is typically achieved using chiral HPLC.

Objective: To resolve and quantify the (S)- and (R)-enantiomers of Pramipexole.

Materials:

  • Chiral stationary phase column (e.g., Chiralpak AD, 250 mm x 4.6 mm, 10 µm)[8]

  • HPLC system with UV or mass spectrometric detection[8][9]

  • Mobile phase: n-hexane, ethanol, and diethylamine (70:30:0.1, v/v/v)[8]

  • Pramipexole dihydrochloride monohydrate standard

  • Sample containing a mixture of Pramipexole enantiomers

Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Dissolve the Pramipexole sample in a suitable solvent (e.g., ethanol) to a known concentration.[10]

  • Inject a defined volume (e.g., 20 µL) of the sample solution onto the HPLC system.[10]

  • Elute the enantiomers isocratically with the prepared mobile phase.

  • Detect the separated enantiomers using a UV detector at an appropriate wavelength or a mass spectrometer.

  • The retention times of the two peaks will correspond to the individual enantiomers. The peak area can be used for quantification.[8]

Expected Outcome: The method should provide a baseline resolution of the two enantiomers, allowing for their individual quantification. The limit of detection and quantification for the minor enantiomer should be determined to assess the method's sensitivity.[8]

In Vitro Assessment of Neuroprotective Effects

This protocol describes a method to compare the neuroprotective effects of the Pramipexole enantiomers against oxidative stress-induced cell death.

Objective: To determine if (S)- and (R)-Pramipexole can protect neuronal cells from oxidative damage.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂) as an oxidative stressor[3]

  • (S)-Pramipexole and (R)-Pramipexole

  • Cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Culture the SH-SY5Y cells in appropriate conditions until they reach the desired confluency.

  • Differentiate the cells to a neuronal phenotype if required by the experimental design.

  • Pre-treat the cells with varying concentrations of (S)-Pramipexole or (R)-Pramipexole for a specified period (e.g., 24 hours).

  • Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ for a defined duration.[3]

  • After the incubation period, assess cell viability using a standard assay like the MTT assay, which measures mitochondrial metabolic activity.

  • Compare the viability of cells treated with the Pramipexole enantiomers to that of untreated control cells and cells treated only with H₂O₂.

Expected Outcome: An increase in cell viability in the groups pre-treated with either (S)- or (R)-Pramipexole compared to the H₂O₂-only group would indicate a neuroprotective effect. Comparing the dose-response curves for both enantiomers can reveal if their neuroprotective potency is similar.[3]

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_separation Chiral HPLC Separation cluster_neuroprotection Neuroprotection Assay pramipexole_racemate Pramipexole Racemate hplc_column Chiral Column (e.g., Chiralpak AD) pramipexole_racemate->hplc_column s_pramipexole (S)-Pramipexole hplc_column->s_pramipexole Elutes at t1 r_pramipexole (R)-Pramipexole hplc_column->r_pramipexole Elutes at t2 cells Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treatment with (S)- or (R)-Pramipexole cells->pretreatment oxidative_stress Oxidative Stress (H₂O₂) pretreatment->oxidative_stress viability_assay Cell Viability Assay (e.g., MTT) oxidative_stress->viability_assay

Caption: Experimental workflows for chiral separation and neuroprotection assays of Pramipexole enantiomers.

signaling_pathway cluster_s_pramipexole (S)-Pramipexole Pathway cluster_both_enantiomers Common Pathway for Both Enantiomers s_pramipexole (S)-Pramipexole d2_d3_receptors Dopamine D2/D3 Receptors s_pramipexole->d2_d3_receptors High Affinity Agonist striatal_stimulation Stimulation of Striatal Neurons d2_d3_receptors->striatal_stimulation therapeutic_effect_pd Therapeutic Effect in Parkinson's Disease striatal_stimulation->therapeutic_effect_pd pramipexole_enantiomers (S)- and (R)-Pramipexole mitochondria Mitochondria pramipexole_enantiomers->mitochondria ros_reduction Reduction of Reactive Oxygen Species (ROS) mitochondria->ros_reduction neuroprotection Neuroprotection ros_reduction->neuroprotection

References

Safety Operating Guide

Proper Disposal Procedures for Thiazosulfone: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Thiazosulfone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles best practices derived from safety protocols for structurally similar compounds, namely sulfonamides and thiazole derivatives.

Immediate Safety and Logistical Information

This compound should be handled as a hazardous chemical waste. All personnel involved in its handling and disposal must be equipped with appropriate Personal Protective Equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber)Protects against skin contact.
Eye Protection Chemical safety goggles and a face shieldPrevents splashes to the eyes and face.
Lab Coat Fully buttoned, chemical-resistant lab coatProtects the body from accidental spills.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of dust or vapors.

An ANSI-approved eyewash station and safety shower must be readily accessible.

Quantitative Data on Related Compounds

Due to the lack of specific toxicological and ecotoxicological data for this compound, the following table summarizes data for closely related and structurally similar compounds, such as Sulfathiazole and Sulfamethoxazole, to provide a conservative estimate of its potential hazards.

ParameterCompoundValueSpeciesReference
Acute Oral Toxicity (LD50) Sulfathiazole4500 mg/kgMouse[1][2]
Aquatic Toxicity (EC50) Sulfamethoxazole2.7 mg/LPhaeodactylum tricornutum (marine diatom)[3]
Aquatic Toxicity (EC50) Sulfamethoxazole53.8 mg/LDaphnia magna (embryos)[3]
Aquatic Toxicity (EC50) Sulfamethoxazole439.2 mg/LDaphnia magna (juveniles)[3]
Aquatic Toxicity (EC50) Sulfathiazole3.552 mg/LDuckweed[4]

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies are not publicly available. The provided data is sourced from established toxicological databases and scientific literature. The methodologies for these studies generally follow standardized guidelines for acute toxicity testing, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. High-temperature incineration is often the preferred method for the complete destruction of sulfonamide and thiazole-containing compounds.[5]

1. Waste Segregation and Collection:

  • Collect all waste materials containing this compound, including residual solids, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment, in a dedicated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[5]

2. Container Selection and Management:

  • Use a compatible, sealable container for waste collection. For solid waste, a clearly labeled, sealable polyethylene or glass container is suitable.

  • Liquid waste containing this compound should be stored in a tightly sealed, compatible container.

  • Ensure the exterior of the waste container is clean and free from contamination.

3. Labeling:

  • The waste container must be clearly and securely labeled with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: "This compound ".

  • Indicate the approximate quantity of the waste and the date accumulation began.

  • List any other components in the waste mixture.

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The storage area should be secure, well-ventilated, and away from incompatible materials, heat, sparks, and open flames.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide a complete and accurate description of the waste, including its composition and quantity.

6. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

Under no circumstances should this compound or its residues be disposed of down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Generation of this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste in a Dedicated Container B->C D Label Container: 'HAZARDOUS WASTE - this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Proper Disposal (e.g., Incineration) F->G H End: Waste Disposed G->H

Figure 1: Logical workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Thiazosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of Thiazosulfone, a compound of interest for its potential therapeutic applications. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound presents several potential hazards that necessitate careful handling in a laboratory setting. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. The following table summarizes the recommended personal protective equipment (PPE) to mitigate these risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and removed properly to avoid contamination.
Body Protection Laboratory coat, long-sleeved attire, and closed-toe shoes.Minimizes the risk of accidental skin contact with the solid compound.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate particulate filter may be necessary if dust is generated and ventilation is inadequate.Prevents inhalation of airborne particles that may cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps from preparation to cleanup.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The following process outlines the necessary steps for the safe disposal of this compound waste.

Caption: Procedural flow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. All materials that have come into contact with this compound, including unused compound, contaminated gloves, pipette tips, and weighing papers, should be considered hazardous waste.[1][3]

  • Containerization: Collect all solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The container must be marked with the words "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to inform them of the waste and to receive specific guidance on disposal procedures.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and qualified hazardous waste disposal service. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.